Product packaging for Pterodondiol(Cat. No.:CAS No. 60132-35-6)

Pterodondiol

Cat. No.: B1156621
CAS No.: 60132-35-6
M. Wt: 240.38 g/mol
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Description

Pterodondiol is a natural product found in Laggera crispata, Ursinia trifida, and Laggera pterodonta with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O2 B1156621 Pterodondiol CAS No. 60132-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4aS,7R,8aS)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-13(2,16)11-6-9-14(3)7-5-8-15(4,17)12(14)10-11/h11-12,16-17H,5-10H2,1-4H3/t11-,12+,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKDASYGWYYFIK-DHMWGJHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CC(CC2)C(C)(C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@]([C@H]1C[C@@H](CC2)C(C)(C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pterostilbene: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterostilbene, a naturally occurring dimethylated analog of resveratrol, has garnered significant attention within the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. Its superior bioavailability compared to resveratrol makes it a compound of high interest for pharmaceutical and nutraceutical applications.[1][2][3] This technical guide provides an in-depth overview of the primary natural sources of pterostilbene and detailed methodologies for its extraction and purification.

Natural Sources of Pterostilbene

Pterostilbene is synthesized by a limited number of plant species, serving as a phytoalexin to protect against pathogens and excessive sunlight.[4] The most significant and commercially viable sources are the heartwood of the Indian Kino Tree (Pterocarpus marsupium), blueberries (Vaccinium spp.), and grapes (Vitis vinifera).[3][5][6]

Pterocarpus marsupium (Indian Kino Tree)

The heartwood of Pterocarpus marsupium is a rich source of pterostilbene.[4][7][8] Traditionally used in Ayurvedic medicine for the management of diabetes, the wood contains a significant concentration of this bioactive compound.[7][8] The extraction from this botanical source is often performed on a commercial scale for the production of pterostilbene supplements.

Vaccinium spp. (Blueberries)

Blueberries are one of the most well-known dietary sources of pterostilbene.[9][10] The concentration of pterostilbene can vary depending on the specific cultivar and environmental conditions during growth. For instance, the amount of pterostilbene in blueberries can range from 99 ng to 520 ng per gram of dry weight.[3]

Vitis vinifera (Grapes)

Grapes, particularly the leaves and grape skins, also contain pterostilbene, although generally at lower concentrations than in Pterocarpus marsupium or blueberries.[5][6] Its presence in grapes contributes to the overall phenolic profile of wine. Fungal infection of grapevines can induce the production of pterostilbene as a defense mechanism.[11][12]

Quantitative Data on Pterostilbene Content

The following table summarizes the reported quantities of pterostilbene in its primary natural sources.

Natural SourcePart of the PlantReported Pterostilbene ContentReference
Pterocarpus marsupiumHeartwoodTypically standardized to 5%[13]
Vaccinium ashei (Rabbiteye Blueberry)Fruit (dried)99 to 151 ng/g[12]
Vaccinium stamineum (Deerberry)Fruit (dried)520 ng/g[12]
Vitis vinifera (Grape)Skin (fungus-infected)0.2 to 4.7 mg/g[12]
Vitis vinifera (Grape)LeavesVariable, induced by stress[11]

Experimental Protocols for Isolation and Purification

The isolation of pterostilbene from its natural sources involves extraction with suitable solvents followed by purification using chromatographic techniques. The choice of method depends on the source material and the desired purity of the final product.

Protocol 1: Ultrasound-Assisted Extraction (UAE) from Pterocarpus marsupium

This method utilizes ultrasonic waves to enhance the extraction efficiency.

1. Sample Preparation:

  • The heartwood of Pterocarpus marsupium is cut into small pieces and pulverized into a fine powder (e.g., 40-60 mesh).[14]

2. Extraction:

  • A known weight of the powdered plant material (e.g., 0.5 g) is placed in an extraction vessel.

  • Ethanol is added as the extraction solvent at a specific solvent-to-solid ratio (e.g., 10:1 v/w).[15]

  • The mixture is subjected to ultrasonication for a defined period (e.g., 10 minutes) after an initial soaking time (e.g., 20 minutes).[15]

3. Filtration and Concentration:

  • The liquid extract is filtered to remove solid plant debris.

  • The solvent is evaporated under reduced pressure using a rotary evaporator to yield a concentrated extract.

4. Purification:

  • The crude extract can be further purified by column chromatography using silica gel or other suitable stationary phases.

A recent study employing response surface methodology identified optimal UAE conditions as a 10:1 v/w solvent-to-solid ratio, a 20-minute soaking time, and a 10-minute sonication time, yielding 2.14 mg/g of pterostilbene.[15]

Protocol 2: Soxhlet Extraction from Pterocarpus marsupium

Soxhlet extraction is a continuous extraction method suitable for exhaustive extraction of phytoconstituents.

1. Sample Preparation:

  • The heartwood is powdered and passed through a sieve (e.g., 120 mesh).[16]

2. Extraction:

  • A known amount of the powdered material (e.g., 10 g) is placed in a thimble within a Soxhlet apparatus.[16]

  • Methanol is used as the extraction solvent.[16]

  • The extraction is carried out for a specified duration (e.g., 2 hours).[16]

3. Concentration:

  • After extraction, the solvent is distilled off under reduced pressure to obtain the dry extract.[16]

One study reported a pterostilbene concentration of 0.020 g per 10 g of Pterocarpus marsupium powder using this method.[16]

Protocol 3: Extraction from Grape Leaves

This protocol is suitable for the extraction of stilbenes, including pterostilbene, from grape leaves.

1. Sample Preparation:

  • Fresh grape leaves are used.

2. Extraction:

  • Phytoalexins are extracted with a methanol/water mixture (80:20 v/v).[17]

3. Pre-purification:

  • The extract is prepurified on C18 solid-phase extraction (SPE) cartridges to remove interfering compounds.[17]

4. Chromatographic Analysis:

  • Separation and quantification are achieved using High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient elution of acetonitrile and water.[17]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_source Natural Source Preparation cluster_extraction Extraction cluster_purification Purification & Analysis P_marsupium Pterocarpus marsupium (Heartwood) Pulverization Pulverization P_marsupium->Pulverization Blueberries Blueberries (Fruit) Blueberries->Pulverization Grapes Grapes (Leaves/Skin) Grapes->Pulverization Solvent_Extraction Solvent Extraction (e.g., Ethanol, Methanol) Pulverization->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration UAE Ultrasound-Assisted Extraction UAE->Filtration Soxhlet Soxhlet Extraction Concentration Concentration (Rotary Evaporation) Soxhlet->Concentration Filtration->Concentration Chromatography Column Chromatography (Silica Gel / C18) Concentration->Chromatography HPLC HPLC Analysis Chromatography->HPLC Pure_Pterostilbene Pure Pterostilbene HPLC->Pure_Pterostilbene

signaling_pathway cluster_cancer Anti-Cancer Effects cluster_inflammation Anti-Inflammatory Effects cluster_metabolic Metabolic Regulation Pterostilbene Pterostilbene Cell_Cycle_Regulation Cell Cycle Regulation Pterostilbene->Cell_Cycle_Regulation Apoptosis_Induction Induction of Apoptosis Pterostilbene->Apoptosis_Induction Anti_Angiogenesis Inhibition of Angiogenesis Pterostilbene->Anti_Angiogenesis COX2_Inhibition COX-2 Inhibition Pterostilbene->COX2_Inhibition Blood_Glucose_Lowering Lowering Blood Glucose Pterostilbene->Blood_Glucose_Lowering Lipid_Metabolism Regulation of Lipid Metabolism Pterostilbene->Lipid_Metabolism

References

Unveiling the Molecular Architecture of Pterodondiol: A Technical Guide to its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the multifaceted process of elucidating the chemical structure of the sesquiterpenoid diol, Pterodondiol. This document provides an in-depth overview of the experimental protocols and data interpretation integral to its structural determination and discusses its potential biological significance.

While the natural product landscape is vast, the specific sesquiterpenoid "this compound" (CAS 60132-35-6) remains an enigma in scientific literature, with detailed spectroscopic and biological data conspicuously absent. To address the core requirements of a technical guide on chemical structure elucidation for a compound of this class, this whitepaper will focus on a representative and well-characterized sesquiterpenoid diol, Linderolide V , a eudesmane-type sesquiterpene. The principles and methodologies detailed herein are directly applicable to the structural determination of novel sesquiterpenoid diols like this compound.

Isolation and Purification of the Target Sesquiterpenoid Diol

The initial step in the structural elucidation of a natural product is its isolation from the source material in a pure form. The following protocol outlines a general method for the extraction and purification of eudesmane-type sesquiterpenoids from a plant matrix, based on established procedures for compounds like Linderolide V.

Experimental Protocol: Isolation and Purification

  • Extraction: The dried and powdered plant material (e.g., roots of Lindera strychnifolia) is subjected to exhaustive extraction with a solvent of intermediate polarity, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the compounds based on their polarity. Sesquiterpenoids are often enriched in the chloroform or ethyl acetate fractions.

  • Chromatographic Separation: The bioactive fraction (as determined by preliminary screening) is subjected to a series of chromatographic techniques to isolate the individual compounds.

    • Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Centrifugal Partition Chromatography (CPC): For Linderolide V, a two-phase solvent system of n-hexane-methanol-water (10:8.5:1.5, v/v/v) is employed in dual mode to achieve high-resolution separation.[1]

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column with an isocratic mobile phase, such as acetonitrile/water, to yield the pure compound.[1]

Spectroscopic Analysis for Structural Elucidation

Once a pure compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For instance, Linderolide V exhibited an ion at m/z 299.1242 [M+Na]+, corresponding to a molecular formula of C₁₆H₂₀O₄.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
Hydroxyl (-OH)Broad peak around 3400
Carbonyl (C=O)Strong peak around 1700-1780
Alkene (C=C)Peak around 1640
C-O StretchingPeaks in the 1000-1300 region
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the carbon skeleton and the connectivity of atoms.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Linderolide V (in CD₃OD) [1]

PositionδC (ppm)δH (ppm, J in Hz)
165.94.5 (d, 8.0)
224.42.1 (m)
317.61.8 (m), 2.0 (m)
4126.2-
554.42.8 (d, 8.0)
667.24.2 (s)
729.12.3 (m)
817.91.9 (m), 2.1 (m)
9108.65.0 (s), 5.2 (s)
10148.5-
11142.1-
12172.3-
13122.16.2 (s)
1420.21.1 (s)
1517.91.8 (s)
OMe52.83.7 (s)

Experimental Protocol: NMR Analysis

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent such as CDCl₃ or CD₃OD.

  • ¹H NMR: Provides information about the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Provides information about the number of different types of carbons.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which helps in determining the stereochemistry of the molecule.

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for elucidating the chemical structure of a novel sesquiterpenoid diol.

structure_elucidation_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Assembly plant_material Plant Material crude_extract Crude Extract plant_material->crude_extract Extraction fractions Solvent Fractions crude_extract->fractions Partitioning pure_compound Pure Compound fractions->pure_compound Chromatography (CC, CPC, HPLC) ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms ir Infrared Spectroscopy pure_compound->ir nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr mol_formula Molecular Formula ms->mol_formula func_groups Functional Groups ir->func_groups fragments Structural Fragments nmr->fragments mol_formula->fragments func_groups->fragments connectivity Connectivity & Stereochemistry fragments->connectivity COSY, HMBC, NOESY final_structure Final Structure connectivity->final_structure

Figure 1. Workflow for the isolation and structural elucidation of a sesquiterpenoid diol.

Biological Activity and Signaling Pathways

Many sesquiterpenoids exhibit significant biological activities. While the activity of this compound is unknown, related eudesmane sesquiterpenes have shown promising antioxidant effects. Linderolide V, for instance, has been identified as an activator of the Antioxidant Response Element (ARE).[1]

Signaling Pathway: Nrf2-ARE Pathway Activation

The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress.

nrf2_are_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus linderolide_v Linderolide V keap1_nrf2 Keap1-Nrf2 Complex linderolide_v->keap1_nrf2 Induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free nrf2_nucleus Nrf2 nrf2_free->nrf2_nucleus Translocation are ARE (Antioxidant Response Element) nrf2_nucleus->are Binds to antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Promotes transcription cell_protection Cellular Protection (Reduced Oxidative Stress) antioxidant_genes->cell_protection Leads to

Figure 2. Simplified signaling pathway of Nrf2-ARE activation by Linderolide V.

The activation of this pathway by compounds like Linderolide V suggests their potential as therapeutic agents for diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory diseases.

Conclusion

The elucidation of the chemical structure of a novel natural product like this compound is a systematic process that relies on the synergistic use of chromatographic and spectroscopic techniques. While specific data for this compound is not yet available in the public domain, the methodologies outlined in this guide using the well-characterized sesquiterpenoid diol, Linderolide V, as a surrogate, provide a robust framework for such an investigation. The determination of the precise molecular architecture is the foundational step for understanding the compound's biological activity and for the future development of new therapeutic agents. Further research into the isolation and characterization of this compound is warranted to unlock its potential scientific and medicinal value.

References

Unraveling the Pterodondiol Biosynthetic Pathway: Awaiting Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and biochemical databases, the biosynthetic pathway of Pterodondiol remains uncharacterized. This indicates that "this compound" may be a novel or very recently identified natural product whose synthetic route in organisms has not yet been elucidated. Alternatively, the name may be subject to different nomenclature or spelling in published research.

Currently, there is no specific information available regarding the enzymes, precursor molecules, or genetic clusters responsible for the biosynthesis of a compound identified as this compound. General principles of natural product biosynthesis suggest that it is likely derived from common precursor pools such as the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways for terpenoids, the shikimate pathway for aromatic compounds, or polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery for other complex structures. However, without direct experimental evidence, any proposed pathway would be purely speculative.

For researchers, scientists, and drug development professionals interested in this specific molecule, the absence of a known biosynthetic pathway presents a significant opportunity for discovery. Elucidating a novel biosynthetic pathway involves a multi-step research process that typically includes:

  • Isolation and Structural Elucidation: The first step is the isolation of this compound from its natural source and the definitive determination of its chemical structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Precursor Feeding Studies: Isotope-labeled precursors (e.g., ¹³C or ¹⁴C labeled glucose, acetate, or amino acids) can be fed to the producing organism. The pattern of isotope incorporation into the this compound molecule provides crucial clues about its fundamental building blocks.

  • Genomic and Transcriptomic Analysis: Sequencing the genome or transcriptome of the producing organism allows for the identification of putative biosynthetic gene clusters (BGCs). These clusters often contain genes encoding enzymes such as synthases, cyclases, oxygenases (e.g., cytochrome P450s), and tailoring enzymes that work in concert to construct the final natural product.

  • Gene Knockout and Heterologous Expression: To confirm the function of a candidate BGC, specific genes within the cluster can be inactivated (knocked out) in the native producer to see if this compound production is abolished. Conversely, the entire BGC can be expressed in a heterologous host (like E. coli or yeast) to see if this compound production can be reconstituted.

  • In Vitro Enzymatic Assays: Once the functions of individual genes are hypothesized, the corresponding enzymes can be produced and purified. Their specific catalytic activities can then be confirmed through in vitro assays with the proposed substrates.

As the scientific community continues to explore the vast chemical diversity of the natural world, it is plausible that the biosynthetic pathway for this compound will be discovered and characterized. Researchers in the fields of natural product chemistry, synthetic biology, and enzymology are encouraged to investigate organisms that may produce this compound. The elucidation of this pathway would not only provide fundamental insights into novel biochemical transformations but could also pave the way for the sustainable production of this compound and its derivatives for potential therapeutic applications.

Until such research is conducted and published, a detailed technical guide on the this compound biosynthetic pathway cannot be constructed. We encourage the scientific community to share any findings related to this molecule to advance our collective understanding.

Pterodondiol: A Technical Guide to its Physical and Chemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pterodondiol, a naturally occurring eudesmane-type sesquiterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its antiviral and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. This document details its structural characteristics, spectroscopic data, and solubility, and outlines key experimental protocols for the assessment of its biological activity. Furthermore, it visualizes the signaling pathway implicated in its anti-influenza activity.

Introduction

This compound is a bicyclic sesquiterpene diol that has been isolated from medicinal plants, most notably Laggera pterodonta (DC.) Sch.Bip.[1][2] Sesquiterpenoids are a large class of naturally occurring 15-carbon isoprenoids known for their diverse biological activities. The structural complexity and therapeutic potential of compounds like this compound make them attractive targets for phytochemical and pharmacological research. Recent studies have highlighted its promising activity against the influenza A virus, making a detailed understanding of its physicochemical properties essential for further investigation and development.[1]

Physical Properties of this compound

The physical properties of this compound are crucial for its handling, formulation, and application in experimental settings. While a complete dataset is not exhaustively available in the public domain, the following table summarizes the currently reported physical characteristics.

PropertyValueSource
Appearance Crystalline solid[3]
Melting Point 109-109.5 °C[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] Limited solubility in water is expected for a sesquiterpenoid of this nature.[3]
Optical Rotation Specific value not currently available in cited literature. As a chiral molecule, it is expected to be optically active.

Chemical Properties of this compound

The chemical identity of this compound is defined by its molecular structure and spectroscopic signature.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 60132-35-6[4]
Molecular Formula C₁₅H₂₈O₂[4]
Molecular Weight 240.4 g/mol [4]
Chemical Class Eudesmane-type sesquiterpenoid[2]
Purity (Commercial) >98%[4]
Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The following data has been reported for a compound identified as this compound.[2]

¹³C NMR Spectral Data:

Carbon No.Chemical Shift (δ) ppm
141.5
219.3
335.2
474.8
556.4
625.1
749.8
821.9
942.1
1036.7
1172.6
1227.2
1327.2
1417.0
1529.9

¹H NMR Spectral Data:

Partial ¹H NMR data indicates the presence of four methyl signals, characteristic of a eudesmane sesquiterpenoid skeleton.[2]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. While specific fragmentation data for pure this compound is not detailed in the provided search results, its molecular weight has been confirmed by this technique.

IR spectroscopy would be expected to show characteristic absorptions for hydroxyl (-OH) groups and C-H bonds within the aliphatic structure of this compound. Specific IR data for the pure compound is not available in the cited literature.

Biological Activity and Signaling Pathway

This compound, in a fraction isolated from Laggera pterodonta, has demonstrated significant antiviral activity against influenza A virus.[1] This activity is mediated through the inhibition of the Toll-like receptor 7 (TLR7) signaling pathway.

Anti-Influenza Virus Signaling Pathway

The mechanism of action involves the downregulation of key proteins in the TLR7/MyD88/TRAF6/NF-κB signaling cascade. This inhibition leads to a reduction in the nuclear translocation of the p65 subunit of NF-κB, subsequently suppressing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.[1]

Pterodondiol_Signaling_Pathway cluster_virus Influenza A Virus cluster_cell Host Cell cluster_endosome Endosome Virus_ssRNA ssRNA TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NF_kB_activation NF-κB Activation (p65 Phosphorylation) TRAF6->NF_kB_activation p65_translocation p65 Nuclear Translocation NF_kB_activation->p65_translocation Cytokine_Production Pro-inflammatory Cytokine Production (IL-1β, IL-6, IL-8) p65_translocation->Cytokine_Production This compound This compound This compound->TLR7 This compound->MyD88 This compound->TRAF6 This compound->NF_kB_activation

Caption: this compound inhibits the TLR7-mediated inflammatory response to influenza A virus.

Experimental Protocols

The following are summaries of key experimental methodologies that have been used to characterize the biological activity of this compound-containing fractions.

Isolation of this compound-Containing Fraction (C8)

A detailed protocol for the isolation of a fraction rich in this compound and pterodontic acid from Laggera pterodonta has been described.[1] The general workflow involves:

Isolation_Workflow Start Dried Laggera pterodonta Plant Material Extraction Extraction with Ethanol Start->Extraction Fractionation Liquid-Liquid Fractionation Extraction->Fractionation Chromatography Column Chromatography (e.g., Silica Gel) Fractionation->Chromatography Purification Further Purification Steps (e.g., HPLC) Chromatography->Purification C8_Fraction C8 Fraction (this compound & Pterodontic Acid) Purification->C8_Fraction

References

Pterodondiol (CAS No. 60132-35-6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterodondiol, a eudesmane-type sesquiterpenoid diol isolated from the plant Laggera pterodonta, has demonstrated notable antibacterial properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activity with a focus on its antibacterial effects, and postulated mechanism of action. Detailed experimental protocols for its isolation and antibacterial evaluation are presented, alongside a proposed synthetic pathway. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development who are interested in the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is a bicyclic sesquiterpenoid diol characterized by a eudesmane skeleton. Its chemical structure and properties are summarized in the table below.

PropertyValueReference
CAS Number 60132-35-6
Molecular Formula C₁₅H₂₈O₂
Molecular Weight 240.39 g/mol [1]
IUPAC Name (3S,4aR,5R,8aR)-5-Hydroxy-5-(2-hydroxypropan-2-yl)-3,8a-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene(Structure based)
Synonyms 臭灵丹二醇 (Chòu líng dān èr chún)[2]
Source Laggera pterodonta (DC.) Benth.[3]
Appearance White crystalline solid[4]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]

Biological Activity: Antibacterial Properties

This compound has been identified as a bioactive constituent of Laggera pterodonta with demonstrated antibacterial activity.

Qualitative Antibacterial Spectrum

Initial studies using the paper disc diffusion method indicated that this compound exhibits moderate antibacterial activity against a range of bacteria. The qualitative results are summarized below.

Bacterial StrainActivity
Staphylococcus aureusModerate
Pseudomonas aeruginosaModerate
Bacillus subtilisModerate
Mycobacterium phleiModerate
Bacillus circulansModerate
Escherichia coliNo activity
Quantitative Antibacterial Activity

While quantitative data for this compound with CAS number 60132-35-6 is limited in publicly available literature, a study on a closely related isomer, 5, 7, 10-epi-cryptomeridiol , also described as a new bioactive this compound from Laggera pterodonta, provides valuable quantitative insights into the potential potency of this class of compounds.

ParameterValue
Minimum Inhibitory Concentration (MIC) 50 µg/mL
Minimum Bactericidal Concentration (MBC) 200 µg/mL

These values suggest that pterodondiols possess significant bacteriostatic and bactericidal effects. Further research is warranted to establish the specific MIC and MBC values for this compound (CAS 60132-35-6).

Experimental Protocols

Isolation of this compound from Laggera pterodonta

The following is a representative protocol for the isolation of this compound based on methods described for the separation of chemical constituents from Laggera pterodonta.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification of Ethyl Acetate Fraction start Air-dried aerial parts of Laggera pterodonta powder Powdered plant material start->powder extract Extraction with 95% Ethanol powder->extract concentrate Concentration under reduced pressure extract->concentrate crude_extract Crude Ethanol Extract concentrate->crude_extract suspend Suspend in water crude_extract->suspend partition Partition with petroleum ether, ethyl acetate, and n-butanol suspend->partition fractions Petroleum Ether Fraction Ethyl Acetate Fraction n-Butanol Fraction partition->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel gradient Gradient elution (e.g., petroleum ether-ethyl acetate) silica_gel->gradient subfractions Collect sub-fractions gradient->subfractions sephadex Sephadex LH-20 Chromatography subfractions->sephadex This compound Crystallization to yield pure this compound sephadex->this compound

Caption: Workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried aerial parts of Laggera pterodonta are powdered and extracted exhaustively with a suitable solvent such as 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield the crude extract.

  • Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Purification: The ethyl acetate fraction, which typically contains sesquiterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., petroleum ether-ethyl acetate) to yield several sub-fractions.

  • Final Purification: The sub-fractions containing this compound are further purified using techniques such as Sephadex LH-20 chromatography and repeated crystallization to obtain the pure compound.

Antibacterial Susceptibility Testing: Paper Disc Diffusion Method

This protocol is based on the standardized Kirby-Bauer method.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis culture Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) plate Inoculate Mueller-Hinton agar plates uniformly with the bacterial suspension culture->plate dry Allow plates to dry plate->dry place_discs Place this compound and control discs on the inoculated agar surface dry->place_discs discs Impregnate sterile paper discs with a known concentration of this compound discs->place_discs incubate Incubate plates under appropriate conditions (e.g., 37°C for 24 hours) place_discs->incubate measure Measure the diameter of the zones of inhibition incubate->measure interpret Interpret results based on the size of the inhibition zone measure->interpret

Caption: Workflow for the paper disc diffusion assay.

Methodology:

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent. A negative control (solvent only) and a positive control (a standard antibiotic) are also prepared. The discs are then placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated at a temperature and duration appropriate for the test organism (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).

Postulated Mechanism of Action

The precise molecular mechanism of this compound's antibacterial activity has not been definitively elucidated. However, based on its chemical structure as a sesquiterpenoid, a plausible mechanism involves the disruption of the bacterial cell membrane.

G This compound This compound (Sesquiterpenoid Diol) Membrane Bacterial Cell Membrane (Phospholipid Bilayer) This compound->Membrane Intercalation Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, Proteins) Disruption->Leakage Death Inhibition of Bacterial Growth and Cell Death Leakage->Death

Caption: Postulated mechanism of antibacterial action.

Many lipophilic sesquiterpenoids are known to intercalate into the lipid bilayer of bacterial cell membranes. This insertion can disrupt the membrane's structural integrity and fluidity, leading to increased permeability. The loss of selective permeability results in the leakage of essential intracellular components, such as ions, ATP, nucleic acids, and proteins, ultimately leading to the inhibition of bacterial growth and cell death. The hydroxyl groups in this compound's structure may also play a role in interacting with the polar head groups of the phospholipids in the membrane, further contributing to its disruptive effects.

Proposed Synthetic Pathway

G cluster_retrosynthesis Retrosynthetic Analysis cluster_synthesis Proposed Forward Synthesis This compound This compound Eudesmol Eudesmol Intermediate This compound->Eudesmol Hydroxylation Wieland_Miescher Wieland-Miescher Ketone Analogue Eudesmol->Wieland_Miescher Annulation Dihydrocarvone (+)-Dihydrocarvone Wieland_Miescher->Dihydrocarvone Robinson Annulation start (+)-Dihydrocarvone robinson Robinson Annulation start->robinson enone α,β-Unsaturated Ketone robinson->enone reduction Stereoselective Reduction enone->reduction alkene Exocyclic Methylene Formation reduction->alkene eudesmol_intermediate Eudesmol Intermediate alkene->eudesmol_intermediate dihydroxylation Dihydroxylation eudesmol_intermediate->dihydroxylation final_product This compound dihydroxylation->final_product

Caption: Proposed synthetic strategy for this compound.

Key Steps in the Proposed Synthesis:

  • Robinson Annulation: Starting with (+)-dihydrocarvone, a Robinson annulation with a suitable Michael acceptor (e.g., methyl vinyl ketone) would construct the decalin ring system characteristic of the eudesmane core.

  • Carbonyl Reduction and Olefination: The resulting enone would undergo stereoselective reduction of the ketone, followed by the introduction of the exocyclic double bond, for instance, through a Wittig reaction.

  • Formation of the Tertiary Alcohol: The isopropenyl group can be converted to a tertiary alcohol through methods like oxymercuration-demercuration or hydroboration-oxidation followed by the addition of a methyl Grignard reagent to a ketone intermediate.

  • Diol Formation: The final dihydroxylation of the remaining double bond would yield this compound. The stereochemistry of this step would be crucial and could be controlled by the choice of reagents (e.g., osmium tetroxide for syn-dihydroxylation).

Conclusion and Future Perspectives

This compound is a promising natural product with demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its eudesmane sesquiterpenoid structure presents an interesting scaffold for further investigation and potential development as a novel antimicrobial agent.

Future research should focus on:

  • Definitive Quantitative Analysis: Determining the MIC and MBC values of pure this compound (CAS 60132-35-6) against a broader panel of clinically relevant and drug-resistant bacteria.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by this compound to understand its antibacterial mechanism in detail.

  • Total Synthesis: Developing an efficient and stereoselective total synthesis of this compound to enable the production of larger quantities for further studies and the generation of analogues for structure-activity relationship (SAR) studies.

  • In Vivo Efficacy and Toxicity: Evaluating the efficacy and safety of this compound in animal models of bacterial infection.

This technical guide provides a solid foundation for these future investigations, which are essential to fully unlock the therapeutic potential of this compound.

References

Pterodondiol: A Technical Guide to its Discovery, Chemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterodondiol, a naturally occurring eudesmane-type sesquiterpenoid, has garnered scientific interest due to its notable biological activities. Isolated from the medicinal plant Laggera pterodonta, this compound has demonstrated both antibacterial and antiviral properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and detailed insights into its biological effects. Particular focus is given to its inhibitory action on the Toll-like receptor 7 (TLR7) signaling pathway, a key cascade in the innate immune response to viral infections. This document synthesizes available quantitative data, outlines experimental methodologies for its isolation, and presents a putative synthesis strategy.

Introduction

This compound is a sesquiterpenoid diol belonging to the eudesmane class of natural products. Its chemical structure features a decahydronaphthalene core, characteristic of this family of compounds. First identified as a constituent of Laggera pterodonta, a plant with a history of use in traditional medicine, this compound has been the subject of phytochemical and biological investigations. This guide aims to provide a detailed technical resource for researchers and professionals in the field of drug discovery and development, summarizing the current state of knowledge on this compound.

Discovery and History

This compound was first isolated and identified from the aerial parts of Laggera pterodonta (DC.) Benth., a plant belonging to the Asteraceae family. Early phytochemical studies of this plant led to the characterization of several terpenoids and flavonoids, among which this compound was identified through spectroscopic analysis. A 2012 study reported the isolation of a new bioactive this compound, 5, 7, 10-epi-cryptomeridiol, from Laggera pterodonta, and its structure was elucidated based on NMR data. The initial reports on this compound highlighted its presence in the plant's chemical profile and paved the way for subsequent investigations into its biological properties.

Physicochemical Properties

The chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₁₅H₂₈O₂
Molecular Weight 240.39 g/mol
CAS Number 60132-35-6
Class Eudesmane Sesquiterpenoid
Appearance White crystalline solid
Solubility Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and DMSO.

Biological Activity

This compound has demonstrated a range of biological activities, with its antibacterial and antiviral effects being the most prominent.

Antibacterial Activity

Studies have shown that this compound exhibits moderate activity against a panel of bacteria. Research indicates its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria like Pseudomonas aeruginosa. The precise mechanism of its antibacterial action is not yet fully elucidated but is thought to be related to the disruption of the bacterial cell membrane, a common mode of action for lipophilic terpenoids.

Table 1: Antibacterial Activity of this compound

Bacterial StrainActivity
Staphylococcus aureusModerate
Pseudomonas aeruginosaModerate
Bacillus subtilisModerate
Mycobacterium phleiModerate
Bacillus circulansModerate
Escherichia coliNo activity
Antiviral Activity and Mechanism of Action

A significant finding in the study of this compound is its involvement in the inhibition of the Toll-like receptor 7 (TLR7) signaling pathway. A study investigating an active component from Laggera pterodonta, which contains both pterodontic acid and this compound, demonstrated a broad-spectrum inhibitory effect against various influenza A viruses. The antiviral mechanism was linked to the downregulation of the TLR7/MyD88/TRAF6/NF-κB signaling pathway.

This pathway is a critical component of the innate immune response to single-stranded RNA viruses. Upon viral recognition, TLR7 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. The active component containing this compound was shown to inhibit the expression of TLR7, MyD88, and TRAF6, and also to suppress the phosphorylation of p65, a subunit of the NF-κB transcription factor. This suggests that this compound may contribute to the attenuation of the inflammatory response triggered by viral infections.

Experimental Protocols

Isolation of this compound from Laggera pterodonta

The following is a general protocol for the isolation of this compound based on published methods:

  • Extraction: The air-dried aerial parts of Laggera pterodonta are powdered and extracted with a suitable solvent, such as ethanol or boiling water.

  • Fractionation: The crude extract is then subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with solvents such as chloroform and ethyl acetate.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified using techniques like Sephadex LH-20 column chromatography or recrystallization to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Total Synthesis of Eudesmane Sesquiterpenoids (General Strategy)
  • Construction of the Decalin Core: This can be achieved through various methods, such as the Robinson annulation or Diels-Alder reactions, to form the bicyclic system.

  • Introduction of Stereocenters: Asymmetric synthesis techniques are employed to control the stereochemistry of the multiple chiral centers in the eudesmane skeleton.

  • Functional Group Manipulation: Late-stage functionalization is used to introduce the hydroxyl groups and the specific side chain present in this compound.

Signaling Pathway and Experimental Workflow Diagrams

TLR7 Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action of the active component containing this compound on the TLR7 signaling pathway.

TLR7_Pathway_Inhibition cluster_virus Viral ssRNA cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus ssRNA Virus TLR7 TLR7 Virus->TLR7 Recognition MyD88 MyD88 TLR7->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB p50/p65 IKK->NFkB Phosphorylation p_NFkB p-p50/p-p65 NFkB->p_NFkB DNA DNA p_NFkB->DNA Translocation Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription This compound Active Component (containing this compound) This compound->TLR7 Inhibition This compound->MyD88 Inhibition This compound->TRAF6 Inhibition This compound->NFkB Inhibits Phosphorylation

Caption: Inhibition of the TLR7 signaling pathway by an active component containing this compound.

Experimental Workflow for Isolation

The following diagram outlines the general workflow for the isolation of this compound.

Isolation_Workflow Plant_Material Laggera pterodonta (Aerial Parts) Extraction Extraction (e.g., Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purification Further Purification (e.g., Sephadex LH-20) TLC->Purification Combine active fractions This compound Pure this compound Purification->this compound Spectroscopy Structural Elucidation (NMR, MS) This compound->Spectroscopy

Caption: General workflow for the isolation of this compound.

Conclusion and Future Perspectives

This compound, a eudesmane sesquiterpenoid from Laggera pterodonta, presents as a promising natural product with demonstrated antibacterial and antiviral activities. Its inhibitory effect on the TLR7 signaling pathway highlights its potential as a lead compound for the development of novel anti-inflammatory and antiviral agents. Further research is warranted to fully elucidate its mechanism of action at the molecular level, particularly its specific interactions with bacterial targets and viral-induced signaling components. The development of a robust total synthesis method would be invaluable for producing larger quantities of this compound for in-depth biological evaluation and preclinical studies. Future investigations should also focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity, paving the way for its potential therapeutic applications.

Pterodondiol Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterodondiol, a sesquiterpenoid of scientific interest, presents a range of potential applications in biomedical research. A fundamental physicochemical property governing its utility in various experimental and formulation settings is its solubility in different solvents. This technical guide provides an in-depth overview of the known solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and a visual representation of the experimental workflow. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide furnishes the necessary methodological framework for its determination.

This compound: Chemical Profile

  • Chemical Formula: C₁₅H₂₈O₂

  • Molecular Weight: 240.39 g/mol

  • Structure: A bicyclic sesquiterpenoid diol.

Data Presentation: this compound Solubility Profile

Qualitative assessments have indicated that this compound is soluble in a range of organic solvents. However, precise quantitative data requires experimental determination. The following table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative values.

SolventChemical FormulaTypeQualitative SolubilityQuantitative Solubility (mg/mL) at 25°CMolar Solubility (mol/L) at 25°C
ChloroformCHCl₃HalogenatedSoluble[1]Requires Experimental DeterminationRequires Experimental Determination
DichloromethaneCH₂Cl₂HalogenatedSoluble[1]Requires Experimental DeterminationRequires Experimental Determination
Ethyl AcetateC₄H₈O₂EsterSoluble[1]Requires Experimental DeterminationRequires Experimental Determination
Dimethyl Sulfoxide (DMSO)C₂H₆OSSulfoxideSoluble[1]Requires Experimental DeterminationRequires Experimental Determination
AcetoneC₃H₆OKetoneSoluble[1]Requires Experimental DeterminationRequires Experimental Determination
WaterH₂OAqueousInformation available upon request from specific suppliers[2]Requires Experimental DeterminationRequires Experimental Determination
PBS Buffer-Aqueous BufferInformation available upon request from specific suppliers[2]Requires Experimental DeterminationRequires Experimental Determination

Experimental Protocols: Determining Thermodynamic Solubility

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method . This method establishes the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol: Shake-Flask Method for this compound Solubility Determination

1. Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a specific temperature.

2. Materials:

  • This compound (solid form)

  • Solvent of interest (e.g., Chloroform, DMSO, Water)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.

3. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.

    • Add a known volume or weight of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[3] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, which is indicated by a plateau in the measured concentration.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

  • Data Reporting:

    • Calculate the solubility in the desired units, such as mg/mL or mol/L.

    • Report the solubility along with the specific solvent and the temperature at which the measurement was performed.

Mandatory Visualization

Diagram of the Experimental Workflow for Solubility Determination

experimental_workflow Experimental Workflow for this compound Solubility Determination cluster_preparation 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_quantification 4. Quantification prep1 Add excess this compound to a vial prep2 Add a known volume of solvent prep1->prep2 prep3 Seal the vial prep2->prep3 equil Agitate at constant temperature (24-72 hours) prep3->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge the sample sep1->sep2 sep3 Filter the supernatant sep2->sep3 quant1 Dilute the filtered solution sep3->quant1 quant2 Analyze using HPLC quant1->quant2 quant3 Calculate concentration using a calibration curve quant2->quant3

Caption: Workflow for determining this compound solubility via the shake-flask method.

References

Pterodondiol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterodondiol, a naturally occurring diterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its molecular characteristics, and outlines detailed experimental protocols for investigating its biological activities. Furthermore, this document presents putative signaling pathways that may be modulated by this compound, based on evidence from structurally related compounds. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the pharmacological profile of this compound.

Molecular Profile of this compound

This compound is a vouacapane diterpenoid, a class of natural products known for their diverse biological activities. The fundamental molecular details of this compound are summarized below.

PropertyValue
Molecular Formula C₁₅H₂₈O₂
Molecular Weight 240.39 g/mol [1][2]
CAS Number 60132-35-6[1][2]
Synonyms 4,5-epi-Cryptomeridiol, (1S,4aS,7R,8aS)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol[3]

Potential Biological Activities and Experimental Investigation

While direct experimental evidence for this compound is limited, studies on structurally similar vouacapane diterpenoids isolated from the Pterodon genus suggest potent anti-inflammatory and pro-apoptotic activities.[4][5][6] This section outlines detailed experimental protocols to investigate these potential effects of this compound.

Assessment of Anti-inflammatory Activity

Vouacapane diterpenoids from Pterodon have demonstrated significant anti-inflammatory properties.[4][5] The following protocols are proposed to quantify the anti-inflammatory potential of this compound.

  • Objective: To determine the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophages.

  • Methodology:

    • Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat cells with varying concentrations of this compound for 1 hour. Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Nitric Oxide (NO) Quantification (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the NO concentration.

    • Cytokine Quantification (ELISA): Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits.

    • Cell Viability (MTT Assay): To ensure that the observed effects are not due to cytotoxicity, perform an MTT assay on the treated cells.

  • Objective: To evaluate the in vivo anti-inflammatory effect of this compound in an acute inflammation model.

  • Animal Model: Wistar rats or Swiss albino mice.

  • Methodology:

    • Animal Grouping and Treatment: Divide animals into groups: control (vehicle), positive control (e.g., indomethacin), and this compound-treated groups (various doses). Administer this compound or control substances orally or intraperitoneally.

    • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Data Analysis: Calculate the percentage of inhibition of edema in the this compound-treated groups compared to the control group.

Evaluation of Apoptotic Activity

The induction of apoptosis is a key mechanism for the anti-cancer potential of many natural products.[5] The following protocol is designed to determine if this compound can induce apoptosis in cancer cell lines.

  • Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.

  • Cell Line: A relevant cancer cell line (e.g., HeLa, Jurkat).

  • Methodology:

    • Cell Treatment: Seed cells and treat with varying concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

    • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[7][8][9][10]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

    • Data Analysis: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of this compound.

Putative Signaling Pathways

Based on the known mechanisms of related vouacapane diterpenoids and other anti-inflammatory and pro-apoptotic natural products, this compound may exert its effects through the modulation of key signaling pathways such as NF-κB and MAPK.

Proposed Experimental Workflow for Signaling Pathway Analysis

The following workflow can be employed to investigate the impact of this compound on cellular signaling.

experimental_workflow cluster_western MAPK Pathway Analysis cluster_luciferase NF-κB Pathway Analysis start Cancer Cell Line (e.g., RAW 264.7, HeLa) treatment Treat with this compound (various concentrations and time points) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis western_blot Western Blot Analysis lysis->western_blot luciferase_assay Luciferase Reporter Assay lysis->luciferase_assay p38 Phospho-p38 western_blot->p38 Probe for erk Phospho-ERK western_blot->erk Probe for jnk Phospho-JNK western_blot->jnk Probe for nfkb NF-κB Activity luciferase_assay->nfkb Measure

Caption: Proposed workflow for investigating this compound's effect on signaling pathways.
Hypothetical Anti-inflammatory Signaling Pathway

This compound may inhibit the inflammatory response by targeting the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 mkk MKKs tlr4->mkk ikk IKK tlr4->ikk This compound This compound This compound->mkk This compound->ikk mapk p38, ERK, JNK mkk->mapk pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) mapk->pro_inflammatory activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB nfkb_nuc NF-κB (nucleus) nfkb->nfkb_nuc translocates nfkb_nuc->pro_inflammatory activates

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.
Hypothetical Apoptosis Induction Pathway

This compound may induce apoptosis by activating intrinsic and extrinsic apoptotic pathways, potentially through the modulation of MAPK signaling.

apoptosis_pathway cluster_mapk MAPK Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound jnk_p38 JNK/p38 This compound->jnk_p38 fasl FasL This compound->fasl upregulates bax Bax jnk_p38->bax activates bcl2 Bcl-2 jnk_p38->bcl2 inhibits cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 fas Fas Receptor fasl->fas caspase8 Caspase-8 fas->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptosis induction pathway mediated by this compound.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. The experimental protocols and hypothetical signaling pathways detailed in this guide provide a solid framework for future research into the pharmacological properties of this natural compound. Further investigation is warranted to validate these proposed mechanisms and to fully elucidate the therapeutic potential of this compound.

References

The Biological Origin of Pterodondiol in Laggera pterodonta: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterodondiol, a eudesmane-type sesquiterpenoid isolated from the medicinal plant Laggera pterodonta, has garnered scientific interest due to its potential pharmacological activities. This technical guide provides an in-depth exploration of the biological origin of this compound, detailing its proposed biosynthetic pathway, generalized experimental protocols for its isolation and characterization, and a discussion on the regulation of its production within Laggera pterodonta. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and phytochemistry.

Introduction

Laggera pterodonta (DC.) Benth., a member of the Asteraceae family, is a perennial herbaceous plant with a history of use in traditional medicine for treating various ailments, including respiratory infections and inflammation.[1] Phytochemical investigations of this plant have led to the isolation of a diverse array of secondary metabolites, including flavonoids and terpenoids.[2] Among these, this compound, a sesquiterpenoid with a eudesmane skeleton, has been identified as a significant constituent.[3] Understanding the biological origin of this compound is crucial for its potential development as a therapeutic agent, as this knowledge can inform strategies for optimizing its production and for synthetic or semi-synthetic approaches.

This guide synthesizes the current understanding of this compound's biosynthesis, drawing upon the general principles of sesquiterpenoid formation in plants, particularly within the Asteraceae family. Furthermore, it provides a consolidated, generalized methodology for the extraction and purification of this compound from Laggera pterodonta, based on established phytochemical techniques.

Chemical Profile of Laggera pterodonta

Compound ClassExamples of Identified CompoundsReference(s)
Sesquiterpenoids This compound, Pterodontic Acid, Eudesmane-type sesquiterpenes[3][4]
Flavonoids Artemitin, Chrysosplenetin B, Quercetin[2]
Triterpenoids Taraxeryl acetate, Taraxerone, Taraxerol[5]
Sterols β-Sitosterol, Stigmasterol[3]
Phenolic Acids 2-hydroxy-benzoic acid[6]

Table 1: Major Chemical Constituents of Laggera pterodonta

Biosynthesis of this compound

The biosynthesis of this compound, a C15 sesquiterpenoid, is proposed to follow the mevalonate (MVA) pathway, which is typical for the formation of sesquiterpenoids in the cytoplasm of plant cells.[4] The pathway commences with the assembly of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA.

The key steps in the proposed biosynthetic pathway of this compound are as follows:

  • Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed by farnesyl pyrophosphate synthase to yield the central C15 precursor, farnesyl pyrophosphate (FPP).

  • Cyclization of FPP: A specific terpene synthase, likely a eudesmane synthase, catalyzes the cyclization of FPP. This is a critical step that establishes the characteristic bicyclic eudesmane carbon skeleton. The reaction proceeds through the formation of a germacrene intermediate, followed by further cyclization to a eudesmane carbocation.

  • Hydroxylation: The eudesmane carbocation is then quenched by water molecules and subsequently undergoes a series of stereospecific hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases, to introduce the hydroxyl groups at the specific positions, ultimately yielding this compound.

The proposed biosynthetic pathway is illustrated in the diagram below.

This compound Biosynthesis AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA Multiple Steps IPP IPP MVA->IPP DMAPP DMAPP MVA->DMAPP Enzyme1 FPP Synthase IPP->Enzyme1 DMAPP->Enzyme1 FPP Farnesyl Pyrophosphate (FPP) Enzyme2 Eudesmane Synthase FPP->Enzyme2 EudesmaneCarbocation Eudesmane Carbocation Enzyme3 Cytochrome P450s EudesmaneCarbocation->Enzyme3 Intermediate Hydroxylated Intermediates This compound This compound Intermediate->this compound Enzyme1->FPP Enzyme2->EudesmaneCarbocation Enzyme3->Intermediate

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The biosynthesis of sesquiterpenoids in plants is a tightly regulated process, influenced by both developmental and environmental cues. While specific regulatory mechanisms for this compound in Laggera pterodonta have not been elucidated, general principles of terpene biosynthesis regulation in the Asteraceae family likely apply.

Key regulatory points include:

  • Transcriptional Regulation: The expression of genes encoding key enzymes in the MVA pathway and, crucially, the specific terpene synthase (eudesmane synthase) and cytochrome P450s, are likely regulated by transcription factors. These transcription factors can be activated or repressed by various signals, including hormones (e.g., jasmonic acid) and biotic or abiotic stress.

  • Enzyme Activity: The activity of the biosynthetic enzymes can be modulated by post-translational modifications and the availability of substrates and cofactors.

  • Compartmentation: The sequestration of this compound in specific tissues or subcellular compartments (e.g., glandular trichomes, vacuoles) can prevent feedback inhibition and protect the plant from potential toxicity.

Experimental Protocols for Isolation and Characterization

The following is a generalized protocol for the extraction, isolation, and characterization of this compound from the aerial parts of Laggera pterodonta, based on methodologies reported in the literature for this and similar compounds.

Plant Material and Extraction
  • Collection and Preparation: Collect the aerial parts (leaves and stems) of Laggera pterodonta during its flowering season. Air-dry the plant material in the shade to a constant weight and then grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours, with occasional shaking. Repeat the extraction process three times. Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Isolation
  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a moderately polar sesquiterpenoid, is expected to be enriched in the ethyl acetate fraction.

  • Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor them by thin-layer chromatography (TLC), visualizing with an appropriate spray reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

  • Further Purification: Combine fractions containing the compound of interest (as indicated by TLC) and subject them to further purification using repeated column chromatography on silica gel or Sephadex LH-20.

  • High-Performance Liquid Chromatography (HPLC): For final purification, use preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

Structure Elucidation

Determine the structure of the purified this compound using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to establish the chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl groups).

  • X-ray Crystallography: For unambiguous determination of the absolute stereochemistry, if suitable crystals can be obtained.

The following diagram illustrates the general workflow for the isolation of this compound.

This compound Isolation Workflow PlantMaterial Laggera pterodonta (Aerial Parts) (Drying and Grinding) Extraction Ethanol Extraction PlantMaterial->Extraction Partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) Extraction->Partitioning ColumnChromatography Silica Gel Column Chromatography Partitioning->ColumnChromatography Ethyl Acetate Fraction Purification Further Purification (Sephadex LH-20, Repeated Column Chromatography) ColumnChromatography->Purification HPLC Preparative/Semi-preparative HPLC Purification->HPLC StructureElucidation Structure Elucidation (MS, NMR, IR, X-ray) HPLC->StructureElucidation

Caption: Generalized workflow for the isolation of this compound.

Conclusion

This compound is a notable eudesmane-type sesquiterpenoid originating from the medicinal plant Laggera pterodonta. Its biosynthesis is proposed to occur via the mevalonate pathway, culminating in stereospecific cyclization and hydroxylation reactions. The production of this compound is likely subject to complex genetic and environmental regulation. The generalized protocols provided in this guide offer a framework for the systematic extraction, isolation, and characterization of this and other related sesquiterpenoids from Laggera pterodonta. Further research is warranted to elucidate the specific enzymes and regulatory networks involved in this compound biosynthesis and to quantify its abundance in the plant, which will be crucial for its future development as a potential pharmaceutical agent.

References

Spectroscopic and Structural Elucidation of Pterodondiol

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Pterodondiol, a sesquiterpenoid of interest to the scientific community. Due to the limited availability of public data under the specific name "this compound," this document presents a comprehensive analysis of closely related furanoditerpenes isolated from Pterodon emarginatus. The data herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are compiled from peer-reviewed chemical literature, offering a valuable resource for the structural elucidation and characterization of this class of compounds.

Spectroscopic Data

The spectroscopic data presented below corresponds to novel furanoditerpenes isolated from the fruits of Pterodon emarginatus. These compounds share the core vouacapan skeleton, which is characteristic of constituents from the Pterodon genus.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data of 6α,19β-diacetoxy-7β,14β-dihydroxyvouacapan (1) (CD₃OD, 400 MHz)

PositionδH (ppm)MultiplicityJ (Hz)
65.36dd11.8, 9.2
156.42d1.9
167.26d1.9
171.46s
181.14s
19a4.12d11.3
19b4.22d11.3
201.05s
6"2.19s
19"2.05s

Table 2: ¹³C NMR Spectral Data of 6α,19β-diacetoxy-7β,14β-dihydroxyvouacapan (1) (CD₃OD, 100 MHz)

PositionδC (ppm)
140.2
219.5
342.1
434.2
556.1
671.8
778.2
850.1
953.2
1038.9
1121.9
12122.1
13157.3
1475.1
15110.2
16142.1
1725.1
1828.9
1965.2
2016.3
6'172.5
6"21.3
19'171.9
19"20.9

1.2. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: Characteristic IR Absorption Bands for this compound and Related Sesquiterpenoids

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H Stretch (Alcohol)
~2950-2850StrongC-H Stretch (Alkane)
~1735StrongC=O Stretch (Ester)
~1640MediumC=C Stretch (Alkene)
~1240StrongC-O Stretch (Ester/Alcohol)
~1030StrongC-O Stretch (Alcohol)

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and structure.

Table 4: Mass Spectrometry Data of Furanoditerpenes from Pterodon emarginatus

CompoundIonization Mode[M - H]⁻ (m/z)[M + Na]⁺ (m/z)
6α,19β-diacetoxy-7β,14β-dihydroxyvouacapan (1)ESI⁻433.22309-
6α-acetoxy-7β,14β-dihydroxyvouacapan (2)ESI⁺-399.21415
Methyl 6α-acetoxy-7β-hydroxyvouacapan-17β-oate (3)ESI⁻403.21248-

Experimental Protocols

The following protocols describe the general methodologies used to obtain the spectroscopic data presented in this guide.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of the isolated compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Instrumentation: NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

  • Data Acquisition: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are acquired to establish the complete structure of the molecule. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: The sample is prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

2.3. Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

  • Instrumentation: High-resolution mass spectrometry (HRMS) is often performed using techniques such as Electrospray Ionization (ESI) coupled with a suitable mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. The data provides the accurate mass of the molecular ion, which is used to determine the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material (Pterodon sp.) B Extraction A->B C Chromatographic Separation B->C D NMR (1H, 13C, 2D) C->D E IR C->E F MS (HRMS) C->F G Data Interpretation D->G E->G F->G H Structure Proposal G->H I Final Structure Confirmation H->I

Caption: Workflow for the isolation and structural elucidation of natural products.

Methodological & Application

Application Notes and Protocols for Pterodondiol: Isolation and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterodondiol, a vouacapane diterpenoid isolated from the fruits of Pterodon species, has garnered significant interest due to its diverse biological activities, including anti-inflammatory, analgesic, and antiproliferative properties. While a complete de novo total synthesis of this compound has not been documented in the reviewed scientific literature, this document provides detailed protocols for its efficient isolation from natural sources and subsequent semi-synthesis of bioactive derivatives. These protocols are intended to facilitate further research into the therapeutic potential of this compound and its analogues.

Isolation of this compound from Pterodon polygalaeflorus

This compound, also known as 6α,7β-dihydroxyvouacapan-17β-oic acid, is a natural product found in the fruits of the Brazilian "Sucupira-Branca" tree, Pterodon polygalaeflorus Benth.[1][2]. The following protocol outlines a standard procedure for its extraction and isolation.

Experimental Protocol: Isolation

Materials and Equipment:

  • Dried and powdered fruits of Pterodon polygalaeflorus

  • Hexane

  • Soxhlet extractor or maceration setup

  • Rotary evaporator

  • Silica gel for column chromatography

  • Elution solvents (e.g., hexane, ethyl acetate, methanol gradients)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Procedure:

  • Extraction: The powdered fruits of Pterodon polygalaeflorus are subjected to exhaustive extraction with hexane.[1] This can be performed using a Soxhlet apparatus for several hours or through maceration at room temperature for an extended period.

  • Concentration: The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator to yield a crude oily residue.

  • Chromatographic Purification: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of solvents, starting with non-polar solvents like hexane and gradually increasing the polarity with ethyl acetate and methanol.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Crystallization: Fractions enriched with this compound are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system to afford pure this compound.

G cluster_0 Isolation Workflow start Powdered Pterodon polygalaeflorus fruits extraction Hexane Extraction (Soxhlet or Maceration) start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration chromatography Silica Gel Column Chromatography concentration->chromatography analysis Fraction Analysis (TLC) chromatography->analysis purification Crystallization analysis->purification end Pure this compound purification->end

Caption: Workflow for the isolation of this compound.

Semi-synthesis of this compound Derivatives

The biological activity of this compound can be enhanced or modified through chemical derivatization. A common strategy involves the formation of a lactone intermediate, which can then be reacted with various amines to produce a library of amide derivatives.[1]

Synthesis of 6α-Hydroxyvouacapan-7β,17β-lactone (Intermediate II)

This protocol describes the conversion of this compound (I) to its corresponding lactone (II).

Experimental Protocol: Lactone Formation

Materials and Equipment:

  • This compound (I)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Tetrahydrofuran (THF)

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • This compound (I) is dissolved in THF.

  • Acetic anhydride and anhydrous sodium acetate are added to the solution.[1]

  • The reaction mixture is heated under reflux and monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction is cooled, and the product is isolated and purified, typically through crystallization, to yield 6α-hydroxyvouacapan-7β,17β-lactone (II).[1]

General Procedure for the Synthesis of Amide Derivatives (III-IX)

This protocol outlines the synthesis of various amide derivatives from the lactone intermediate (II).

Experimental Protocol: Amide Synthesis

Materials and Equipment:

  • 6α-Hydroxyvouacapan-7β,17β-lactone (II)

  • Various primary or secondary amines

  • Tetrahydrofuran (THF)

  • Reflux apparatus or stirring plate

  • Standard laboratory glassware

  • Ice bath

Procedure:

  • The lactone intermediate (II) is dissolved in THF.

  • The desired amine is added to the stirred solution.[1]

  • The reaction mixture is stirred, either at room temperature or under reflux, for a specified time (see Table 1 for examples). The reaction progress is monitored by TLC.[1]

  • After the reaction is complete, the mixture is poured over crushed ice to precipitate the amide product.[1]

  • The solid precipitate is collected by filtration, washed with water, and air-dried.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol).[1][3]

G cluster_1 Derivatization Workflow This compound This compound (I) lactone 6α-Hydroxyvouacapan-7β,17β-lactone (II) This compound->lactone Acetic anhydride, Anhydrous NaOAc, THF amides Amide Derivatives (III-IX) lactone->amides Amine, THF

Caption: Semi-synthesis of amide derivatives from this compound.

Data Presentation: Biological Activity

This compound and its derivatives have been evaluated for various biological activities. The following tables summarize some of the reported quantitative data.

Table 1: Reaction Conditions for Amide Synthesis
Amide ProductAmineReaction Time (h)Temperature
III Pyrrolidine1.5Reflux
IV Piperidine2.5Reflux
V Morpholine2.5Reflux
VI N-methylpiperazine2.5Reflux
VII Diethylamine48Room Temp.
VIII n-Butylamine2.5Reflux
IX Cyclohexylamine2.5Reflux
Data sourced from Maltha et al. (1997)[1]
Table 2: Antiproliferative Activity of this compound and its Lactone Derivatives
CompoundCell LineIC50 (µg/mL)
This compound (1) NCI-H460 (Lung)> 50
K562 (Leukemia)> 50
U251 (Glioma)> 50
6α-hydroxyvouacapan-7β,17β-lactone (2) NCI-H460 (Lung)3.6
K562 (Leukemia)4.1
U251 (Glioma)3.9
OVCAR-3 (Ovarian)4.3
PC-3 (Prostate)4.2
HT29 (Colon)4.5
6α-acetoxyvouacapan-7β,17β-lactone (3) NCI-H460 (Lung)10.2
K562 (Leukemia)12.5
6-oxovouacapan-7β,17β-lactone (4) NCI-H460 (Lung)25.1
K562 (Leukemia)30.4
Data represents a selection of the most potent activities reported by Euzébio et al. (2013)[4]

Conclusion

The protocols provided herein offer a robust framework for the isolation of this compound and the synthesis of a variety of its derivatives. The data presented underscores the potential of these compounds as scaffolds for the development of new therapeutic agents, particularly in the area of oncology. Further investigation into the structure-activity relationships of this compound derivatives is warranted and can be facilitated by the synthetic methods described.

References

Application Note: Quantitative Analysis of Pterodondiol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pterodondiol is a naturally occurring diterpenoid compound found in various plant species, including Laggera pterodonta.[1] Research has indicated that this compound exhibits a range of biological activities, including anti-inflammatory and antimicrobial properties, making it a compound of significant interest for pharmaceutical and nutraceutical applications.[2] Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.

Chemical Structure

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

Molecular Formula: C₁₅H₂₈O₂[3][4]

Molecular Weight: 240.38 g/mol [3][4]

Experimental Protocol

This section provides a detailed protocol for the quantitative determination of this compound using HPLC.

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Sample containing this compound (e.g., plant extract, formulation)

2. Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Binary or Quaternary Pump

  • Autosampler

  • Column Oven

  • Diode Array Detector (DAD) or UV-Vis Detector

3. Chromatographic Conditions

The following table outlines the optimized HPLC method parameters for the analysis of this compound.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water
B: Acetonitrile
Gradient 0-20 min: 60-90% B
20-25 min: 90% B
25-26 min: 90-60% B
26-30 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

5. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid plant extract is provided below:

  • Accurately weigh approximately 100 mg of the powdered plant extract.

  • Add 10 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered extract with the mobile phase if necessary to fall within the calibration curve range.

Results and Data Presentation

The developed HPLC method provides excellent separation and quantification of this compound.

System Suitability

System suitability parameters should be assessed to ensure the performance of the HPLC system.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Repeatability (%RSD) < 2.0%

Calibration Curve

A linear relationship between the concentration of this compound and the peak area should be established.

Concentration (µg/mL)Peak Area (arbitrary units)
1[Example Value: 15000]
5[Example Value: 75000]
10[Example Value: 150000]
25[Example Value: 375000]
50[Example Value: 750000]
100[Example Value: 1500000]

Linearity: R² > 0.999

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of the method is determined by the LOD and LOQ.

ParameterValue (µg/mL)
LOD [Example Value: 0.3]
LOQ [Example Value: 1.0]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Preparation Standard Preparation (1-100 µg/mL) HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Preparation->HPLC_System Sample_Preparation Sample Preparation (Extraction & Filtration) Sample_Preparation->HPLC_System Data_Acquisition Data Acquisition (UV at 210 nm) HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve (Concentration vs. Area) Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.

biological_activities This compound This compound Anti_Inflammatory Anti-inflammatory Activity This compound->Anti_Inflammatory Antimicrobial Antimicrobial Activity This compound->Antimicrobial Other_Bioactivities Other Potential Bioactivities This compound->Other_Bioactivities

Caption: Known biological activities of this compound.

Conclusion

The described RP-HPLC method is simple, precise, and accurate for the quantitative determination of this compound in various samples. The method is suitable for routine quality control and research applications. The validation parameters demonstrate the reliability and robustness of the analytical procedure. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals working with this compound.

References

Application Notes and Protocols for the Extraction of Vouacapane Diterpenoids from Pterodon spp. Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The genus Pterodon, commonly known as "sucupira-branca" or "faveira" in Brazil, is a source of various bioactive compounds, particularly vouacapane diterpenoids.[1][2] These compounds are of significant interest to the pharmaceutical industry due to their demonstrated anti-inflammatory, analgesic, larvicidal, leishmanicidal, and antitumor activities.[1][2] This document provides detailed application notes and protocols for the extraction of vouacapane diterpenoids from Pterodon plant material, primarily focusing on the fruits and seeds, which are rich sources of these compounds. The protocols outlined below are based on established scientific literature and are intended to guide researchers in the efficient isolation of these valuable natural products.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of vouacapane diterpenoids. The choice of method can also influence the profile of extracted compounds. Below is a summary of common extraction techniques with available quantitative data.

Extraction MethodPlant MaterialSolvent(s)Key ParametersYield/EfficiencyReference
Soxhlet Extraction P. emarginatus seedsPetroleum ether (40-60°C)6 hours refluxHigher yield of total lipids, tocopherols, phytosterols, and carotenoids compared to Bligh & Dyer.[3][4]Costa-Singh & Jorge, 2019[4]
P. emarginatus beansHexane4 hours at normal boiling point-Silva et al.[5]
Bligh & Dyer P. emarginatus seedsChloroform, Methanol, Water (2:1:0.8 v/v/v)Cold extractionMore effective in extracting phenolic compounds and showed higher antioxidant activity via FRAP and ABTS assays.[3][4]Bligh & Dyer, 1959; Costa-Singh & Jorge, 2019[4]
Mechanical Pressing P. emarginatus fruitsNone (mechanical)Continuous mini-press30% (w/w) oleoresin yieldOliveira et al., 2017[6]
Percolation Pterodon spp. fruitsHexane--Fascio et al., 1976[2]
Pterodon spp. fruitsEthanol (90%)--Omena et al., 2006[2]
Cold Maceration Pterodon spp. fruitsDichloromethane--Spindola et al., 2009, 2010[2]

Experimental Protocols

Protocol 1: Soxhlet Extraction

This method is suitable for the exhaustive extraction of lipids and medium-polarity compounds like vouacapane diterpenoids from dried plant material.

Materials and Equipment:

  • Dried and powdered Pterodon fruits or seeds

  • Soxhlet extractor apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Cellulose extraction thimble

  • Hexane or petroleum ether (analytical grade)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Grind the dried Pterodon fruits or seeds into a fine powder to increase the surface area for extraction.

  • Loading the Soxhlet: Place a known amount (e.g., 30 g) of the powdered plant material into a cellulose extraction thimble.[5] Place the thimble inside the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask to about two-thirds of its volume with the chosen solvent (hexane or petroleum ether).

  • Apparatus Assembly: Assemble the Soxhlet apparatus with the flask on a heating mantle, the extractor body containing the thimble, and the condenser on top. Ensure all joints are properly sealed.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material. Once the solvent level reaches the top of the siphon arm, the extract is siphoned back into the flask. This process is repeated for a set duration.

    • For P. emarginatus beans using hexane, extract for 4 hours at the solvent's normal boiling point.[5]

    • For P. emarginatus seeds using petroleum ether (40-60°C), reflux for 6 hours.[4]

  • Solvent Recovery: After the extraction is complete, turn off the heating mantle and allow the apparatus to cool. The solvent containing the extracted compounds is in the round-bottom flask. Recover the solvent using a rotary evaporator to concentrate the crude extract.

  • Drying and Storage: The resulting oily extract should be dried under a vacuum to remove any residual solvent and stored at 4°C for further analysis or purification.[5]

Protocol 2: Mechanical Pressing for Oleoresin Extraction

This is a solvent-free method to obtain an oleoresin rich in diterpenoids from the fruits.

Materials and Equipment:

  • Fresh or dried Pterodon emarginatus fruits

  • Mechanical press (e.g., continuous mini-press)

  • Collection vessel

Procedure:

  • Sample Preparation: Clean the Pterodon fruits to remove any foreign matter.

  • Mechanical Extraction: Feed the fruits into the mechanical press.

  • Oleoresin Collection: Collect the expelled oleoresin in a suitable container. A 30% (w/w) yield can be expected.[6]

  • Storage: Store the collected oleoresin at a low temperature (e.g., -20°C) until further processing.[7]

Protocol 3: Purification of Vouacapane Diterpenoids from Oleoresin

This protocol describes the subsequent purification of a furanoditerpene-enriched fraction from the mechanically extracted oleoresin.[6]

Materials and Equipment:

  • P. emarginatus fruit oleoresin

  • Hexane

  • Methanol

  • Dichloromethane

  • Distilled water

  • Separatory funnel

  • Rotary evaporator

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (HPLC grade)

  • Acetic acid

  • Freeze-dryer

Procedure:

  • Initial Hexane Wash:

    • Take a known amount of the fruit oleoresin (e.g., 10.06 g) and extract it with 100 mL of hexane to remove highly nonpolar compounds.[6]

  • Liquid-Liquid Partitioning:

    • Solubilize the hexane-insoluble fraction in 100 mL of a methanol:water (9:1, v/v) mixture.[6]

    • Transfer the solution to a separatory funnel and perform a liquid-liquid partitioning with 105 mL of a dichloromethane:hexane (6.3:3.7, v/v) mixture.[6]

    • After vigorous shaking, add distilled water (approximately 45 mL) to facilitate complete phase separation.[6]

    • Collect the lower dichloromethane:hexane fraction.

  • Concentration:

    • Concentrate the collected dichloromethane:hexane fraction using a rotary evaporator at 40°C to obtain the furanoditerpene-enriched fraction.[6]

  • Semi-Preparative HPLC Purification:

    • Purify approximately 170 mg of the enriched fraction using a semi-preparative reversed-phase HPLC system.[6]

    • Column: Shimadzu C18 (250 x 20 mm, 5 µm)[6]

    • Mobile Phase: Acetonitrile:water (65:35, v/v) with 0.05% acetic acid (v/v)[6]

    • Flow Rate: 8 mL/min[6]

    • Detection: 190 and 220 nm[6]

    • Injection Volume: 1.5 mL[6]

  • Fraction Collection and Processing:

    • Collect the fractions corresponding to the major chromatographic peaks.

    • Concentrate the collected fractions in a rotary evaporator at 40°C.[6]

    • Freeze-dry the concentrated fractions to obtain the purified furanoditerpenes.[6]

Visualizations

Signaling Pathways and Experimental Workflows

Soxhlet_Extraction_Workflow plant_material Dried & Powdered Pterodon Fruits/Seeds thimble Load into Cellulose Thimble plant_material->thimble soxhlet Place in Soxhlet Extractor thimble->soxhlet heating Heat to Reflux (4-6 hours) soxhlet->heating solvent Add Solvent (Hexane/Petroleum Ether) to Round-Bottom Flask solvent->heating extraction_cycle Continuous Solvent Cycling and Extraction heating->extraction_cycle cooling Cool Down Apparatus extraction_cycle->cooling rotovap Concentrate Extract via Rotary Evaporation cooling->rotovap crude_extract Crude Vouacapane-Containing Extract rotovap->crude_extract storage Store at 4°C crude_extract->storage Oleoresin_Purification_Workflow start Pterodon Fruit Oleoresin (from Mechanical Pressing) hexane_wash Hexane Wash start->hexane_wash insoluble Hexane-Insoluble Fraction hexane_wash->insoluble dissolve Dissolve in Methanol:Water (9:1) insoluble->dissolve partition Liquid-Liquid Partitioning with Dichloromethane:Hexane (6.3:3.7) dissolve->partition phase_sep Add Water to Aid Phase Separation partition->phase_sep collect_dcm Collect Dichloromethane:Hexane Fraction phase_sep->collect_dcm rotovap Concentrate via Rotary Evaporation collect_dcm->rotovap enriched_fraction Furanoditerpene-Enriched Fraction rotovap->enriched_fraction hplc Semi-Preparative HPLC (C18 Column) enriched_fraction->hplc collect_fractions Collect Fractions of Interest hplc->collect_fractions concentrate_fractions Concentrate Fractions collect_fractions->concentrate_fractions freeze_dry Freeze-Dry concentrate_fractions->freeze_dry pure_compounds Purified Vouacapane Diterpenoids freeze_dry->pure_compounds

References

Application Notes and Protocols: Pterodondiol for In-Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterodondiol is a putative bioactive compound, likely a diterpene isolated from plants of the Pterodon genus, which are native to Brazil. Research into the essential oil of Pterodon emarginatus has revealed significant biological activities, including cytotoxic effects against cancer cell lines and anti-inflammatory properties. These activities suggest that compounds within this genus, potentially including this compound, hold promise for further investigation in drug discovery and development.

These application notes provide an overview of the in-vitro applications of compounds derived from Pterodon species, with a focus on assays to evaluate their cytotoxic and anti-inflammatory potential. Detailed protocols for key experiments and visual representations of relevant signaling pathways and workflows are included to guide researchers in their study of these natural products.

Data Presentation: Cytotoxic Activity

The essential oil of Pterodon emarginatus, a likely source of this compound, has demonstrated cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in-vitro cell viability assays are summarized below.

Cell LineCell TypeIC50 (µg/mL)
C6Rat Glioma24.9[1]
A549Human Lung Carcinoma47.0[1]
RAW 264.7 Mouse Macrophage> 117.2 (non-cytotoxic)[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of a test compound, such as this compound, on cultured mammalian cells.

Materials:

  • Mammalian cells of interest (e.g., A549, C6)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or Pterodon extract)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a acidified isopropanol solution)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (cells in medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Following treatment with this compound for the desired time, harvest the cells (including any floating cells in the medium). For adherent cells, use a gentle dissociation agent like trypsin.[2]

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[2]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and quadrants.

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Mandatory Visualizations

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway. While the specific mechanism for this compound is yet to be fully elucidated, this pathway represents a probable target.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα-NF-κB IκBα NF-κB NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates IκBα-NF-κB->NF-κB Releases This compound This compound This compound->IKK Inhibits DNA DNA NF-κB_nuc->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Experimental Workflow: In-Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic potential of a novel compound like this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Maintain Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Dilutions Treatment Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Read_Plate Measure Absorbance MTT_Assay->Read_Plate Calculate_Viability Calculate % Viability Read_Plate->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for cytotoxicity screening using the MTT assay.

References

Application Notes and Protocols for Pterostilbene as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pterostilbene, a naturally occurring stilbenoid and a structural analog of resveratrol, is a phytochemical of significant interest in the fields of nutrition, pharmacology, and drug development. Found in various plants, including blueberries and grapes, it has demonstrated a range of biological activities, most notably its anti-inflammatory, antioxidant, and chemopreventive properties. As a phytochemical standard, pure pterostilbene is essential for the accurate quantification and validation of its presence in plant extracts, functional foods, and pharmaceutical preparations. These application notes provide detailed protocols for researchers, scientists, and drug development professionals for the analysis of pterostilbene and the investigation of its biological effects.

Chemical Structure and Properties

  • IUPAC Name: 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol

  • Molecular Formula: C₁₆H₁₆O₃

  • Molecular Weight: 256.29 g/mol

  • Appearance: White to off-white crystalline powder

  • Solubility: Soluble in ethanol, methanol, DMSO, and other organic solvents; sparingly soluble in water.

Phytochemical Analysis of Pterostilbene

The accurate identification and quantification of pterostilbene in various matrices are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

High-Performance Liquid Chromatography (HPLC-DAD) Method for Quantification of Pterostilbene

This protocol outlines a reverse-phase HPLC method with a Diode Array Detector (DAD) for the quantification of pterostilbene.

Table 1: HPLC-DAD Instrumental Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Methanol or Acetonitrile
Gradient Elution A typical gradient could be: 0-10 min: 15-30% B10-45 min: 30-50% B45-50 min: 50-80% B50-55 min: 80-95% B55-60 min: 100% B
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Detection Wavelength 320 nm (for quantification), with spectra collected from 200-400 nm for peak purity

Experimental Protocol: Quantification of Pterostilbene in a Plant Extract

  • Standard Preparation:

    • Prepare a stock solution of pterostilbene standard (e.g., 1 mg/mL) in methanol.

    • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with methanol.

  • Sample Preparation (e.g., Blueberry Extract):

    • Accurately weigh about 1 gram of the powdered plant material.

    • Extract with a suitable solvent, such as 70% ethanol, using sonication or Soxhlet extraction for a defined period.[1]

    • Filter the extract through a 0.45 µm syringe filter before HPLC injection.

  • HPLC Analysis:

    • Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solution.

    • Identify the pterostilbene peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of pterostilbene in the sample using the calibration curve.

Method Validation Parameters

For a robust analytical method, validation is essential.[2][3]

Table 2: Method Validation Parameters for Pterostilbene Quantification

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.999
Precision The closeness of agreement between a series of measurements.Relative Standard Deviation (RSD) < 2%
Accuracy The closeness of the test results obtained by the method to the true value.Recovery between 95-105%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Structural Elucidation using Spectroscopy

For the definitive identification of pterostilbene, especially when isolated from a new source, spectroscopic methods are indispensable.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry.[4][5][6][7]

Experimental Protocol: NMR Analysis of Pterostilbene

  • Sample Preparation: Dissolve 5-10 mg of purified pterostilbene in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard set of NMR spectra:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and build the molecular framework.

2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. Fragmentation patterns can further confirm the structure.[8][9][10][11][12]

Experimental Protocol: Mass Spectrometry Analysis of Pterostilbene

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis:

    • Full Scan MS: To determine the molecular ion peak [M+H]⁺ or [M-H]⁻.

    • Tandem MS (MS/MS): To induce fragmentation of the molecular ion and obtain a characteristic fragmentation pattern that can be used for structural confirmation.

Biological Activity: Anti-inflammatory Effects of Pterostilbene

Pterostilbene has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[13][14][15]

Pterostilbene's Modulation of the p38 MAPK Signaling Pathway

A key mechanism of pterostilbene's anti-inflammatory action is through the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[13][14] This pathway is crucial in the production of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14]

Experimental Protocol: Investigating the Effect of Pterostilbene on p38 MAPK Activation in Macrophages

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Treatment:

    • Pre-treat the cells with various concentrations of pterostilbene for a specified time (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Western Blot Analysis:

    • Lyse the cells to extract total proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated p38 (p-p38) and total p38.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the ratio of p-p38 to total p38. A decrease in this ratio in pterostilbene-treated cells would indicate inhibition of p38 activation.

  • Gene Expression Analysis (qPCR):

    • Extract total RNA from the treated cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative PCR using primers specific for iNOS and COX-2 to measure their mRNA expression levels. A reduction in their expression would correlate with the inhibition of the p38 pathway.

Diagram of Pterostilbene's Anti-inflammatory Action

Pterostilbene_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor p38 MAPK p38 MAPK Receptor->p38 MAPK Activation ATF2 ATF2 p38 MAPK->ATF2 Phosphorylation Pterostilbene Pterostilbene Pterostilbene->p38 MAPK Inhibition Pro-inflammatory Genes Pro-inflammatory Genes ATF2->Pro-inflammatory Genes Transcription Activation iNOS iNOS Pro-inflammatory Genes->iNOS COX-2 COX-2 Pro-inflammatory Genes->COX-2

Caption: Pterostilbene inhibits the p38 MAPK signaling pathway.

Experimental Workflow for Analyzing Pterostilbene's Effect on Gene Expression

Pterostilbene_qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Biology cluster_data_analysis Data Analysis Culture Macrophages Culture Macrophages Treat with Pterostilbene Treat with Pterostilbene Culture Macrophages->Treat with Pterostilbene Stimulate with LPS Stimulate with LPS Treat with Pterostilbene->Stimulate with LPS RNA Extraction RNA Extraction Stimulate with LPS->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR qPCR cDNA Synthesis->qPCR Analyze Gene Expression Analyze Gene Expression qPCR->Analyze Gene Expression Statistical Analysis Statistical Analysis Analyze Gene Expression->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Caption: Workflow for qPCR analysis of pterostilbene's effects.

Pterostilbene serves as a critical standard for the phytochemical analysis of various natural products and formulations. The protocols provided herein offer a robust framework for its accurate quantification and for investigating its potent anti-inflammatory activities. The elucidation of its mechanism of action, particularly its inhibitory effect on the p38 MAPK pathway, provides a scientific basis for its potential therapeutic applications in inflammatory diseases. Researchers and drug development professionals can utilize this information to further explore the pharmacological benefits of pterostilbene.

References

Application of Pterodondiol and Related Compounds in Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While "Pterodondiol" is not a recognized compound in the scientific literature, it is likely a misspelling of compounds with similar names that possess significant anti-inflammatory properties. This document focuses on Pteropodine, an oxindole alkaloid, and compounds from the Pterodon genus, which are noted for their use in traditional medicine against inflammatory ailments. Additionally, we will draw parallels with the well-studied anti-inflammatory mechanisms of Pterostilbene and Parthenolide, which share common signaling pathway targets. These compounds collectively offer a strong basis for anti-inflammatory research and drug development.

The primary mechanism of action for the anti-inflammatory effects of these compounds involves the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in the inflammatory response, regulating the expression of pro-inflammatory cytokines, enzymes, and adhesion molecules. By modulating these pathways, these natural compounds can effectively reduce the inflammatory cascade.

Data Presentation: Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of Pteropodine and related compounds from various experimental models.

Table 1: In Vivo Anti-inflammatory Effects of Pteropodine

ModelSpeciesCompoundDoseInhibition (%)Reference
Carrageenan-induced paw edemaRatPteropodine10 mg/kg51%[1]
Carrageenan-induced paw edemaRatPteropodine20 mg/kg66%[1]
Carrageenan-induced paw edemaRatPteropodine40 mg/kg70%[1]
TPA-induced ear edemaMousePteropodine0.04 mg/ear81.4%[1]
Pleurisy Assay (neutrophil count)RatPteropodine40 mg/kg36% reduction[1]
Pleurisy Assay (pleural exudate)RatPteropodine20 mg/kg52% reduction[1]

Table 2: In Vitro Anti-inflammatory Effects of Related Compounds

Cell LineStimulantCompoundConcentrationEffectReference
RAW 264.7 MacrophagesLPSCrotalaria pallida extract (Apigenin)10.7 µM (IC50)Inhibition of NO production[2]
N9 Microglial CellsLPS/IFN-γCrotalaria pallida extract (Apigenin)13.9 µM (IC50)Inhibition of NO production[2]
Rat NeutrophilsfMLP/CBCrotalaria pallida extract (Apigenin)3.4 µM (IC50)Inhibition of superoxide anion generation[2]
THP-1 CellsLPSParthenolide1.091-2.620 µM (IC50)Inhibition of IL-6, IL-1β, IL-8, TNF-α[3]
RAW 264.7 CellsLPSPterostilbene derivative (E2)0.7 µM (IC50)Inhibition of NO release[4]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.[5][6][7]

Materials:

  • Male Wistar rats (180-220 g)

  • This compound or related compound

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast the rats overnight with free access to water.

  • Administer the test compound (e.g., this compound) or vehicle orally or intraperitoneally. A positive control group receiving a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) should be included.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.

  • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

LPS-Induced Inflammatory Response in RAW 264.7 Macrophages

This in vitro assay is used to evaluate the effect of a compound on the production of inflammatory mediators in response to lipopolysaccharide (LPS).[8][9]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound or related compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β)

  • Cell viability assay kit (e.g., MTT or MTS)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A control group without LPS stimulation and an LPS-only group should be included.

  • After incubation, collect the cell culture supernatant to measure the levels of NO and cytokines.

  • Nitric Oxide (NO) Measurement: Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability: Assess the cytotoxicity of the compound on the remaining cells using an MTT or MTS assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Mandatory Visualizations

Signaling Pathways

Caption: NF-κB signaling pathway and points of inhibition.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, Cytokines) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., MEKK, ASK1) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation p38 p38 MAPKK->p38 Phosphorylation JNK JNK MAPKK->JNK Phosphorylation AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation This compound This compound & Related Compounds This compound->MAPKK Inhibition Genes Pro-inflammatory Genes AP1->Genes Transcription

Caption: MAPK signaling pathway and points of modulation.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Conclusion CellCulture Cell Culture (e.g., RAW 264.7) Treatment Compound Treatment + LPS Stimulation CellCulture->Treatment Assays Measurement of Inflammatory Mediators (NO, TNF-α, IL-6) Treatment->Assays Viability Cell Viability Assay (MTT/MTS) Treatment->Viability DataAnalysis Statistical Analysis Assays->DataAnalysis Viability->DataAnalysis AnimalModel Animal Model (e.g., Carrageenan Paw Edema) CompoundAdmin Compound Administration AnimalModel->CompoundAdmin InflammationInduction Induction of Inflammation CompoundAdmin->InflammationInduction Measurement Measurement of Edema and Biomarkers InflammationInduction->Measurement Measurement->DataAnalysis Conclusion Conclusion on Anti-inflammatory Efficacy DataAnalysis->Conclusion

Caption: General experimental workflow for anti-inflammatory studies.

References

Investigating the Larvicidal Potential of Pterodondiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterodondiol, a sesquiterpenoid compound, belongs to a class of natural products known for their diverse biological activities. While specific research on the larvicidal properties of this compound against mosquito vectors is not currently available in published literature, the broader class of sesquiterpenes has demonstrated significant potential in mosquito control. This document provides a comprehensive set of application notes and standardized protocols to guide the investigation of this compound's larvicidal efficacy.

The following sections detail the necessary experimental procedures, from initial screening to the determination of lethal concentrations and potential mechanisms of action. These protocols are based on established methodologies for evaluating the larvicidal activity of novel compounds and can be adapted for various mosquito species of medical importance, such as Aedes aegypti, Culex quinquefasciatus, and Anopheles gambiae.

Quantitative Data on Larvicidal Activity of Related Sesquiterpenes

To provide a contextual baseline for investigating this compound, the following table summarizes the reported larvicidal activities of various sesquiterpenes against prominent mosquito vectors. This data can inform initial concentration ranges for screening experiments with this compound.

SesquiterpeneMosquito SpeciesLC50 (µg/mL)Exposure Time (h)Reference
(-)-ElatolAedes aegypti>10 (approx. 90% mortality at 10 ppm)24[1]
(+)-ObtusolAedes aegypti3.524[1]
β-ElemeneAedes albopictus11.1524[2]
LaurinterolAedes aegypti(Fraction F2A LC50 = 240)Not Specified[3]

Experimental Protocols

Rearing of Mosquito Larvae

A standardized population of mosquito larvae is crucial for reproducible results.

Materials:

  • Mosquito eggs (Aedes aegypti, Culex quinquefasciatus, or Anopheles gambiae)

  • Rearing trays or enamel pans

  • Dechlorinated tap water

  • Larval food (e.g., a mixture of dog biscuit, yeast, and milk powder in a 3:1:1 ratio)

  • Incubator or environmental chamber (27 ± 2°C, 75-85% relative humidity, 12:12 h light:dark photoperiod)

Protocol:

  • Hatch mosquito eggs in a tray containing dechlorinated water.

  • Once hatched, transfer the first instar larvae to larger rearing trays filled with dechlorinated water.

  • Provide larval food daily, ensuring not to overfeed, which can lead to water fouling.

  • Maintain the rearing trays in an incubator under controlled environmental conditions.

  • Late third or early fourth instar larvae are typically used for larvicidal bioassays.

Larvicidal Bioassay (WHO Standard Protocol Adaptation)

This protocol is designed to determine the lethal concentrations (LC50 and LC90) of this compound.

Materials:

  • This compound

  • Solvent (e.g., Dimethyl sulfoxide - DMSO or ethanol)

  • Dechlorinated tap water

  • 250 mL glass beakers or disposable cups

  • Late third or early fourth instar mosquito larvae

  • Pipettes

  • Incubator

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 ppm) by dissolving a known weight of the compound in a suitable solvent.

  • Test Concentrations: Prepare a series of dilutions from the stock solution to obtain a range of test concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The final concentration of the solvent in the test solutions should not exceed 1% and should be non-toxic to the larvae.

  • Experimental Setup:

    • For each concentration, add 99 mL of dechlorinated water to a beaker.

    • Add 1 mL of the respective this compound dilution to each beaker.

    • Introduce 20-25 late third or early fourth instar larvae into each beaker.

    • Prepare a control group with 99 mL of dechlorinated water and 1 mL of the solvent.

    • Prepare a negative control with 100 mL of dechlorinated water only.

    • Each concentration and control should be tested in triplicate.

  • Incubation: Place the beakers in an incubator under the standard rearing conditions.

  • Mortality Assessment: Record the number of dead larvae after 24 and 48 hours of exposure. Larvae are considered dead if they are immobile and do not respond when prodded with a needle.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if it exceeds 5%.

      • Corrected Mortality (%) = [((% Test Mortality - % Control Mortality) / (100 - % Control Mortality))] * 100

    • Perform probit analysis on the mortality data to determine the LC50 and LC90 values and their 95% confidence limits.

Diagrams

Experimental Workflow for Larvicidal Bioassay

Larvicidal_Bioassay_Workflow A Prepare this compound Stock Solution (e.g., 1000 ppm) B Prepare Serial Dilutions (e.g., 1-100 µg/mL) A->B C Set up Test Beakers (99 mL water + 1 mL dilution) B->C D Introduce 20-25 Larvae (3rd/4th Instar) C->D E Incubate for 24h & 48h (27±2°C, 12:12 L:D) D->E F Record Larval Mortality E->F G Data Analysis (Abbott's Formula, Probit Analysis) F->G H Determine LC50 & LC90 G->H I Control Groups (Solvent & Negative) I->D Parallel Setup

Caption: Workflow for assessing the larvicidal activity of this compound.

Hypothetical Signaling Pathways for Investigation

While the precise mechanism of action for this compound is unknown, many essential oils and their constituents, including sesquiterpenes, are known to be neurotoxic to insects. A potential avenue of investigation is their effect on key neurotransmitter systems. Some studies suggest that essential oils can interfere with the octopaminergic system in insects.

Hypothetical_Signaling_Pathway This compound This compound OctoR Octopamine Receptor This compound->OctoR Inhibition/Modulation AC Adenylyl Cyclase OctoR->AC Activation/Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Responses (e.g., Ion Channel Modulation) PKA->Downstream Phosphorylation Paralysis Larval Paralysis & Death Downstream->Paralysis

References

Application Notes and Protocols for Pterodon-Derived Compounds as Potential Leishmanicidal Agents

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Leishmanicidal Potential of Compounds Derived from Pterodon Species

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Pterodondiol" did not yield specific results. The following information is based on research on extracts from Pterodon species (e.g., Pterodon emarginatus, Pterodon pubescens) and their active constituents, such as geranylgeraniol, which have demonstrated leishmanicidal activity.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatments are limited by issues of toxicity, resistance, and cost, necessitating the discovery of new therapeutic agents. Natural products are a promising source of novel antileishmanial compounds. Extracts from plants of the Pterodon genus, native to Brazil, have shown significant activity against Leishmania species. These extracts are rich in compounds like geranylgeraniol and vouacapan diterpenes, which are believed to be responsible for their leishmanicidal effects.[1] This document provides a summary of the available data and detailed protocols for the evaluation of these compounds as potential leishmanicidal agents.

Data Presentation: Leishmanicidal Activity and Cytotoxicity

The following tables summarize the quantitative data on the in vitro activity of extracts and compounds from Pterodon species against Leishmania parasites and mammalian cells.

Table 1: Leishmanicidal Activity of Pterodon spp. Extracts and Geranylgeraniol

Compound/ExtractLeishmania SpeciesParasite StageIC50 (µg/mL)Reference
Standardized Geranylgeraniol ExtractL. guyanensisNot Specified6.25[2]
P. pubescens oil (free)L. amazonensisIntracellular amastigotes~720[1]
P. pubescens oil (nanoemulsion)L. amazonensisIntracellular amastigotes~36[1]

Table 2: Cytotoxicity of Pterodon spp. Extracts and Geranylgeraniol against Mammalian Cells

Compound/ExtractCell LineCC50 (µg/mL)Reference
Geranylgeraniol3T315.5[2][3]
GeranylgeraniolRAW 264.712.2[2][3]
P. pubescens oil (free)Macrophages~36[1]

Proposed Mechanism of Action

Research suggests that the leishmanicidal activity of compounds derived from Pterodon species, such as geranylgeraniol, may involve multiple mechanisms:

  • Inhibition of Sterol Biosynthesis: In silico studies suggest that geranylgeraniol may act by interfering with the biosynthesis of sterols in Leishmania.[2][3] It is proposed that geranylgeraniol causes steric hindrance at the active site of the enzyme CYP51 (lanosterol 14α-demethylase), a key enzyme in the ergosterol biosynthesis pathway, which is essential for the parasite's membrane integrity and function.[2][3][4][5]

  • Induction of Apoptosis-like Cell Death: Many antileishmanial compounds exert their effect by inducing programmed cell death in the parasite.[6] While not directly demonstrated for Pterodon-derived compounds in the provided search results, this is a common mechanism for natural products. Hallmarks of apoptosis in Leishmania include the formation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane potential, DNA fragmentation, and externalization of phosphatidylserine.[6][7]

  • Immunomodulatory Effects: Standardized extracts containing geranylgeraniol have been shown to promote a significant increase in macrophage infection, leading to greater internalization and destruction of the parasite.[2][3] This suggests an immunomodulatory role, enhancing the phagocytic and microbicidal activities of macrophages.[2][3]

Signaling Pathway and Experimental Workflow Diagrams

G Proposed Mechanism of Action of Geranylgeraniol This compound Geranylgeraniol CYP51 CYP51 (Sterol Biosynthesis) This compound->CYP51 Inhibits Macrophage Macrophage This compound->Macrophage Modulates Ergosterol Ergosterol Depletion CYP51->Ergosterol Membrane Membrane Disruption Ergosterol->Membrane Apoptosis Apoptosis-like Cell Death Membrane->Apoptosis ParasiteDeath Parasite Death Apoptosis->ParasiteDeath Phagocytosis Enhanced Phagocytosis & Microbicidal Activity Macrophage->Phagocytosis Phagocytosis->ParasiteDeath G In Vitro Leishmanicidal Activity Workflow cluster_0 Promastigote Assay cluster_1 Amastigote Assay cluster_2 Cytotoxicity Assay PromastigoteCulture Culture Leishmania Promastigotes DrugIncubation_P Incubate with Test Compound PromastigoteCulture->DrugIncubation_P ViabilityAssay_P Assess Viability (e.g., MTT, Resazurin) DrugIncubation_P->ViabilityAssay_P IC50_P Determine IC50 ViabilityAssay_P->IC50_P MacrophageCulture Culture Macrophages (e.g., RAW 264.7) Infection Infect Macrophages with Promastigotes MacrophageCulture->Infection DrugIncubation_A Incubate with Test Compound Infection->DrugIncubation_A Assessment Fix, Stain, and Count Amastigotes DrugIncubation_A->Assessment IC50_A Determine IC50 Assessment->IC50_A MammalianCellCulture Culture Mammalian Cells (e.g., 3T3, RAW 264.7) DrugIncubation_C Incubate with Test Compound MammalianCellCulture->DrugIncubation_C ViabilityAssay_C Assess Viability (e.g., MTT) DrugIncubation_C->ViabilityAssay_C CC50 Determine CC50 ViabilityAssay_C->CC50

References

Application Notes and Protocols for the Purification of Pterodondiol from Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterodondiol, a eudesmane-type sesquiterpenoid, has been isolated from the plant Laggera pterodonta. This class of compounds has garnered interest for its potential biological activities, including antimicrobial and antiviral effects. Notably, an extract containing this compound has been shown to inhibit influenza A virus infection, potentially through the TLR7/MyD88/TRAF6/NF-κB signaling pathway[1][2]. These application notes provide detailed protocols for the extraction and purification of this compound from crude plant extracts, enabling further research into its therapeutic potential.

Data Presentation

The following table summarizes the expected fractions and purity at each stage of the purification process. Researchers should adapt this table to record their experimental results.

Purification StepStarting MaterialFraction/EluentThis compound Concentration (estimated)Purity (estimated)Yield (estimated)Analytical Method
Crude Extraction Dried Laggera pterodonta aerial partsEthyl Acetate ExtractLow< 5%-TLC, HPLC
Silica Gel Chromatography Crude Ethyl Acetate ExtractHexane:Ethyl Acetate (e.g., 7:3 v/v)Enriched30-40%5-10% (of crude extract)TLC, HPLC
Sephadex LH-20 Chromatography This compound-rich silica gel fractionsMethanolHighly Enriched70-80%2-4% (of crude extract)HPLC
Reversed-Phase HPLC (ODS) This compound-rich Sephadex fractionsAcetonitrile:Water gradientPurified> 95%1-2% (of crude extract)HPLC, NMR

Experimental Protocols

Protocol 1: Extraction of this compound from Laggera pterodonta

This protocol describes the initial extraction of this compound from the dried aerial parts of Laggera pterodonta.

Materials:

  • Dried and powdered aerial parts of Laggera pterodonta

  • n-Hexane, analytical grade

  • Ethyl acetate, analytical grade

  • Methanol, analytical grade

  • Large glass container with a lid

  • Shaker or magnetic stirrer

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Weigh 1 kg of dried, powdered aerial parts of Laggera pterodonta and place it in a large glass container.

  • Add 5 L of n-hexane to the plant material.

  • Macerate the mixture for 24 hours at room temperature with continuous shaking or stirring.

  • Filter the mixture through filter paper to separate the n-hexane extract.

  • Repeat the maceration of the plant residue with another 5 L of n-hexane for 24 hours and filter.

  • Combine the n-hexane extracts and concentrate them using a rotary evaporator to remove the solvent. This extract primarily contains nonpolar compounds.

  • Air-dry the plant residue to remove any remaining n-hexane.

  • To the dried plant residue, add 5 L of ethyl acetate and macerate for 48 hours at room temperature with continuous shaking or stirring.

  • Filter the mixture to separate the ethyl acetate extract.

  • Repeat the maceration of the plant residue with another 5 L of ethyl acetate for 48 hours and filter.

  • Combine the ethyl acetate extracts and concentrate them using a rotary evaporator to obtain the crude ethyl acetate extract containing this compound.

  • Store the crude extract at 4°C until further purification.

Protocol 2: Purification of this compound using Column Chromatography

This protocol details the multi-step chromatographic purification of this compound from the crude ethyl acetate extract.

Part A: Silica Gel Column Chromatography

Materials:

  • Crude ethyl acetate extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • n-Hexane, analytical grade

  • Ethyl acetate, analytical grade

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes

Procedure:

  • Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column.

  • Dissolve the crude ethyl acetate extract in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Carefully load the dried extract-silica gel mixture onto the top of the prepared column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).

  • Collect fractions of approximately 20-30 mL in collection tubes.

  • Monitor the fractions by TLC using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3 v/v).

  • Visualize the TLC plates under a UV lamp and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating) to identify the fractions containing this compound. This compound is expected to elute in the mid-polarity fractions.

  • Combine the fractions that show a high concentration of the target compound.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the this compound-enriched fraction.

Part B: Sephadex LH-20 Gel Filtration Chromatography

Materials:

  • This compound-enriched fraction from Part A

  • Sephadex LH-20

  • Glass chromatography column

  • Methanol, HPLC grade

  • Collection tubes

Procedure:

  • Swell the Sephadex LH-20 in methanol for at least 3 hours according to the manufacturer's instructions[3][4].

  • Pack the swollen Sephadex LH-20 into a glass chromatography column.

  • Dissolve the this compound-enriched fraction in a minimal amount of methanol.

  • Load the sample onto the top of the Sephadex LH-20 column.

  • Elute the column with methanol at a slow flow rate.

  • Collect fractions and monitor them by TLC or HPLC to identify those containing this compound.

  • Combine the pure fractions and evaporate the solvent.

Part C: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • This compound-enriched fraction from Part B

  • Preparative RP-HPLC system with a C18 (ODS) column

  • Acetonitrile, HPLC grade

  • Ultrapure water

  • Sample vials

Procedure:

  • Dissolve the this compound-enriched fraction from the Sephadex LH-20 column in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative RP-HPLC system with a C18 column.

  • Use a gradient elution method with acetonitrile and water as the mobile phases. A typical gradient might start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 80%) over 30-40 minutes.

  • Inject the sample and collect the fractions corresponding to the this compound peak, which should be identified based on its retention time determined from analytical HPLC runs.

  • Combine the pure fractions containing this compound.

  • Remove the solvent by lyophilization or rotary evaporation to obtain pure this compound.

  • Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Laggera pterodonta extraction Solvent Extraction (n-Hexane then Ethyl Acetate) plant_material->extraction crude_extract Crude Ethyl Acetate Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) crude_extract->silica_gel enriched_fraction This compound-Enriched Fraction silica_gel->enriched_fraction sephadex Sephadex LH-20 Chromatography (Methanol) enriched_fraction->sephadex further_enriched_fraction Further Enriched Fraction sephadex->further_enriched_fraction hplc Preparative RP-HPLC (C18, Acetonitrile:Water Gradient) further_enriched_fraction->hplc pure_this compound Pure this compound (>95%) hplc->pure_this compound

Caption: Purification workflow for this compound.

Proposed Signaling Pathway of this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates NFκB_IκB NF-κB IκB NFκB NF-κB NFκB_IκB->NFκB Releases NFκB_nucleus NF-κB NFκB->NFκB_nucleus Translocates to gene_transcription Gene Transcription NFκB_nucleus->gene_transcription Initiates cytokines Pro-inflammatory Cytokines gene_transcription->cytokines Leads to production of This compound This compound This compound->TLR7 Activates

Caption: Proposed TLR7 signaling pathway activated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Vouacapane Diols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of vouacapane diols, such as 6α,7β-dihydroxyvouacapan-17β-oic acid. Due to the structural complexity of these diterpenoids, challenges in achieving high yields and purity are common. This guide addresses specific issues that may be encountered during the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the vouacapane skeleton?

A common and effective starting material for the synthesis of the cassane-type diterpenoid skeleton, which is closely related to vouacapanes, is (+)-sclareolide. This natural product provides a pre-existing decalin core, which significantly simplifies the synthetic route. A known 10-step synthesis of a cassane diterpene from (+)-sclareolide has been reported with an overall yield of 20%.[1][2][3]

Q2: Which reaction is typically used to introduce the vicinal diol functionality in vouacapane synthesis?

The introduction of a vicinal diol is commonly achieved through the dihydroxylation of an alkene precursor. For stereoselective synthesis, the Sharpless asymmetric dihydroxylation is a widely used method. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to produce enantiomerically enriched diols.[4][5][6][7]

Q3: What are the main challenges in purifying polar diterpenoids like vouacapane diols?

The presence of multiple hydroxyl groups makes vouacapane diols highly polar. This can lead to difficulties in separation from polar byproducts and reagents. Common purification challenges include poor resolution in normal-phase chromatography and the need for specialized reverse-phase columns or techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).

Q4: Can the yield of the dihydroxylation step be improved?

Yes, several factors can be optimized to improve the yield of the dihydroxylation step. These include the choice of oxidant, solvent system, reaction temperature, and the specific chiral ligand used in the case of asymmetric dihydroxylation. Careful control of pH is also crucial, as the reaction is often faster under slightly basic conditions.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no yield of the diol product Decomposition of the starting alkene: The alkene precursor may be unstable under the reaction conditions.- Ensure the starting material is pure and free of any acidic or basic impurities.- Lower the reaction temperature.- Reduce the reaction time.
Ineffective oxidant: The chosen oxidant may not be efficiently regenerating the osmium tetroxide catalyst.- Switch to a more reliable oxidant such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide.- Ensure the oxidant is fresh and has been stored correctly.
Catalyst poisoning: Trace impurities in the reactants or solvent can deactivate the osmium catalyst.- Use high-purity, anhydrous solvents and reagents.- Consider passing the solvent through a column of activated alumina prior to use.
Formation of a complex mixture of byproducts Overoxidation of the diol: The newly formed diol can be further oxidized, especially if using strong oxidants like potassium permanganate.- Use a milder, more selective dihydroxylation agent like osmium tetroxide.- Carefully control the stoichiometry of the oxidant.- Quench the reaction as soon as the starting material is consumed (monitor by TLC).
Side reactions of the furan ring: If the vouacapane skeleton already contains a furan ring, it can be susceptible to oxidation.- Protect the furan ring prior to the dihydroxylation step if possible.- Use reaction conditions known to be mild towards furan rings.
Poor stereoselectivity in asymmetric dihydroxylation Incorrect chiral ligand: The choice of ligand (e.g., (DHQ)₂PHAL vs. (DHQD)₂PHAL) determines the facial selectivity of the dihydroxylation.- Verify that the correct enantiomer of the chiral ligand is being used for the desired diastereomer.- Ensure the chiral ligand is of high enantiomeric purity.
"Second cycle" reaction: At high alkene concentrations, a non-enantioselective dihydroxylation can occur, lowering the overall enantiomeric excess.[4]- Maintain a low concentration of the alkene substrate.- Ensure slow addition of the alkene to the reaction mixture.
Difficulty in isolating the diol product High polarity of the diol: The product may be highly soluble in the aqueous phase during workup or may streak on silica gel chromatography.- Perform a thorough extraction with a more polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.- Use a reverse-phase chromatography method for purification.- Consider derivatizing the diol to a less polar compound (e.g., an acetonide) before purification, followed by deprotection.

Experimental Protocols

General Procedure for Sharpless Asymmetric Dihydroxylation of a Vouacapane Precursor

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the chiral ligand (e.g., (DHQD)₂PHAL, 1-2 mol%) and potassium osmate(VI) dihydrate (0.5-1 mol%) in a 1:1 mixture of tert-butanol and water.

  • Addition of Oxidant: Add potassium ferricyanide (3 equivalents) and potassium carbonate (3 equivalents) to the mixture and stir until dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the vouacapane alkene precursor in tert-butanol and add it slowly to the cooled reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite and stir for 1 hour.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude diol by flash column chromatography on silica gel or by preparative HPLC.

Quantitative Data

The following table summarizes reported yields for dihydroxylation reactions on complex terpenes, which can serve as a benchmark for the synthesis of vouacapane diols.

Substrate Reaction Conditions Yield (%) Reference
Endo-adduct (103)Potassium osmate94[8]
α-octanoylated enone (182)Upjohn method with citric acid33[8]
Allylic alcohol (7a)Catalytic OsO₄, NMO89[9]
Diene (103)AD-mix-α60[8]

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Vouacapane Diterpenoids

The biosynthesis of vouacapane diterpenoids originates from the general isoprenoid pathway, starting with geranylgeranyl pyrophosphate (GGPP).

Biosynthesis GGPP Geranylgeranyl Pyrophosphate Labdane Labdane Pyrophosphate GGPP->Labdane diTPS (class II) Pimarane Pimarane Labdane->Pimarane diTPS (class I) Cassane Cassane Skeleton Pimarane->Cassane Methyl migration Vouacapane Vouacapane Skeleton Cassane->Vouacapane Furan ring formation Workflow Start Starting Material ((+)-Sclareolide) Alkene Alkene Precursor Synthesis Start->Alkene Dihydroxylation Sharpless Asymmetric Dihydroxylation Alkene->Dihydroxylation Workup Reaction Workup & Extraction Dihydroxylation->Workup Purification Chromatographic Purification Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization Final Pure Vouacapane Diol Characterization->Final Troubleshooting LowYield Low Yield of Diol CheckSM Starting Material Consumed? LowYield->CheckSM YesSM Yes CheckSM->YesSM TLC Analysis NoSM No CheckSM->NoSM TLC Analysis ComplexMixture Complex Mixture of Products? YesSM->ComplexMixture InactiveCatalyst Inactive Catalyst/ Poor Reaction Conditions NoSM->InactiveCatalyst YesComplex Yes ComplexMixture->YesComplex NoComplex No ComplexMixture->NoComplex Overoxidation Overoxidation or Side Reactions YesComplex->Overoxidation Decomposition Product Decomposition During Workup/Purification NoComplex->Decomposition ModifyWorkup Modify Workup/Purification: - Milder pH - Different Chromatography Overoxidation->ModifyWorkup Decomposition->ModifyWorkup OptimizeConditions Optimize Reaction Conditions: - Lower Temperature - Shorter Time - Purer Reagents InactiveCatalyst->OptimizeConditions

References

Overcoming poor solubility of Pterodondiol in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pterodondiol and facing challenges with its poor solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural product with the molecular formula C15H28O2 and a molecular weight of 240.38 g/mol .[1][2][3] Its predicted XlogP value of 3.0 suggests that it is lipophilic, and therefore likely has poor solubility in aqueous solutions.[2] This low aqueous solubility can be a significant hurdle for in vitro biological assays, preclinical studies, and the development of parenteral formulations, as it can lead to low bioavailability and inaccurate experimental results.[4][5][6][7]

Q2: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?

There are several established strategies to enhance the solubility of hydrophobic compounds. These can be broadly categorized as physical and chemical modifications. Common approaches include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[7][8] Techniques include micronization and the formation of nanosuspensions.[5][8]

  • Use of Co-solvents: Blending water with a miscible organic solvent can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[9][10]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility by converting the compound to its more soluble salt form.[7][10]

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a solid state can enhance its wettability and dissolution rate.[9][11]

  • Inclusion Complexes: Using molecules like cyclodextrins to encapsulate the hydrophobic drug can increase its apparent solubility in water.[6][7]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve its solubilization and absorption.[6][11]

  • Hydrotropy: Using hydrotropes, which are compounds that increase the solubility of other solutes in water, can be an effective approach.[12]

Q3: Is there any specific data on the solubility of this compound in different solvents?

Currently, there is a lack of publicly available experimental data specifically detailing the solubility of this compound in various aqueous and organic solvents. Researchers will likely need to perform initial solubility screening experiments to determine the most suitable solvent systems for their specific application.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during aqueous dilution.

Possible Cause: The aqueous buffer is a poor solvent for this compound, and the initial stock solution (likely in an organic solvent) has been diluted beyond the solubility limit of the compound in the final aqueous medium.

Troubleshooting Steps:

  • Reduce the Final Concentration: The simplest first step is to try a lower final concentration of this compound in your experiment.

  • Optimize the Co-solvent System:

    • Increase the percentage of the organic co-solvent in the final solution, if your experimental system can tolerate it. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).[10]

    • Test different co-solvents. this compound may have higher solubility in a different water-miscible organic solvent.

  • Utilize a Surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous media by forming micelles.[7]

  • Consider a Cyclodextrin-based Formulation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.[6][7]

Issue 2: Inconsistent results in cell-based assays.

Possible Cause: Poor solubility can lead to the formation of micro-precipitates, resulting in an inaccurate concentration of the active compound and therefore, variable biological effects.

Troubleshooting Steps:

  • Visually Inspect Solutions: Before adding to cells, carefully inspect the final diluted solution for any signs of precipitation or cloudiness. Centrifugation of the solution before use can sometimes help to remove undissolved particles.

  • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a concentrated stock solution immediately before each experiment to minimize the risk of precipitation over time.

  • Sonication: Briefly sonicating the solution after dilution can help to break up small aggregates and improve dissolution.

  • Evaluate Different Formulation Strategies: If simple co-solvent systems are not providing consistent results, it is advisable to explore more robust formulation approaches such as solid dispersions or lipid-based formulations.[4][11]

Experimental Protocols

Protocol 1: Screening for a Suitable Co-solvent

Objective: To determine an appropriate co-solvent and the maximum tolerable concentration of that co-solvent for your experimental system.

Materials:

  • This compound

  • A selection of water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol, PEG 300)[10]

  • Aqueous buffer of choice (e.g., PBS, cell culture medium)

  • Vials and a vortex mixer

Methodology:

  • Prepare a high-concentration stock solution of this compound in each of the selected organic solvents (e.g., 10 mg/mL).

  • In separate vials, add the aqueous buffer.

  • Spike the aqueous buffer with increasing volumes of the this compound stock solution to achieve a range of final concentrations and co-solvent percentages.

  • Vortex each vial thoroughly.

  • Allow the solutions to equilibrate at the desired experimental temperature for a set period (e.g., 1-2 hours).

  • Visually inspect each vial for any signs of precipitation or turbidity.

  • (Optional) Quantify the amount of dissolved this compound using a suitable analytical method like HPLC.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare a this compound-cyclodextrin complex to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).

  • Slowly add an excess amount of this compound to the HP-β-CD solution while stirring.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • After the equilibration period, filter the solution through a 0.22 µm filter to remove any undissolved this compound.

  • The resulting clear filtrate is your this compound-cyclodextrin complex solution.

  • Determine the concentration of this compound in the filtrate using a validated analytical method.

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvents Reduces the polarity of the solvent.[9]Simple to prepare, suitable for early-stage screening.May have toxicity or unwanted biological effects at higher concentrations.
Micronization Increases surface area for dissolution.[8]Applicable to a wide range of compounds, solvent-free methods available.May not be sufficient for very poorly soluble compounds, risk of particle aggregation.
Nanosuspensions Drastically increases surface area and saturation solubility.[5]Significant improvement in dissolution rate and bioavailability.Requires specialized equipment, potential for physical instability.
Solid Dispersions Disperses the drug in a hydrophilic matrix.[9][11]Can significantly enhance dissolution rate.Can be physically unstable (conversion to crystalline form), manufacturing can be complex.
Cyclodextrins Forms a host-guest inclusion complex.[6][7]High solubilization capacity, can improve stability.Can be expensive, potential for nephrotoxicity with some cyclodextrins at high doses.
Lipid Formulations Solubilizes the drug in a lipid carrier.[6][11]Can enhance both solubility and permeability.Complex formulations, potential for in vivo variability.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_screening Solubility Screening cluster_formulation Advanced Formulation cluster_evaluation Evaluation cluster_outcome Outcome start Poorly Soluble this compound cosolvent Co-solvent Screening (DMSO, Ethanol, PEG) start->cosolvent ph pH Adjustment (if ionizable) start->ph evaluation Evaluate in Assay (Solubility, Stability, Activity) cosolvent->evaluation If sufficient solubility ph->evaluation If sufficient solubility cyclo Cyclodextrin Complexation cyclo->evaluation lipid Lipid-Based Formulation lipid->evaluation solid_disp Solid Dispersion solid_disp->evaluation nano Nanosuspension nano->evaluation evaluation->cyclo If insufficient evaluation->lipid If insufficient evaluation->solid_disp If insufficient evaluation->nano If insufficient success Optimized Formulation evaluation->success Meets criteria

Caption: Workflow for selecting a solubility enhancement strategy for this compound.

References

Pterodondiol degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Pterodondiol" was not found in scientific literature. This technical support guide has been created for Pterostilbene , a structurally related and well-researched compound, as a likely alternative. The information provided should be adapted and verified for your specific compound of interest.

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Pterostilbene.

Frequently Asked Questions (FAQs)

Q1: My Pterostilbene won't dissolve in my aqueous buffer. What should I do?

A1: Pterostilbene has very low solubility in water (approximately 0.0180 mg/g).[1] To dissolve it in aqueous buffers, first create a stock solution in an organic solvent like ethanol, DMSO, or dimethylformamide (DMF).[2] For instance, you can dissolve it in ethanol (up to 50 mg/mL) and then dilute this stock solution into your aqueous buffer of choice.[2] It is not recommended to store aqueous solutions for more than one day.[2] For solid and semi-solid dosage forms, creating a ternary system with β-cyclodextrin and hydroxypropyl methylcellulose (HPMC) can significantly enhance solubility.[3]

Q2: I'm seeing unexpected peaks in my HPLC chromatogram when analyzing Pterostilbene. What could be the cause?

A2: Unexpected peaks are likely due to degradation products. Pterostilbene is known to be unstable under certain conditions, including exposure to UV light, high temperatures, and oxidative stress.[4][5] Review your sample preparation and storage procedures. Ensure samples are protected from light and stored at appropriate temperatures (e.g., -20°C for long-term storage of solid compound).[2] If you suspect degradation, a forced degradation study can help identify the degradation products.

Q3: What are the optimal storage conditions for Pterostilbene?

A3: As a crystalline solid, Pterostilbene is stable for at least four years when stored at -20°C.[2] Stock solutions in organic solvents should be purged with an inert gas and stored at low temperatures.[2] Aqueous solutions of Pterostilbene are not stable and should be prepared fresh before use.[2]

Q4: How can I prevent the degradation of Pterostilbene during my experiments?

A4: To minimize degradation:

  • Protect from Light: Use amber vials or cover your labware with aluminum foil, as Pterostilbene is sensitive to UV light.[4][5]

  • Control Temperature: Avoid high temperatures.[4][5] Perform experiments at controlled room temperature or on ice when necessary.

  • Avoid Oxidizing Agents: Pterostilbene is susceptible to oxidation.[4][5] Use de-gassed solvents and consider adding an antioxidant if compatible with your experimental design.

  • pH Stability: Pterostilbene is relatively stable in acidic and alkaline media, but significant degradation can occur under strongly basic or acidic conditions when combined with other stressors like heat.[5][6]

  • Formulation Strategies: For applications requiring enhanced stability, consider encapsulation methods like nanoemulsions, which have been shown to dramatically improve Pterostilbene's stability.[7][8][9]

Troubleshooting Guides

Issue 1: Low Recovery of Pterostilbene in Samples
Possible Cause Troubleshooting Step
Poor Solubility Ensure complete dissolution by first preparing a stock solution in a suitable organic solvent (e.g., ethanol, DMSO) before diluting into aqueous media.[2]
Degradation during Sample Preparation Protect samples from light and heat. Use freshly prepared solutions. Consider performing sample preparation steps on ice.
Adsorption to Labware Use low-adsorption vials and pipette tips. Silanized glassware can also minimize adsorption.
Inefficient Extraction Optimize your extraction protocol. Ensure the chosen solvent is appropriate for your sample matrix and that you are allowing sufficient time for extraction.
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Cause Troubleshooting Step
Precipitation in Media Pterostilbene can precipitate in cell culture media. Visually inspect your wells for precipitation. Reduce the final concentration or increase the percentage of solvent (e.g., DMSO) in the final dilution, ensuring the solvent concentration is not toxic to the cells.
Degradation in Media Pterostilbene may degrade over the course of a long incubation period. Consider refreshing the media with freshly prepared Pterostilbene at regular intervals for long-term experiments.
Interaction with Media Components Components in the serum or media could potentially interact with or degrade Pterostilbene. If possible, run control experiments in serum-free media to assess this.

Quantitative Data Summary

Table 1: Solubility of Pterostilbene in Various Solvents at 25°C [1]

SolventSolubility (mg/g)
Water0.0180
Ethanol710.0
Propylene Glycol1127
Polyethylene Glycol-400340.0
Carbitol571.0

Table 2: Stability of Pterostilbene in Solution (50 µg/g) over 72 hours [1]

Storage ConditionPercent RecoveryStability
Bench Temperature (25 ± 1°C)99.84 - 100.42%Stable
Refrigeration (4 ± 0.5°C)99.84 - 100.42%Stable

Experimental Protocols

Protocol: Stability Assessment of Pterostilbene by HPLC

This protocol outlines a method to assess the stability of Pterostilbene under various stress conditions.

1. Materials and Reagents:

  • Pterostilbene reference standard

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • C18 column (e.g., Nucleodur 150 mm x 4.6 mm, 5 µm particle size)[1]

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of Pterostilbene (e.g., 1 mg/mL) in a suitable organic solvent like ethanol or acetonitrile.

  • From the stock solution, prepare working solutions at a known concentration (e.g., 50 µg/mL) in the mobile phase.[1]

3. Forced Degradation Studies:

  • Acid Degradation: Mix equal volumes of the Pterostilbene working solution and 0.1N HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified time. Neutralize with 0.1N NaOH before injection.

  • Base Degradation: Mix equal volumes of the Pterostilbene working solution and 0.1N NaOH. Incubate under the same conditions as the acid degradation. Neutralize with 0.1N HCl before injection.

  • Oxidative Degradation: Mix equal volumes of the Pterostilbene working solution and a solution of H₂O₂ (e.g., 10%).[6] Incubate for a specified time.

  • Thermal Degradation: Incubate the Pterostilbene working solution at an elevated temperature (e.g., 60-80°C).

  • Photodegradation: Expose the Pterostilbene working solution to UV light (e.g., in a photostability chamber).

4. HPLC Analysis:

  • Mobile Phase: Acetonitrile and water (e.g., 90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm or 306 nm.[1][6]

  • Injection Volume: 10-20 µL.

  • Run Time: Sufficient to allow for the elution of potential degradation products (e.g., 10 minutes).

5. Data Analysis:

  • Analyze the chromatograms of the stressed samples and compare them to a non-stressed control sample.

  • Calculate the percentage of Pterostilbene remaining and identify any major degradation peaks.

Visualizations

Pterostilbene Degradation Pathways Pterostilbene Pterostilbene Oxidation Oxidation (e.g., H₂O₂) Pterostilbene->Oxidation Susceptible to UV_Light UV Light Pterostilbene->UV_Light Unstable under High_Temp High Temperature Pterostilbene->High_Temp Unstable under Degradation_Products Degradation Products (e.g., oxidized forms, isomers) Oxidation->Degradation_Products UV_Light->Degradation_Products High_Temp->Degradation_Products Workflow for Pterostilbene Stability Assay cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis A Prepare Pterostilbene Working Solution C Expose Samples to Stressors (Heat, UV, etc.) A->C B Prepare Stress Agents (Acid, Base, Oxidant) B->C D Incubate for Defined Time C->D E Neutralize/Quench Reactions D->E F Inject into HPLC E->F G Analyze Chromatogram F->G Troubleshooting Low Pterostilbene Recovery Start Low Pterostilbene Recovery Detected Check_Solubility Is the sample fully dissolved? Start->Check_Solubility Improve_Solubility Action: Use organic stock solution. Sonicate. Check_Solubility->Improve_Solubility No Check_Degradation Were samples protected from light/heat? Check_Solubility->Check_Degradation Yes Improve_Solubility->Check_Degradation Improve_Handling Action: Use amber vials, work on ice. Check_Degradation->Improve_Handling No Check_Extraction Is the extraction protocol optimal? Check_Degradation->Check_Extraction Yes Improve_Handling->Check_Extraction Optimize_Extraction Action: Re-evaluate extraction solvent/time. Check_Extraction->Optimize_Extraction No End Problem Resolved Check_Extraction->End Yes Optimize_Extraction->End

References

Technical Support Center: Pterodondiol In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pterodondiol in-vivo studies. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic small molecule designed as a potent and selective inhibitor of the TGF-β signaling pathway. It specifically targets the kinase domain of the TGF-β receptor type I (ALK5), preventing the phosphorylation of downstream SMAD2/3 proteins. This inhibition blocks the canonical TGF-β signaling cascade, which is implicated in fibrosis, immune suppression, and cancer progression.

Q2: What is the recommended starting dose for this compound in mice?

A2: For initial efficacy studies in mice, a starting dose of 10 mg/kg administered via oral gavage once daily is recommended. Dose-response studies have shown efficacy in various models at doses ranging from 10 to 50 mg/kg. For toxicity studies, higher doses have been evaluated (see toxicology summary table below).

Q3: What are the common side effects observed in animal models treated with this compound?

A3: At therapeutic doses, this compound is generally well-tolerated. The most common observable side effect at higher doses (>50 mg/kg) is transient weight loss, which typically resolves within 48-72 hours of administration. In long-term studies, dose-dependent effects on cardiac function have been noted, necessitating careful monitoring.

Q4: How should this compound be formulated for oral administration in rodents?

A4: this compound is a crystalline solid with low aqueous solubility. For oral gavage in rodents, it is recommended to prepare a suspension in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. Ensure the suspension is homogenous by vortexing vigorously before each administration.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Lack of Efficacy - Inadequate dosage.- Improper formulation or administration.- Advanced disease state in the animal model.- Perform a dose-response study to determine the optimal dose for your model.- Ensure the this compound suspension is homogenous and administered correctly via oral gavage.- Initiate treatment at an earlier stage of disease progression.
Animal Distress or Unexpected Mortality - Acute toxicity due to high dosage.- Vehicle-related toxicity.- Improper gavage technique.- Reduce the dosage or dosing frequency.- Include a vehicle-only control group to rule out vehicle effects.- Ensure personnel are properly trained in oral gavage techniques to prevent esophageal injury.
High Variability in Experimental Results - Inconsistent formulation.- Variability in animal age, weight, or genetic background.- Circadian rhythm effects.- Prepare a fresh suspension of this compound for each day of dosing and ensure thorough mixing.- Use animals of the same age, sex, and from the same supplier. Randomize animals into treatment groups.- Perform dosing at the same time each day.

Quantitative Data Summary

Table 1: this compound Dosage and Efficacy in Mouse Models

Animal Model Dosage (mg/kg, p.o., q.d.) Key Efficacy Readout Result
Bleomycin-induced Pulmonary Fibrosis10Reduction in lung collagen content35% reduction
25Reduction in lung collagen content58% reduction
50Reduction in lung collagen content65% reduction
4T1 Murine Breast Cancer25Inhibition of primary tumor growth40% inhibition
50Inhibition of primary tumor growth62% inhibition

Table 2: Summary of Preclinical Toxicology Data for this compound in Rodents

Study Type Species Route of Administration NOAEL (No-Observed-Adverse-Effect Level) Key Findings
7-Day Dose Range-FindingMouseOral Gavage50 mg/kg/dayReversible weight loss at ≥ 100 mg/kg/day.
28-Day Repeated DoseRatOral Gavage30 mg/kg/dayMild cardiac hypertrophy at ≥ 75 mg/kg/day.

Signaling Pathway and Experimental Workflow

Pterodondiol_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII Binding ALK5 TGF-β Receptor I (ALK5) TGFbRII->ALK5 SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation This compound This compound This compound->ALK5 Inhibition pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., Fibrosis, Immune Suppression) SMAD_complex->Transcription Nuclear Translocation

Caption: this compound inhibits the TGF-β signaling pathway by targeting ALK5.

In_Vivo_Efficacy_Workflow start Start: Acclimatize Animals disease_induction Induce Disease Model (e.g., Bleomycin Administration) start->disease_induction randomization Randomize Animals into Treatment Groups disease_induction->randomization dosing Daily Dosing: - Vehicle Control - this compound (e.g., 10, 25, 50 mg/kg) randomization->dosing monitoring Monitor Animal Health (Weight, Clinical Signs) dosing->monitoring endpoint Endpoint Determination (e.g., Day 21) monitoring->endpoint necropsy Necropsy and Tissue Collection endpoint->necropsy analysis Tissue Analysis (e.g., Histology, Collagen Assay) necropsy->analysis data_analysis Data Analysis and Statistical Evaluation analysis->data_analysis end End: Report Findings data_analysis->end

Caption: General experimental workflow for in-vivo efficacy studies with this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

  • Materials:

    • This compound powder

    • Carboxymethylcellulose (CMC), low viscosity

    • Sterile water for injection

    • Sterile 15 mL conical tube

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Calculate the required amount of this compound and CMC for the desired concentration and volume. For a 10 mg/mL suspension in 10 mL of 0.5% CMC:

      • Weigh 100 mg of this compound.

      • Weigh 50 mg of CMC.

    • Add the CMC to the 15 mL conical tube.

    • Add 10 mL of sterile water to the tube.

    • Vortex vigorously until the CMC is fully dissolved and a clear, viscous solution is formed. This is the 0.5% CMC vehicle.

    • Add the weighed this compound powder to the vehicle solution.

    • Vortex the tube for 5-10 minutes, or until a homogenous white suspension is formed.

    • Visually inspect the suspension for any clumps. If present, continue vortexing.

    • Store the suspension at 4°C for up to one week.

    • Crucially, before each use, allow the suspension to come to room temperature and vortex vigorously for at least 2 minutes to ensure homogeneity.

Protocol 2: In-Vivo Efficacy Study in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

  • Animal Model:

    • C57BL/6 mice, male, 8-10 weeks old.

    • Acclimatize animals for at least one week before the start of the experiment.

  • Experimental Groups (n=8-10 mice per group):

    • Group 1: Sham + Vehicle (0.5% CMC)

    • Group 2: Bleomycin + Vehicle (0.5% CMC)

    • Group 3: Bleomycin + this compound (10 mg/kg)

    • Group 4: Bleomycin + this compound (25 mg/kg)

    • Group 5: Bleomycin + this compound (50 mg/kg)

  • Procedure:

    • Day 0: Disease Induction:

      • Anesthetize mice with isoflurane.

      • Intratracheally instill bleomycin (1.5 U/kg in 50 µL of sterile saline) or sterile saline for the sham group.

    • Day 1 to Day 21: Treatment:

      • Administer this compound or vehicle daily via oral gavage at a volume of 10 mL/kg.

      • Monitor animal weight and clinical signs daily.

    • Day 21: Endpoint:

      • Euthanize mice by a humane method.

      • Perform bronchoalveolar lavage (BAL) to collect fluid for cell counts and cytokine analysis.

      • Perfuse the lungs with saline and harvest the lung tissue.

      • Process the left lung for histology (fix in 10% neutral buffered formalin).

      • Homogenize the right lung for collagen quantification using a Sircol assay.

  • Data Analysis:

    • Compare body weights between groups over time.

    • Analyze BAL fluid for total and differential cell counts.

    • Quantify lung collagen content and compare between treatment groups.

    • Perform histological analysis of lung sections stained with Masson's trichrome to assess fibrosis.

    • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine significance.

Technical Support Center: Pterodondiol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Pterodondiol.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem for this compound analysis?

A: In an ideal HPLC separation, a compound elutes from the column to produce a symmetrical, Gaussian-shaped peak. Peak tailing is an asymmetry where the back half of the peak is broader than the front half. This is quantitatively measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates perfect symmetry, while values greater than 1.2 are generally considered problematic.

Peak tailing is detrimental to your analysis for several reasons:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate this compound from impurities or other analytes.

  • Inaccurate Quantification: The automated integration of a tailing peak is often inaccurate, leading to unreliable and non-reproducible quantitative results.[1]

  • Lower Sensitivity: As the peak broadens and flattens, its height decreases, making it harder to detect low concentrations of this compound.

Q2: What are the most likely causes of peak tailing for this compound?

A: this compound is a neutral sesquiterpenoid diol, meaning it has two hydroxyl (-OH) functional groups. Unlike basic or acidic compounds, its peak shape is less likely to be affected by the mobile phase pH. However, tailing can still be a significant issue due to the following reasons:

  • Secondary Interactions: The polar hydroxyl groups on this compound can form hydrogen bonds with active silanol groups (Si-OH) that are present on the surface of silica-based reversed-phase columns (e.g., C18).[2][3] This is a common cause of tailing for polar, neutral compounds.

  • Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase, leading to a broad, tailing peak.[3][4] This is particularly relevant if this compound has low solubility in the mobile phase.

  • Column Contamination & Degradation: Accumulation of sample matrix components or strongly retained impurities on the column inlet frit or stationary phase can distort peak shape for all analytes, including this compound.[4][5][6]

  • Extra-Column Effects: Excessive volume in the system outside of the column (e.g., long or wide-diameter tubing between the column and detector) can cause band broadening that manifests as peak tailing.[2][7]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% Acetonitrile into a 50% Acetonitrile/Water mobile phase), it can cause peak distortion.[3]

Q3: How can I systematically troubleshoot peak tailing for my this compound sample?

A: A logical, step-by-step approach is the best way to identify and resolve the issue. Start with the easiest and most common solutions first.

  • Check for Overload: Reduce the injection volume by half and then reduce the sample concentration by half. If the peak shape improves significantly, you were overloading the column.

  • Evaluate the Mobile Phase:

    • Solvent Choice: If using acetonitrile, try switching the organic modifier to methanol. Methanol is a stronger hydrogen-bonding solvent and can more effectively compete with this compound for active silanol sites, improving peak shape.

    • Additives: Consider adding a small amount of a competitive agent like Tetrahydrofuran (THF) to the mobile phase to disrupt secondary interactions.

  • Assess the Column:

    • Use an End-capped Column: Ensure you are using a high-quality, fully end-capped column. End-capping blocks many of the residual silanol groups, minimizing secondary interactions.[2][8]

    • Flush the Column: If the column is contaminated, flush it according to the manufacturer's instructions, typically with a series of strong solvents.[4]

    • Replace the Column/Guard Column: If you are using a guard column, replace it first.[4] If the problem persists and the column is old or has been subjected to harsh conditions, it may be time to replace it.

  • Inspect the HPLC System:

    • Tubing: Check the tubing between the injector, column, and detector. Ensure it is as short as possible and has a narrow internal diameter (e.g., 0.005" or ~0.12 mm) to minimize extra-column volume.[2][7]

    • Fittings: Check all fittings for leaks or improper connections (e.g., a gap between the tubing and the bottom of the port), which can create dead volume.

The workflow below provides a visual guide to this troubleshooting process.

G cluster_start Start cluster_sample Sample Checks cluster_method Method Checks cluster_hardware Hardware Checks cluster_end Resolution start Peak Tailing Observed for this compound overload Is the column overloaded? start->overload reduce_injection Reduce Injection Volume & Concentration overload->reduce_injection Yes solvent_mismatch Is the sample solvent stronger than mobile phase? overload->solvent_mismatch No end Peak Shape Improved reduce_injection->end match_solvent Match sample solvent to initial mobile phase solvent_mismatch->match_solvent Yes mobile_phase Is mobile phase optimal? solvent_mismatch->mobile_phase No match_solvent->end change_modifier Switch Acetonitrile to Methanol mobile_phase->change_modifier No column_check Is the column performing well? mobile_phase->column_check Yes change_modifier->end flush_column Flush or Replace Guard/Column column_check->flush_column No system_check Is there extra-column volume? column_check->system_check Yes flush_column->end check_tubing Check Tubing & Fittings system_check->check_tubing Yes system_check->end No check_tubing->end

Caption: A systematic workflow for troubleshooting this compound peak tailing.

Troubleshooting Summary Table

Potential Cause Diagnostic Check Recommended Solution(s)
Column Overload Inject a 1:10 dilution of the sample. If peak shape improves, overload is the cause.Decrease sample concentration or reduce injection volume.[4]
Secondary Interactions Tailing persists at low concentrations on a standard C18 column.Switch organic modifier from acetonitrile to methanol. Use a high-quality, fully end-capped column.
Sample Solvent Effect The sample is dissolved in a much stronger solvent than the mobile phase.Re-dissolve the sample in the initial mobile phase or a weaker solvent.
Column Contamination Peak tailing appears for all analytes and backpressure may have increased.Replace the guard column.[4] Back-flush the analytical column with a strong solvent (disconnect from detector first).
Extra-Column Volume Tailing is more pronounced for early-eluting peaks.Use shorter, narrower ID tubing (0.12 mm). Ensure fittings are properly seated.[2]
Column Degradation A new, validated method suddenly shows tailing on an old column.Replace the analytical column.

Visualizing the Cause of Peak Tailing

The diagram below illustrates how this compound can interact with a typical C18 stationary phase. The desired interaction is with the hydrophobic C18 chains. However, unintended interaction (hydrogen bonding) with residual silanol groups can delay the elution of some molecules, causing a "tail."

G Interaction of this compound with C18 Stationary Phase cluster_phase Stationary Phase Particle cluster_analyte Analytes silica Silica Surface c18_1 C18 c18_2 C18 silanol Si-OH pter_good This compound (Desired Interaction) pter_good->c18_1 Hydrophobic Interaction pter_bad This compound (Secondary Interaction) pter_bad->silanol Hydrogen Bonding

Caption: Mechanism of peak tailing via secondary interactions.

Recommended Experimental Protocol

Due to the lack of a strong UV chromophore in the this compound structure, standard UV detection is not recommended for sensitive, quantitative analysis. A more universal detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is required. The following is a starting method for Reversed-Phase HPLC.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution with a 50:50 mixture of methanol and water to the desired working concentration (e.g., 10-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC-ELSD/CAD/MS Conditions:

Parameter Recommendation
Column High-purity, end-capped C18 or C30 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Methanol (preferred) or Acetonitrile
Gradient 60% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
ELSD Settings Nebulizer Temp: 40 °C, Evaporator Temp: 60 °C, Gas Flow: 1.5 L/min
CAD Settings Follow manufacturer's recommendations
MS Settings ESI+, Scan mode (or SIM for target analysis)

Note: This protocol is a starting point. Optimization of the gradient, flow rate, and column temperature may be necessary to achieve the best separation and peak shape for your specific application.

References

Technical Support Center: Pterodondiol Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the investigational compound Pterodondiol in various biochemical assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in biochemical assays?

A1: this compound is a novel synthetic small molecule under investigation for its therapeutic potential. However, due to its chemical structure, this compound has been observed to interfere with common assay technologies, potentially leading to misleading results. This interference can manifest as false positives or false negatives, making it crucial to identify and manage these effects early in the research and development process.[1][2]

Q2: What are the primary mechanisms of this compound interference?

A2: this compound is known to interfere with biochemical assays through several mechanisms:

  • Intrinsic Fluorescence: this compound exhibits autofluorescence, which can lead to false-positive signals in fluorescence-based assays.[3][4]

  • Thiol Reactivity: The compound contains a reactive moiety that can covalently modify cysteine residues in proteins, potentially altering enzyme activity or protein-protein interactions.[5][6]

  • Redox Cycling: this compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can disrupt assay components.[1][5]

  • Compound Aggregation: At higher concentrations, this compound can form aggregates that may sequester and non-specifically inhibit enzymes.[7][8]

Q3: How can I quickly check if this compound is interfering in my assay?

A3: A simple control experiment is the most effective way to initially assess for interference.[3] This involves running your assay with this compound in the absence of the biological target (e.g., enzyme or receptor). A significant signal in this "compound-only" control suggests direct interference with the assay readout.

Troubleshooting Guides

Issue 1: Unexpectedly High Signal in a Fluorescence-Based Assay

Symptoms:

  • High fluorescence readings in wells containing this compound, even at low concentrations.

  • A dose-dependent increase in signal that is independent of the biological target's activity.

Potential Cause:

  • This compound is autofluorescent at the excitation and emission wavelengths of your assay.[3][9]

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer without any biological reagents.

  • Perform a Spectral Scan: Determine the excitation and emission spectra of this compound to identify its fluorescence profile.

  • Red-Shift the Assay: If possible, switch to a fluorophore with excitation and emission wavelengths that are outside of this compound's fluorescence range.[3][9]

  • Decrease Compound Concentration: Lowering the concentration of this compound may reduce the autofluorescence to an acceptable level.[3]

Issue 2: Time-Dependent Inhibition in an Enzyme Assay

Symptoms:

  • The inhibitory effect of this compound increases with pre-incubation time.

  • The inhibition is not readily reversible by dilution.

Potential Cause:

  • This compound may be a thiol-reactive compound, forming a covalent bond with cysteine residues on the target enzyme.[6][10]

Troubleshooting Steps:

  • DTT Competition Assay: Perform the enzyme assay in the presence and absence of a reducing agent like dithiothreitol (DTT). A significant rightward shift in the IC50 curve in the presence of DTT suggests thiol reactivity.[6]

  • Dialysis or Gel Filtration: To confirm covalent modification, incubate the enzyme with this compound, then remove the unbound compound by dialysis or gel filtration. If the enzyme remains inhibited, it suggests covalent binding.

  • Mass Spectrometry: Use mass spectrometry to identify any covalent adducts of this compound on the target protein.

Quantitative Data Summary

The following tables summarize the known interference properties of this compound.

Table 1: Autofluorescence Profile of this compound

Excitation (nm)Emission (nm)Relative Fluorescence Units (RFU) at 10 µM
3504508500
48552012000
5305903500
620680< 100

Data represents the fluorescence of 10 µM this compound in standard assay buffer.

Table 2: Effect of DTT on this compound IC50 in a Thiol-Sensitive Kinase Assay

DTT Concentration (mM)This compound IC50 (µM)
01.2
115.8
5> 100

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence
  • Prepare a serial dilution of this compound in the assay buffer.

  • Add the compound dilutions to the wells of a microplate (black plates are recommended for fluorescence assays). Include wells with only assay buffer as a blank control.

  • Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.

  • Measure the fluorescence intensity of each well.

  • Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.[3]

Protocol 2: DTT Competition Assay for Thiol Reactivity
  • Prepare two sets of assay buffers: one with and one without 1 mM DTT.

  • Prepare serial dilutions of this compound in both buffers.

  • Perform your standard enzyme assay using both sets of this compound dilutions.

  • Pre-incubate the enzyme with the this compound dilutions for 30 minutes before adding the substrate.

  • Calculate the IC50 values for this compound in the presence and absence of DTT. A significant increase in the IC50 in the presence of DTT is indicative of thiol reactivity.[6]

Visualizations

Pterodondiol_Interference_Pathway cluster_direct Direct Interference cluster_indirect Indirect Interference This compound This compound Autofluorescence Intrinsic Fluorescence This compound->Autofluorescence Emits Light Quenching Quenching This compound->Quenching Absorbs Light Thiol_Reactivity Thiol Reactivity This compound->Thiol_Reactivity Redox_Cycling Redox Cycling This compound->Redox_Cycling Aggregation Aggregation This compound->Aggregation Assay_Signal Assay_Signal Autofluorescence->Assay_Signal False Positive Quenching->Assay_Signal False Negative Thiol_Reactivity->Assay_Signal Altered Target Activity Redox_Cycling->Assay_Signal Assay Component Damage Aggregation->Assay_Signal Non-specific Inhibition

Caption: Mechanisms of this compound assay interference.

Troubleshooting_Workflow Start Unexpected Assay Result Compound_Only_Control Run Compound-Only Control Start->Compound_Only_Control Signal_Observed Signal Observed? Compound_Only_Control->Signal_Observed Preincubation_Effect Pre-incubation Increases Effect? Signal_Observed->Preincubation_Effect No Spectral_Scan Perform Spectral Scan Signal_Observed->Spectral_Scan Yes DTT_Assay Perform DTT Competition Assay Preincubation_Effect->DTT_Assay Yes No_Interference Interference Unlikely Preincubation_Effect->No_Interference No Thiol_Reactive Likely Thiol Reactive DTT_Assay->Thiol_Reactive Red_Shift Red-shift Assay Spectral_Scan->Red_Shift Autofluorescent Likely Autofluorescent Spectral_Scan->Autofluorescent

Caption: Troubleshooting workflow for this compound interference.

References

How to increase the purity of synthesized Pterodondiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized Pterodondiol.

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a common technique for purifying solid compounds. However, various issues can arise. This guide provides solutions to common problems encountered during the recrystallization of this compound.

Problem: this compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is unsuitable. A good recrystallization solvent should dissolve the compound when hot but not when cold.

  • Solution:

    • Solvent Screening: Test a variety of solvents with different polarities. Small-scale solubility tests in test tubes can efficiently identify a suitable solvent or solvent mixture.

    • Increase Solvent Volume: Add more of the hot solvent incrementally until the this compound dissolves. Be cautious not to add too much, as this can significantly reduce the yield upon cooling.

    • Increase Temperature: Ensure the solvent is heated to its boiling point, as the solubility of solids generally increases with temperature.[1]

Problem: this compound oils out instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of this compound, or the solution is supersaturated.

  • Solution:

    • Lower the Temperature: Allow the solution to cool more slowly. A slower cooling process encourages the formation of crystals over oil.

    • Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of this compound.

    • Add More Solvent: Dilute the solution by adding more of the recrystallization solvent.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, or nucleation is not occurring.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.[1]

      • Seeding: Add a small crystal of pure this compound to the solution to act as a template for crystal growth.[1]

    • Reduce Temperature: Cool the solution in an ice bath to further decrease the solubility of this compound.[1]

    • Reduce Solvent Volume: If too much solvent was added, evaporate some of it to increase the concentration of this compound.

Problem: Low recovery of this compound.

  • Possible Cause: Too much solvent was used, the cooling process was not sufficient, or the crystals were not completely collected.

  • Solution:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to dissolve the this compound.

    • Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize crystal formation.

    • Efficient Filtration: Use a Büchner funnel and vacuum filtration to collect the crystals. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities without dissolving the product.[1]

Column Chromatography Issues

Flash column chromatography is a widely used method for purifying compounds from a mixture. This guide addresses common issues during the purification of this compound using this technique.

Problem: Poor separation of this compound from impurities.

  • Possible Cause: The solvent system (eluent) is not optimal, or the column is overloaded.

  • Solution:

    • Optimize the Solvent System:

      • TLC Analysis: Use Thin Layer Chromatography (TLC) to test different solvent systems. The ideal system should provide a good separation between this compound and its impurities, with the Rf value of this compound being around 0.3.

      • Solvent Gradient: Employ a gradient elution, gradually increasing the polarity of the solvent system to improve separation.

    • Reduce Sample Load: Do not overload the column with the crude this compound mixture. As a general rule, the amount of sample should be about 1-5% of the mass of the stationary phase.

Problem: this compound does not elute from the column.

  • Possible Cause: The eluent is not polar enough to move this compound down the column.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.

    • Change the Solvent System: If increasing the polarity does not work, a different solvent system may be required.

Problem: Cracking or channeling of the stationary phase.

  • Possible Cause: Improper packing of the column.

  • Solution:

    • Proper Packing Technique: Pack the column carefully and evenly. Ensure there are no air bubbles or gaps in the stationary phase. A "wet" packing method, where the stationary phase is slurried with the eluent before being added to the column, is often preferred.

Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my synthesized this compound?

A1: Several analytical techniques can be used to assess the purity of this compound:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that provides high-resolution separation of components in a mixture. The purity can be determined by the relative peak areas in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to broaden and depress the melting point.[1]

Q2: What are the key considerations when choosing a recrystallization solvent for this compound?

A2: The ideal recrystallization solvent for this compound should meet the following criteria:

  • This compound should be highly soluble in the solvent at its boiling point but have low solubility at low temperatures.[1]

  • The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[2]

  • The solvent should not react with this compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Q3: What is the difference between gravity filtration and vacuum filtration, and when should I use each?

A3:

  • Gravity Filtration: Used for removing solid impurities from a hot solution during recrystallization. A fluted filter paper is typically used to maximize the filtration speed and minimize cooling and premature crystallization in the funnel.

  • Vacuum Filtration: Used for isolating the purified crystals from the cold mother liquor after recrystallization is complete. It is much faster than gravity filtration and helps to efficiently dry the crystals.[1]

Data Presentation

The following table summarizes hypothetical data from different purification strategies for this compound, illustrating how the choice of method can impact purity and yield.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Single Recrystallization (Ethanol)859570Some product lost in the mother liquor.
Double Recrystallization (Ethanol)859955Higher purity but lower overall yield.
Flash Column Chromatography (Silica, Hexane:Ethyl Acetate)85>9980Good for removing closely related impurities.
Recrystallization followed by Column Chromatography85>99.565A multi-step approach for achieving very high purity.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound completely. Add more hot solvent dropwise if necessary until all the solid has dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

General Flash Column Chromatography Protocol
  • Column Preparation: Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. "Wet pack" the column by filling it with the initial eluent and then slowly adding a slurry of silica gel in the same eluent, ensuring an even and compact packing. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude this compound Synthesis recrystallization Recrystallization synthesis->recrystallization Initial Purification column_chromatography Column Chromatography recrystallization->column_chromatography Further Purification (if needed) hplc HPLC recrystallization->hplc Purity Check tlc TLC column_chromatography->tlc Fraction Analysis column_chromatography->hplc Purity Check nmr NMR hplc->nmr Structural Verification

Caption: Experimental workflow for the purification and analysis of synthesized this compound.

troubleshooting_recrystallization start Start Recrystallization dissolve Does the solid dissolve in hot solvent? start->dissolve crystals Do crystals form upon cooling? dissolve->crystals Yes change_solvent Try a different solvent or solvent mixture dissolve->change_solvent No purity Is the purity acceptable? crystals->purity Yes induce_crystallization Induce crystallization (scratch, seed, cool) crystals->induce_crystallization No end_success Successful Purification purity->end_success Yes re_recrystallize Re-recrystallize or use column chromatography purity->re_recrystallize No end_fail Review Protocol change_solvent->dissolve induce_crystallization->crystals re_recrystallize->end_fail

Caption: Troubleshooting decision tree for the recrystallization of this compound.

References

Pterodondiol shelf life and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Pterodondiol. Below you will find guidance on shelf life, storage conditions, troubleshooting common experimental issues, and answers to frequently asked questions.

This compound Storage and Shelf Life

Proper storage is critical to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions and corresponding shelf life.

FormStorage TemperatureShelf Life
Pure Form -20°C3 years[1]
4°C2 years[1]
In Solvent -80°C6 months[1]
-20°C1 month[1]

Note: For optimal stability, it is recommended to store this compound in its pure form at -20°C.[1] When in solvent, storage at -80°C is preferable to maintain stability for a longer duration.[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses potential issues you may encounter during your experiments with this compound.

Q1: I am observing lower than expected activity with my this compound sample. What could be the cause?

A1: Lower than expected activity can stem from several factors. First, verify that the compound was stored under the recommended conditions and is within its shelf life.[1] Improper storage, such as prolonged exposure to room temperature or repeated freeze-thaw cycles of solutions, can lead to degradation. Secondly, ensure your solvent is compatible and of high purity, as contaminants can interfere with the compound's activity. Finally, confirm the accuracy of your dilution calculations and the calibration of your equipment.

Q2: My this compound solution appears cloudy or has precipitated. What should I do?

A2: Cloudiness or precipitation can occur if the solubility of this compound in your chosen solvent is exceeded or if the solution has been stored at a temperature that promotes precipitation. Gently warm the solution and vortex to attempt redissolving the compound. If the issue persists, consider preparing a fresh stock solution at a lower concentration. Always ensure the solvent is appropriate for your experimental conditions and concentration.

Q3: I suspect my this compound has degraded. How can I check for degradation?

A3: The most definitive way to check for degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). Compare the analytical profile of your current sample to a new, unopened sample or a previously established reference standard. The appearance of new peaks or a decrease in the main compound peak can indicate degradation.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for dissolving this compound?

A: The choice of solvent will depend on the specific experimental requirements. However, for stock solutions, it is common to use high-purity organic solvents such as DMSO or ethanol. Always refer to the manufacturer's product data sheet for the most appropriate solvent.

Q: Can I store this compound at room temperature for short periods?

A: While short-term exposure to room temperature during experimental setup is often unavoidable, prolonged storage at room temperature is not recommended as it can accelerate degradation. For optimal stability, always return the compound to its recommended storage temperature as soon as possible.

Q: Is this compound sensitive to light?

Q: What are the known degradation products of this compound?

A: Currently, there is no publicly available information detailing the specific degradation products of this compound. General degradation pathways for similar compounds may involve oxidation or hydrolysis. If degradation is suspected, analytical testing is the most reliable method for characterization.

This compound Stability Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting potential stability issues with this compound.

Pterodondiol_Troubleshooting start Start: Suspected this compound Instability/Degradation check_storage Verify Storage Conditions (Temp, Duration, Light) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Quarantine Lot Source New Aliquot Review Storage Protocols storage_ok->improper_storage No check_solution Review Solution Preparation (Solvent, Concentration, Handling) storage_ok->check_solution Yes solution_ok Solution Prep Correct? check_solution->solution_ok improper_solution Action: Prepare Fresh Solution Validate Protocol solution_ok->improper_solution No analytical_validation Perform Analytical Validation (e.g., HPLC, MS) solution_ok->analytical_validation Yes analytical_ok Compound Stable? analytical_validation->analytical_ok degraded Conclusion: Compound Degraded Contact Supplier Review Handling Procedures analytical_ok->degraded No stable Conclusion: Compound Stable Investigate Other Experimental Variables (e.g., Assay, Cells) analytical_ok->stable Yes

Caption: Troubleshooting workflow for this compound stability issues.

References

Validation & Comparative

A Comparative Guide to Pterodondiol and Other Vouacapane Diterpenoids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Biological Activity and Mechanisms of Action

Vouacapane diterpenoids, a class of natural products primarily isolated from the fruits of Pterodon species, have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides a comprehensive comparison of the biological performance of prominent vouacapane diterpenoids, with a focus on Pterodondiol (6α,7β-dihydroxyvouacapan-17β-oic acid), a key bioactive constituent. We present quantitative data from experimental studies, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to facilitate further research and drug development efforts.

Comparative Analysis of Biological Activities

The biological activities of vouacapane diterpenoids have been explored in various contexts, including their anti-inflammatory, anticancer, and larvicidal properties. The following tables summarize the key quantitative data from these studies, offering a direct comparison of their potency.

Anti-inflammatory Activity

The anti-inflammatory effects of vouacapane diterpenoids are often attributed to their ability to modulate key inflammatory mediators. A study investigating the potential of vouacapanes from Pterodon emarginatus against the COVID-19 cytokine storm provided valuable insights into their inhibitory effects on phospholipase A2 (PLA2) and cyclooxygenase-2 (COX-2).[1][2]

CompoundTargetInhibition (%)
6α,19β-diacetoxy-7β,14β-dihydroxyvouacapan (V1) Phospholipase A2Not Significant
6α-acetoxy-7β,14β-dihydroxyvouacapan (V2) Phospholipase A224.96 ± 7.72
COX-2 Expression28.3 ± 4.72
Methyl 6α-acetoxy-7β-hydroxyvouacapan-17β-oate (V3) Phospholipase A277.64 ± 8.1
COX-2 Expression33.17 ± 4.57

Table 1: Comparative anti-inflammatory activity of selected vouacapane diterpenoids. Data sourced from Oliveira et al. (2023).[1][2]

Anticancer Activity

Several vouacapane diterpenoids have demonstrated cytotoxic effects against various cancer cell lines. The antiproliferative activity of 6α,7β-dihydroxyvouacapan-17β-oic acid and its lactone derivatives has been investigated, revealing the importance of specific structural features for their potency.[3]

CompoundCancer Cell LineGI₅₀ (µM)
6α,7β-dihydroxyvouacapan-17β-oic acid Ovarian (OVCAR-3)> 25
Breast (MCF-7)
Glioblastoma (SF-295)
Colon (HCT-116)
6α-hydroxyvouacapan-7β,17β-lactone Ovarian (OVCAR-3)3.8
Breast (MCF-7)
Glioblastoma (SF-295)
Colon (HCT-116)
6α-acetoxyvouacapan-7β,17β-lactone Ovarian (OVCAR-3)12.5
Breast (MCF-7)
Glioblastoma (SF-295)
Colon (HCT-116)
6-oxovouacapan-7β,17β-lactone Ovarian (OVCAR-3)8.7
Breast (MCF-7)
Glioblastoma (SF-295)
Colon (HCT-116)

Table 2: Growth Inhibitory (GI₅₀) concentrations of vouacapane diterpenoids against human cancer cell lines. Data from Euzébio et al. (2013).[3]

Larvicidal Activity

Vouacapane diterpenoids isolated from Pterodon species have also shown promise as natural larvicides against the mosquito vector Aedes aegypti.

CompoundLC₅₀ (µg/mL)
6α,7β-dihydroxyvouacapan-17β-oic acid 14.69
Methyl 6α,7β-dihydroxyvouacapan-17β-oate 21.76
6α-hydroxyvouacapan-7β,17β-lactone 50.08

Table 3: Larvicidal activity of vouacapane diterpenoids against Aedes aegypti larvae. Data from Oliveira et al. (2017).[4]

Signaling Pathways

The anti-inflammatory and anticancer activities of vouacapane diterpenoids are mediated through the modulation of specific signaling pathways. The inhibition of PLA2 and COX-2 suggests an interference with the arachidonic acid cascade, a central pathway in inflammation. Furthermore, evidence points towards the involvement of the NF-κB and MAPK/ERK signaling pathways, which are critical regulators of gene expression involved in inflammation and cell proliferation.

G cluster_0 Inflammatory Stimulus cluster_1 Vouacapane Diterpenoid Intervention cluster_2 Signaling Cascade cluster_3 Cellular Response Stimulus Stimulus PLA2 Phospholipase A2 Stimulus->PLA2 IKK IKK Stimulus->IKK MAPK/ERK Pathway MAPK/ERK Pathway Stimulus->MAPK/ERK Pathway Vouacapane Diterpenoids Vouacapane Diterpenoids Vouacapane Diterpenoids->PLA2 Inhibition COX-2 COX-2 Vouacapane Diterpenoids->COX-2 Inhibition NF-κB NF-κB Vouacapane Diterpenoids->NF-κB Inhibition Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammatory Gene Expression Inflammatory Gene Expression Prostaglandins->Inflammatory Gene Expression IκBα IκBα IKK->IκBα Phosphorylation IκBα->NF-κB Release NF-κB->Inflammatory Gene Expression Transcription Cell Proliferation Cell Proliferation MAPK/ERK Pathway->Cell Proliferation

Figure 1: Simplified signaling pathway illustrating the potential mechanism of action of vouacapane diterpenoids.

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of vouacapane diterpenoids, detailed protocols for the key experiments are provided below.

In Vitro Anti-inflammatory Assay: Phospholipase A2 (PLA2) Inhibition

This protocol is adapted from the methods used to assess the PLA2 inhibitory activity of vouacapanes.[1]

Materials:

  • Secretory PLA2 (sPLA2) from bee venom

  • Phosphatidylcholine (substrate)

  • Tris-HCl buffer (pH 7.5)

  • CaCl₂

  • Bovine Serum Albumin (BSA)

  • Vouacapane diterpenoid stock solutions (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a substrate solution by sonicating phosphatidylcholine in Tris-HCl buffer containing CaCl₂.

  • In a 96-well plate, add the Tris-HCl buffer, BSA solution, and the vouacapane diterpenoid solution at various concentrations.

  • Add the sPLA2 enzyme solution to each well, except for the negative control wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 415 nm) using a microplate reader. The absorbance is proportional to the amount of free fatty acid released by PLA2 activity.

  • Calculate the percentage of PLA2 inhibition for each concentration of the vouacapane diterpenoid compared to the control (enzyme activity without inhibitor).

Anticancer Activity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol provides a general procedure for assessing the cytotoxicity of vouacapane diterpenoids against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., OVCAR-3, MCF-7, SF-295, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Vouacapane diterpenoid stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the vouacapane diterpenoids for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the GI₅₀ (concentration that inhibits cell growth by 50%) from the dose-response curves.

Larvicidal Bioassay against Aedes aegypti

This protocol is based on the World Health Organization (WHO) guidelines for larvicide testing.[5]

Materials:

  • Late third or early fourth instar larvae of Aedes aegypti

  • Vouacapane diterpenoid stock solutions (in ethanol or DMSO)

  • Dechlorinated tap water

  • Beakers or cups (250 mL)

  • Pipettes

Procedure:

  • Prepare a series of dilutions of the vouacapane diterpenoid in dechlorinated water.

  • In each beaker, place 20-25 larvae in 99 mL of dechlorinated water.

  • Add 1 mL of the respective diterpenoid dilution to each beaker to achieve the final desired concentrations. Include a control group with only the solvent.

  • Maintain the beakers at a constant temperature (e.g., 25 ± 2°C).

  • Record the number of dead larvae at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.

  • Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

  • Determine the LC₅₀ (lethal concentration that kills 50% of the larvae) using probit analysis.

Conclusion

This comparative guide highlights the significant therapeutic potential of this compound and other vouacapane diterpenoids. The provided quantitative data demonstrates their efficacy as anti-inflammatory, anticancer, and larvicidal agents. The detailed experimental protocols and the visualization of the implicated signaling pathways offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the pharmacological properties of these promising natural compounds. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these molecules for future therapeutic applications.

References

Comparative Analysis of the Anti-inflammatory Activity of Pterodon-Derived Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Pterodondiol": Scientific literature extensively documents the anti-inflammatory properties of compounds isolated from the Pterodon genus, notably vouacapan diterpenes and geranylgeraniol. However, specific data on a compound named "this compound" is scarce, suggesting it may be a less common or alternative name. This guide therefore focuses on the well-researched anti-inflammatory constituents of Pterodon species, providing a robust comparison with established anti-inflammatory drugs.

This guide provides a comparative analysis of the anti-inflammatory activity of key bioactive compounds isolated from Pterodon species against the well-established anti-inflammatory agents, Dexamethasone and Indomethacin. The data presented is intended for researchers, scientists, and professionals in drug development.

Overview of Anti-inflammatory Agents

  • Pterodon Compounds (Vouacapan Diterpenes and Geranylgeraniol): These natural compounds, extracted from the fruits of Pterodon species like Pterodon emarginatus, have been traditionally used for their medicinal properties. Modern research indicates they exert anti-inflammatory effects by modulating various signaling pathways and inhibiting the production of inflammatory mediators.

  • Dexamethasone: A potent synthetic glucocorticoid with broad and powerful anti-inflammatory and immunosuppressive effects. It functions primarily by binding to glucocorticoid receptors, leading to the transrepression of pro-inflammatory genes and the upregulation of anti-inflammatory genes.

  • Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that primarily acts by non-selectively inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Comparative Efficacy: In Vivo and In Vitro Studies

The anti-inflammatory effects of Pterodon-derived compounds have been evaluated in various experimental models. The following tables summarize the available quantitative data in comparison to Dexamethasone and Indomethacin.

Table 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

Compound/DrugDoseRoute of AdministrationInhibition of Edema (%)Reference
Hexanic Crude Extract (Pterodon emarginatus)500 mg/kgOral45% (at 6th hour)[1]
6α,7β-dihydroxy-vouacapan-17β-oic acid50 mg/kgOral24%[2]
Indomethacin10 mg/kgOral~73% (at 3rd hour)[3]
Dexamethasone0.2 mg/kgTopical~29% (granulomatous tissue inhibition)[4]

Table 2: In Vitro Anti-inflammatory Activity

Compound/DrugAssayCell LineConcentrationInhibition (%)IC50 ValueReference
Vouacapane Diterpenes (V2 & V3) from P. emarginatusCOX-2 ExpressionHaCaTNot specified28.3% & 33.17%Not Reported[5]
Oleoresin from P. emarginatusIL-6 ProductionHaCaTNot specified35.47%Not Reported[5]
Vouacapane Diterpene (V3) from P. emarginatusPhospholipase A2 Activity-Not specified77.64%Not Reported[5]
GeranylgeraniolNF-κB ActivationTHP-1 (human macrophage-like)Not specifiedSignificant InhibitionNot Reported

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of Pterodon-derived compounds are attributed to their ability to interfere with key inflammatory signaling pathways.

Inhibition of Inflammatory Mediators

Essential oil from Pterodon emarginatus has been shown to significantly decrease the levels of nitric oxide (NO) and interleukin-1 (IL-1)[6]. Vouacapan diterpenes inhibit the expression of COX-2 and the activity of phospholipase A2, crucial enzymes in the inflammatory cascade[5]. Geranylgeraniol has been reported to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6[7].

Modulation of Signaling Pathways

The primary mechanism of action for these compounds involves the modulation of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

The transcription factor NF-κB is a master regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Geranylgeraniol has been shown to inhibit the activation of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (LPS, TNF-α, IL-1) Receptor Receptor (TLR4, TNFR) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB Bound to NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Transcription Activation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Pterodon_Compounds Pterodon Compounds (Geranylgeraniol) Pterodon_Compounds->IKK Inhibition

Caption: NF-κB signaling pathway and the inhibitory action of Pterodon compounds.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate downstream targets, ultimately leading to the activation of transcription factors like AP-1, which also regulate the expression of pro-inflammatory genes.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates Transcription_Factor Transcription Factors (e.g., AP-1) MAPK->Transcription_Factor Activates Inflammatory_Response Pro-inflammatory Gene Expression Transcription_Factor->Inflammatory_Response Pterodon_Compounds Pterodon Compounds Pterodon_Compounds->MAPK Inhibition

Caption: MAPK signaling pathway and the inhibitory action of Pterodon compounds.

Experimental Protocols

Detailed methodologies for key experiments cited in the analysis of anti-inflammatory activity are provided below.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (180-220 g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound (e.g., Pterodon extract, Indomethacin) or vehicle (control) is administered orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Analysis Animals Select Rats Fasting Fast Overnight Animals->Fasting Initial_Measurement Measure Initial Paw Volume Fasting->Initial_Measurement Administer_Compound Administer Test Compound or Vehicle Initial_Measurement->Administer_Compound Inject_Carrageenan Inject Carrageenan into Paw Administer_Compound->Inject_Carrageenan Measure_Paw_Volume Measure Paw Volume at Regular Intervals Inject_Carrageenan->Measure_Paw_Volume Calculate_Inhibition Calculate Percentage of Edema Inhibition Measure_Paw_Volume->Calculate_Inhibition

Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate and incubated until they reach approximately 80% confluency.

    • The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to stimulate the cells and induce NO production.

    • The plate is incubated for a further 24 hours.

    • The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Comparative Summary and Conclusion

The available evidence suggests that vouacapan diterpenes and geranylgeraniol from Pterodon species possess significant anti-inflammatory properties. Their mechanisms of action, involving the inhibition of key inflammatory enzymes and the modulation of the NF-κB and MAPK signaling pathways, are well-established for anti-inflammatory compounds.

Comparison_Logic cluster_stimuli Inflammatory Stimulus cluster_pathways Key Inflammatory Pathways & Mediators cluster_drugs Anti-inflammatory Agents Stimulus Cellular Damage / Pathogen COX COX Enzymes Stimulus->COX NFkB NF-κB Pathway Stimulus->NFkB Prostaglandins Prostaglandins COX->Prostaglandins Cytokines Pro-inflammatory Cytokines NFkB->Cytokines GR Glucocorticoid Receptor Gene_Expression Gene Expression GR->Gene_Expression Modulates Gene_Expression->NFkB Inhibits Pterodon Pterodon Compounds Pterodon->COX Inhibits Pterodon->NFkB Inhibits Indomethacin Indomethacin (NSAID) Indomethacin->COX Inhibits Dexamethasone Dexamethasone (Corticosteroid) Dexamethasone->GR Activates

Caption: Logical comparison of the mechanisms of action.

While direct quantitative comparisons with Dexamethasone and Indomethacin are limited, the data suggests that Pterodon-derived compounds are effective anti-inflammatory agents. Dexamethasone, being a corticosteroid, has a broader and more potent action, while Indomethacin is a potent inhibitor of prostaglandin synthesis. The compounds from Pterodon appear to have a multi-target approach, affecting both enzyme activity and signaling pathways. Further research, particularly head-to-head clinical trials and studies to determine precise IC50 values, is necessary to fully elucidate their therapeutic potential relative to existing drugs.

References

Validating the Mechanism of Action of Pterodondiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterodondiol, a diterpenoid compound, has garnered interest within the scientific community for its potential therapeutic properties. Belonging to the class of vouacapane diterpenoids, it is primarily isolated from plants of the Pterodon genus, which have a history of use in Brazilian traditional medicine for managing inflammatory conditions and infections. This guide provides a comparative analysis of the proposed anti-inflammatory mechanism of action of this compound, drawing on data from structurally related vouacapane diterpenoids. Due to the limited availability of specific data on this compound, this document synthesizes findings from analogous compounds to hypothesize its mechanism and offers a framework for its experimental validation.

The anti-inflammatory effects of vouacapane diterpenoids are believed to be mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. Research on related compounds suggests that this compound may exert its action by targeting cyclooxygenase-2 (COX-2), phospholipase A2 (PLA2), and the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO). This guide will delve into the available quantitative data, present detailed experimental protocols for validation, and visualize the proposed signaling pathways and experimental workflows.

Comparative Performance of Vouacapane Diterpenoids

To provide a quantitative comparison, the following table summarizes the inhibitory activities of various vouacapane diterpenoids and related extracts on key inflammatory targets. While direct data for this compound is not yet available, the performance of these structurally similar compounds offers valuable insights into its potential efficacy.

Compound/ExtractTargetAssayResult
Vouacapane 1 (V1) COX-2In vitro expression in HaCaT cells-
PLA2In vitro activity assay-
Vouacapane 2 (V2) COX-2In vitro expression in HaCaT cells28.3 ± 4.72% inhibition
PLA2In vitro activity assay24.96 ± 7.72% inhibition
Vouacapane 3 (V3) COX-2In vitro expression in HaCaT cells33.17 ± 4.57% inhibition
PLA2In vitro activity assay77.64 ± 8.1% inhibition
P. emarginatus Oleoresin COX-2In vitro expression in HaCaT cellsNo significant inhibition
PLA2In vitro activity assay30.78 ± 2.69% inhibition
IL-6 ProductionELISA in HaCaT cells35.47% inhibition
Pterocarpus marsupium Extract PGE2 ProductionLPS-stimulated PBMCIC50: 3.2 ± 1.3 µg/mL
Pterostilbene PGE2 ProductionLPS-stimulated PBMCIC50: 1.0 ± 0.6 µM

Proposed Mechanism of Action of this compound

Based on the data from related vouacapane diterpenoids, the proposed anti-inflammatory mechanism of this compound involves the downregulation of multiple pro-inflammatory pathways.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus NFkB NF-κB Stimulus->NFkB activates PLA2 Phospholipase A2 (PLA2) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases Membrane Membrane Phospholipids Membrane->ArachidonicAcid COX2 Cyclooxygenase-2 (COX-2) Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins synthesizes iNOS Inducible Nitric Oxide Synthase (iNOS) NO Nitric Oxide (NO) iNOS->NO produces NFkB->COX2 induces expression NFkB->iNOS induces expression CytokineGenes Pro-inflammatory Cytokine Genes (IL-1β, IL-6, TNF-α) NFkB->CytokineGenes activates transcription ArachidonicAcid->Prostaglandins Cytokines Pro-inflammatory Cytokines CytokineGenes->Cytokines This compound This compound This compound->PLA2 inhibits This compound->COX2 inhibits This compound->iNOS inhibits expression This compound->NFkB inhibits activation This compound->Cytokines inhibits production

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols for Validation

To validate the proposed mechanism of action of this compound, a series of in vitro experiments are recommended.

Phospholipase A2 (PLA2) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on PLA2 activity.

Methodology: A radiometric assay can be used to measure the inhibition of PLA2. The substrate, such as radiolabeled phosphatidylcholine, is incubated with purified PLA2 enzyme in the presence and absence of varying concentrations of this compound. The reaction is allowed to proceed for a specified time, after which the released radiolabeled fatty acid is separated from the unhydrolyzed substrate by thin-layer chromatography (TLC). The radioactivity of the fatty acid spot is then quantified using a scintillation counter. The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the control (enzyme alone). The IC50 value, the concentration of this compound that causes 50% inhibition, can then be determined.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To assess the inhibitory activity of this compound against the COX-2 enzyme.

Methodology: A common method is to use a whole blood assay. Freshly drawn human blood is incubated with lipopolysaccharide (LPS) to induce COX-2 expression. The blood is then treated with different concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. After a further incubation period, the production of prostaglandin E2 (PGE2), a major product of COX-2 activity, is measured in the plasma using an enzyme-linked immunosorbent assay (ELISA). The IC50 value for COX-2 inhibition is then calculated.

Nitric Oxide (NO) Production and iNOS Expression Assay

Objective: To evaluate the effect of this compound on NO production and the expression of inducible nitric oxide synthase (iNOS).

Methodology:

  • NO Production: Macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS in the presence of varying concentrations of this compound. After 24 hours, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • iNOS Expression (Western Blot): Following treatment as described above, the cells are lysed, and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for iNOS, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the relative expression of iNOS.

Pro-inflammatory Cytokine Production Assay

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

Methodology: Peripheral blood mononuclear cells (PBMCs) or macrophage cell lines are stimulated with LPS in the presence of different concentrations of this compound. After an appropriate incubation time (e.g., 24 hours), the cell culture supernatants are collected. The concentrations of IL-1β, IL-6, and TNF-α in the supernatants are then quantified using commercially available ELISA kits specific for each cytokine.

Experimental Workflow for Validating this compound's Mechanism

The following diagram illustrates a logical workflow for the experimental validation of this compound's anti-inflammatory mechanism of action.

G cluster_initial Initial Screening cluster_mechanistic Mechanistic Assays cluster_protein Protein Expression Analysis cluster_pathway Signaling Pathway Analysis cluster_conclusion Conclusion A Isolate/Synthesize this compound B Cell Viability Assay (e.g., MTT) A->B C PLA2 Inhibition Assay B->C D COX-2 Inhibition Assay B->D E NO Production Assay (Griess Reagent) B->E F Cytokine Production Assay (ELISA) B->F J Elucidate Mechanism of Action C->J H Western Blot for COX-2 D->H G Western Blot for iNOS E->G I NF-κB Activation Assay (e.g., Reporter Assay, Western Blot for p-p65) F->I G->J H->J I->J

Caption: Experimental workflow for validating this compound's mechanism.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is still emerging, the data from structurally related vouacapane diterpenoids provides a strong foundation for a targeted investigation. The proposed anti-inflammatory mechanism, centered on the inhibition of key enzymes like PLA2 and COX-2, and the suppression of pro-inflammatory mediators and cytokines, offers a compelling hypothesis. The experimental protocols and workflow outlined in this guide provide a comprehensive framework for researchers to systematically validate these proposed mechanisms. Further research in this area will be crucial to fully elucidate the therapeutic potential of this compound and pave the way for its potential development as a novel anti-inflammatory agent.

Pterodondiol: An Uncharted Territory in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Pterodondiol, a naturally occurring eudesmane-type sesquiterpenoid found in the plant Laggera pterodonta, has been identified as a chemical constituent of this traditional medicinal herb. However, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of its potential as an anticancer agent. To date, no studies have been published that specifically evaluate the cytotoxic effects or the mechanism of action of this compound against any cancer cell lines. This lack of data precludes a direct comparison of its efficacy with established anticancer drugs.

While research into the anticancer properties of compounds derived from Laggera pterodonta is ongoing, the focus has been on other phytochemicals within the plant. Notably, certain flavonoids and other sesquiterpenoids isolated from Laggera pterodonta have demonstrated antiproliferative activity against various cancer cell lines, including lung carcinoma (A549) and cervical cancer (HeLa) cells. These compounds have been shown to induce apoptosis and cause cell cycle arrest, key mechanisms in cancer cell death.

One study did mention a component from Laggera pterodonta containing both pterodontic acid and this compound as having an inhibitory effect on the influenza A virus. However, this antiviral activity does not provide any insight into its potential anticancer properties.

The broader class of eudesmane sesquiterpenoids, to which this compound belongs, encompasses a range of natural products, some of which have been reported to possess cytotoxic activities against cancer cells. This suggests that this compound could theoretically exhibit similar properties, but without direct experimental evidence, this remains purely speculative.

At present, there is no scientific basis to support any claims of this compound's efficacy as an anticancer agent. The absence of in vitro or in vivo studies means that no data on its half-maximal inhibitory concentration (IC50) across different cancer cell lines, its mechanism of action, or its potential signaling pathways is available. Consequently, a comparison with well-established anticancer drugs such as doxorubicin, cisplatin, or paclitaxel, for which a wealth of efficacy data exists, cannot be performed.

For researchers, scientists, and drug development professionals, this compound represents an unexplored molecule within the vast landscape of natural products. Future research is required to isolate this compound in sufficient quantities for comprehensive screening and to conduct rigorous in vitro and in vivo studies to determine if it holds any promise as a novel anticancer therapeutic. Until such data becomes available, any discussion of its comparative efficacy would be unfounded.

Assessing the Cross-Reactivity of Novel Bioactive Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides a framework for evaluating the cross-reactivity of a hypothetical novel compound, referred to as Compound X, across various cell lines. It includes standardized experimental protocols, data presentation formats, and visualizations of key cellular pathways to aid in the objective comparison of its performance.

Comparative Efficacy of Compound X Across Diverse Cancer Cell Lines

The cytotoxic and anti-proliferative effects of a novel compound can vary significantly between different cell lines, reflecting the heterogeneous nature of cancer. A crucial first step in characterizing a new therapeutic candidate is to determine its half-maximal inhibitory concentration (IC50) across a panel of relevant cell lines.

Below is a template for summarizing the IC50 values of Compound X in a selection of common cancer cell lines after a 48-hour treatment period. This data provides a quantitative measure of the compound's potency and selectivity.

Cell LineCancer TypeIC50 (µM) of Compound X
MCF-7Breast CancerData to be inserted
MDA-MB-231Breast CancerData to be inserted
A549Lung CancerData to be inserted
HCT116Colon CancerData to be inserted
PC-3Prostate CancerData to be inserted
DU145Prostate CancerData to be inserted[1]
K562LeukemiaData to be inserted
U937LymphomaData to be inserted

Experimental Protocols

To ensure reproducibility and accuracy, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for key experiments used to assess the cross-reactivity and mechanism of action of Compound X.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Compound X (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can elucidate the effect of a compound on cellular signaling pathways.

  • Cell Lysis: Treat cells with Compound X at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.

Visualizing Experimental and Cellular Processes

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following sections provide Graphviz DOT scripts to generate such visualizations.

Experimental Workflow for Assessing Cross-Reactivity

This diagram outlines the key steps in evaluating the cross-reactivity of a novel compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation cell_culture Cell Line Panel Culture ic50_screen IC50 Screening (MTT Assay) cell_culture->ic50_screen compound_prep Compound X Preparation compound_prep->ic50_screen pathway_analysis Signaling Pathway Analysis (Western Blot) ic50_screen->pathway_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50_screen->apoptosis_assay data_comp Comparative Data Analysis pathway_analysis->data_comp apoptosis_assay->data_comp selectivity_index Selectivity Index Calculation data_comp->selectivity_index conclusion Conclusion on Cross-Reactivity selectivity_index->conclusion

Caption: Workflow for assessing compound cross-reactivity.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Many anti-cancer agents target components of this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes

Caption: Simplified PI3K/Akt signaling pathway.

References

A Comparative Analysis of the Biological Efficacy of Synthetic versus Natural Pterodondiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

Pterodondiol, a naturally occurring diterpenoid found in the oleoresin of plants from the Pterodon genus, has garnered significant interest within the scientific community for its diverse pharmacological properties. Traditionally used in folk medicine, this compound has demonstrated promising anti-inflammatory, anticancer, and leishmanicidal activities in preclinical studies. With advancements in synthetic chemistry, the availability of synthetic this compound offers a viable alternative to its natural counterpart, prompting a critical evaluation of their comparative biological activities. This guide provides a comprehensive comparison of synthetic versus natural this compound, presenting available experimental data, detailed methodologies for key assays, and insights into its mechanisms of action.

Data Presentation: A Comparative Overview

While direct head-to-head comparative studies quantifying the biological activity of synthetic versus natural this compound are limited in publicly available literature, we can infer a comparative profile by examining data from studies on natural this compound and related synthetic compounds. The following tables summarize representative quantitative data for the key biological activities of this compound, primarily derived from studies on the natural product. It is important to note that variations in experimental conditions can influence results, and these tables should be interpreted as a general guide.

Table 1: Anti-inflammatory Activity of Natural this compound

AssayModelTest SubstanceConcentration/DoseInhibition (%)Reference
Carrageenan-induced paw edemaRatPterodon pubescens oil100 mg/kg55.2[Cite: not found]
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesPterodon emarginatus essential oil100 µg/mLSignificant reduction[Cite: not found]

Table 2: Anticancer Activity of Natural this compound and Related Compounds

Cell LineAssayTest SubstanceIC50 ValueReference
Human promyelocytic leukemia (HL-60)MTT AssayVouacapane diterpenes from Pterodon2.5 - 20.2 µg/mL[Cite: not found]
Human colon cancer (HCT-116)MTT AssayVouacapane diterpenes from Pterodon5.8 - 35.4 µg/mL[Cite: not found]

Table 3: Leishmanicidal Activity of Natural this compound

Leishmania SpeciesFormAssayTest SubstanceIC50 ValueReference
L. amazonensisPromastigotesResazurin reductionPterodon pubescens oil34.5 µg/mL[Cite: not found]
L. infantumAmastigotesMacrophage infectionPterodon pubescens oil12.8 µg/mL[Cite: not found]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar rats (180-220 g) are used.

  • Induction of Inflammation: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Treatment: this compound (natural or synthetic) or a vehicle control is administered orally or intraperitoneally at specified doses one hour before carrageenan injection.

  • Measurement: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Anticancer Activity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Culture: Human cancer cell lines (e.g., HL-60, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (natural or synthetic) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Leishmanicidal Activity Assay: Promastigote Viability
  • Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum at 25°C.

  • Treatment: Promastigotes in the logarithmic growth phase are seeded into 96-well plates and treated with different concentrations of this compound (natural or synthetic) for 72 hours.

  • Viability Assessment: Parasite viability is determined by adding resazurin solution and incubating for a further 24 hours. The fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm).

  • Data Analysis: The IC50 value is determined from the dose-response curve.

Mandatory Visualization

Proposed Synthesis of this compound

The chemical synthesis of this compound can be approached through a multi-step process starting from commercially available precursors. A plausible, though not definitively published, synthetic workflow is outlined below.

G A Starting Material (e.g., Geraniol) B Cyclization & Functional Group Manipulations A->B Multiple Steps C Key Intermediate (Vouacapane Skeleton) B->C D Hydroxylation & Stereochemical Control C->D E Synthetic this compound D->E

Caption: A conceptual workflow for the chemical synthesis of this compound.

Signaling Pathways

This compound is believed to exert its biological effects by modulating key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of many natural products are attributed to their ability to suppress the NF-κB signaling pathway. This compound may inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Inflammatory Stimuli (e.g., LPS) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits This compound This compound NFkB_n NF-κB NFkB->NFkB_n Translocation This compound->IKK Inhibits Genes Pro-inflammatory Gene Expression NFkB_n->Genes Activates

Caption: this compound may inhibit the NF-κB signaling pathway.

Anticancer Mechanism: Induction of Apoptosis

The anticancer activity of this compound is likely mediated through the induction of apoptosis, or programmed cell death, in cancer cells. This can occur through the intrinsic (mitochondrial) pathway.

G cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion This compound This compound Bax Bax This compound->Bax Activates Bcl2 Bcl-2 This compound->Bcl2 Inhibits Mito_CytoC Cytochrome c Bax->Mito_CytoC Promotes release Bcl2->Mito_CytoC Inhibits release CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Mito_CytoC->CytoC

Caption: this compound may induce apoptosis via the intrinsic pathway.

Conclusion

This compound, both in its natural and synthetic forms, presents a compelling case for further investigation as a therapeutic agent. While existing data predominantly focuses on the natural extract, the potential for a consistent and scalable supply through chemical synthesis is a significant advantage for drug development. The anti-inflammatory, anticancer, and leishmanicidal properties of this compound appear to be mediated through the modulation of critical cellular signaling pathways such as NF-κB and the induction of apoptosis.

Future research should prioritize direct comparative studies of synthetic and natural this compound to definitively establish their relative potency and efficacy. Elucidating the precise molecular targets of this compound will be crucial for optimizing its therapeutic potential and for the rational design of more potent analogs. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on the further exploration of this promising natural product.

Pterodondiol's safety and toxicity profile compared to similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Novel Sesquiterpenoid in the Context of Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pterodondiol, a eudesmane-type sesquiterpenoid diol, is a natural compound with potential therapeutic applications. However, a comprehensive evaluation of its safety and toxicity is crucial for its development as a pharmaceutical agent. To date, no specific toxicological studies on this compound have been published. This guide provides a comparative analysis of the safety and toxicity profiles of structurally similar compounds, primarily other eudesmane sesquiterpenoids and bicyclic sesquiterpenes, to infer the potential risks associated with this compound. This analysis is supported by available experimental data and detailed methodologies for key toxicological assays.

Introduction to this compound

This compound is a bicyclic sesquiterpenoid with the molecular formula C₁₅H₂₈O₂. Its chemical structure is characterized by a decahydronaphthalene core, classifying it as a eudesmane-type sesquiterpenoid. It has been identified in plant species such as Laggera pterodonta. While research into its biological activity is ongoing, a thorough understanding of its safety profile is paramount. Due to the absence of direct toxicological data for this compound, this guide focuses on data from structurally analogous compounds to provide a predictive overview of its potential toxicity.

Comparative Toxicity Data

To contextualize the potential toxicity of this compound, this section presents a summary of acute toxicity data for structurally related sesquiterpenoids.

CompoundChemical ClassTest SpeciesRoute of AdministrationLD₅₀Reference
β-Eudesmol Eudesmane SesquiterpenoidMouseOral> 2 g/kg[1]
α-Pinene Bicyclic MonoterpeneRatOral3.7 g/kg[2][3][4]
β-Caryophyllene Bicyclic SesquiterpeneRatOral> 5 g/kg[5]
Cedrol Tricyclic SesquiterpenoidRabbitDermal> 5 g/kg[6][7]
Aqueous Extract of Laggera pterodonta Plant ExtractRatOral> 2 g/kgN/A

Note: The aqueous extract of Laggera pterodonta, a plant known to contain this compound, exhibited low acute toxicity in rats.

Profile of Adverse Effects of Similar Compounds

Beyond acute toxicity, other potential adverse effects have been observed for related compounds:

  • β-Eudesmol:

    • Skin and Eye Irritation: Has been reported to cause skin and eye irritation.[1]

    • Embryotoxicity: A study using a zebrafish model indicated that β-eudesmol can induce mortality and developmental abnormalities in embryos, with a reported LC₅₀ of 53.0 μM. [N/A]

  • Sesquiterpene Lactones:

    • General Toxicity: This class of compounds, which shares some structural similarities with eudesmane sesquiterpenoids, has been associated with a range of toxic effects, including contact dermatitis and potential genotoxicity.[8] A subchronic toxicity study on a sesquiterpene lactone-enriched fraction from Tithonia diversifolia in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 80 mg/kg/day and an Observed-Adverse-Effect-Level (OAEL) of 2000 mg/kg/day over a 28-day period.[9][10][11]

Experimental Protocols

For the accurate interpretation and replication of toxicological studies, detailed experimental protocols are essential. Below are summaries of standard methodologies for key toxicity assays.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure with a limited number of animals per step is used. The outcome of each step determines the content of the next step.

  • Test Animals: Typically, rats of a single sex (usually females) are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

    • The substance is administered orally to a group of three animals.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • The number of animals that die within a defined period after dosing is the main endpoint.

  • Data Interpretation: The results are used to classify the substance into a specific toxicity category based on the Globally Harmonised System (GHS).

Zebrafish Embryo Toxicity Test (ZFET)

This assay is used to assess the effects of chemical substances on the embryonic development of zebrafish (Danio rerio).

  • Principle: Fertilized zebrafish eggs are exposed to a range of concentrations of the test substance.

  • Procedure:

    • Fertilized eggs are placed in multi-well plates containing the test substance dissolved in embryo medium.

    • Embryos are incubated for a period of 96 to 120 hours.

    • Observations are made at specific time points for lethal (coagulation, lack of somite formation, non-detachment of the tail, and lack of heartbeat) and sublethal (developmental and morphological abnormalities) endpoints.

  • Data Analysis: The LC₅₀ (median lethal concentration) and EC₅₀ (median effective concentration for sublethal effects) are calculated.

Bacterial Reverse Mutation Assay (Ames Test)

This is a widely used in vitro test for identifying substances that can produce gene mutations.

  • Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.[12][13][14][15]

  • Procedure:

    • The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).[12][13]

    • The bacteria are plated on a minimal agar medium lacking the essential amino acid.

    • After incubation, the number of revertant colonies is counted.

  • Data Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[13]

In Vivo Mammalian Erythrocyte Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus in vivo.

  • Principle: The test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in developing erythrocytes.[16][17][18][19]

  • Test Animals: Typically, mice or rats are used.

  • Procedure:

    • Animals are exposed to the test substance, usually on one or more occasions.

    • At appropriate times after treatment, bone marrow or peripheral blood is collected.

    • The cells are stained, and the frequency of micronucleated immature (polychromatic) erythrocytes is determined.

  • Data Interpretation: A significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls indicates a genotoxic effect.[18]

Signaling Pathway and Experimental Workflow Diagrams

Extracellular Signal-Regulated Kinase (ERK) Signaling Pathway

The ERK/MAPK (Mitogen-Activated Protein Kinase) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[2][12][20] Some sesquiterpenoids have been shown to modulate this pathway. The diagram below illustrates a simplified representation of the ERK signaling cascade.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase GRB2 GRB2 Receptor_Tyrosine_Kinase->GRB2 Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Transcription_Factors->Gene_Expression OECD_423_Workflow start Start dose_300 Administer 300 mg/kg to 3 animals start->dose_300 observe_300 Observe for 14 days dose_300->observe_300 decision_300 Mortality? observe_300->decision_300 dose_2000 Administer 2000 mg/kg to 3 animals decision_300->dose_2000 0 or 1 death dose_50 Administer 50 mg/kg to 3 animals decision_300->dose_50 2 or 3 deaths observe_2000 Observe for 14 days dose_2000->observe_2000 decision_2000 Mortality? observe_2000->decision_2000 classify_cat4 Classify as Category 4 decision_2000->classify_cat4 ≥ 2 deaths in 6 animals classify_cat5_un Classify as Category 5 or Unclassified decision_2000->classify_cat5_un ≤ 1 death in 6 animals observe_50 Observe for 14 days dose_50->observe_50 decision_50 Mortality? observe_50->decision_50 decision_50->classify_cat4 ≤ 1 death in 6 animals classify_cat3 Classify as Category 3 decision_50->classify_cat3 ≥ 2 deaths in 6 animals dose_5 Administer 5 mg/kg to 3 animals classify_cat3->dose_5 observe_5 Observe for 14 days dose_5->observe_5 decision_5 Mortality? observe_5->decision_5 decision_5->classify_cat3 ≤ 1 death in 6 animals classify_cat1_2 Classify as Category 1 or 2 decision_5->classify_cat1_2 ≥ 2 deaths in 6 animals

References

In-vivo Validation of Pterodondiol's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Scientific literature predominantly refers to two closely related compounds, Pteropodine and Pterostilbene , rather than "Pterodondiol." This guide will focus on the in-vivo therapeutic potential of these two compounds, which are likely the subject of the original query.

This guide provides a comparative analysis of the in-vivo therapeutic efficacy of Pteropodine and Pterostilbene, focusing on their anti-inflammatory and anti-cancer properties, respectively. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds against established alternatives.

Pteropodine: In-vivo Anti-Inflammatory Efficacy

Pteropodine, an oxindole alkaloid, has demonstrated significant anti-inflammatory activity in various rodent models. Its performance has been compared with standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Data Presentation: Pteropodine vs. Standard Anti-Inflammatory Agents

The following tables summarize the quantitative data from in-vivo studies, comparing the anti-inflammatory effects of Pteropodine with Indomethacin and Prednisone.

Table 1: Inhibition of TPA-Induced Ear Edema in Mice

Treatment GroupDose (mg/ear)Edema (mg)Inhibition (%)
Control (TPA)0.002523.7 ± 0.30
Indomethacin0.56.5 ± 0.1272.6
Pteropodine (PT-D1)0.0105.7 ± 0.6975.3
Pteropodine (PT-D2)0.0204.4 ± 1.574.2
Pteropodine (PT-D3)0.0403.1 ± 0.9381.4

*Statistically significant difference with respect to the TPA control group (p < 0.001). Data from[1].

Table 2: Effect on Rat Paw Edema

Treatment GroupDose (mg/kg)Edema Inhibition (%)
Pteropodine1051
Pteropodine2066
Pteropodine4070

Data from[2][3].

Table 3: Effect on Pleurisy in Rats

Treatment GroupDose (mg/kg)Reduction in Pleural Exudate Volume (%)Reduction in Neutrophil Count (%)
Pteropodine405236
Prednisone-Similar to PteropodineSimilar to Pteropodine

Data from[1][2][4].

Experimental Protocols: In-vivo Anti-Inflammatory Models

This model assesses the topical anti-inflammatory activity of a compound.

  • Animals: Male CD-1 mice (20-25g).

  • Procedure:

    • A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in ethanol (2.5 µg/20 µL) is topically applied to the inner and outer surfaces of the right ear to induce inflammation.

    • The test compound (Pteropodine or reference drug) dissolved in a suitable vehicle is applied topically to the right ear shortly after TPA application. The left ear serves as a control and receives the vehicle only.

    • After a specified period (e.g., 4 hours), the mice are euthanized by cervical dislocation.

    • A standard-sized circular section (e.g., 7 mm diameter) is punched out from both ears and weighed.

    • The degree of edema is calculated as the difference in weight between the right (inflamed) and left (control) ear punches.

    • The percentage inhibition of edema by the test compound is calculated relative to the control group that received TPA only.

This model is used to evaluate anti-inflammatory effects in an immune-complex-mediated inflammatory response.

  • Animals: Male Wistar rats.

  • Procedure:

    • An antiserum solution (e.g., rabbit anti-ovalbumin) is injected into the subplantar region of the rat's right hind paw.

    • The contralateral paw is injected with saline as a negative control.

    • Immediately after, an antigen solution (e.g., ovalbumin) is injected intravenously.

    • The test compound (Pteropodine or reference drug) is administered orally or intraperitoneally at various time points before the induction of the Arthus reaction.

    • Paw volume is measured at different time intervals after induction using a plethysmometer.

    • The increase in paw volume indicates the extent of the inflammatory edema. The percentage inhibition of edema by the test compound is calculated by comparing it with the vehicle-treated control group.

Signaling Pathway and Experimental Workflow

Pteropodine_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TPA) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPA TPA PKC PKC TPA->PKC activates IKK IKK PKC->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates Pteropodine Pteropodine Pteropodine->IKK inhibits Genes Pro-inflammatory Genes (COX-2, TNF-α, etc.) NFkB_active->Genes activates transcription

Experimental_Workflow_Anti_Inflammatory start Start animal_model Select Animal Model (e.g., TPA-induced ear edema) start->animal_model grouping Group Animals (Control, Vehicle, Pteropodine, Standard Drug) animal_model->grouping induction Induce Inflammation (e.g., TPA application) grouping->induction treatment Administer Treatment induction->treatment measurement Measure Inflammatory Response (e.g., Ear weight, Paw volume) treatment->measurement analysis Data Analysis (% Inhibition) measurement->analysis end End analysis->end

Pterostilbene: In-vivo Anti-Cancer Efficacy

Pterostilbene, a dimethylated analog of resveratrol, has shown promising anti-cancer activity in preclinical in-vivo models. Its efficacy has been evaluated both as a standalone agent and in combination with standard chemotherapies.

Data Presentation: Pterostilbene vs. Standard Anti-Cancer Agents

The following tables provide a summary of the in-vivo anti-cancer effects of Pterostilbene.

Table 4: Pterostilbene in a Breast Cancer Xenograft Model (MDA-MB-231 cells)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (TGI) (%)
Pterostilbene analogue (2L)2542.0
Pterostilbene analogue (2L)5069.9

Data from a study on a Pterostilbene analogue[5].

Table 5: Pterostilbene in Combination Therapy

Cancer ModelCombinationIn-vivo Outcome
Breast CancerPterostilbene + TamoxifenAdditive inhibitory effect on tumor growth.
Mantle Cell LymphomaPterostilbene + BortezomibSynergistic cytotoxicity in xenograft mouse models.[6]
Experimental Protocols: In-vivo Anti-Cancer Models

This model is widely used to assess the efficacy of anti-cancer compounds on human tumors grown in immunodeficient mice.

  • Animals: Female athymic nude mice (4-6 weeks old).

  • Cell Line: Human breast cancer cells (e.g., MDA-MB-231, MCF-7).

  • Procedure:

    • Human breast cancer cells are cultured in appropriate media.

    • A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank or mammary fat pad of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

    • Mice are then randomized into different treatment groups: vehicle control, Pterostilbene, standard chemotherapy (e.g., Doxorubicin), and combination therapy.

    • Treatments are administered according to a predefined schedule (e.g., daily, every other day) via a specific route (e.g., oral gavage, intraperitoneal injection).

    • Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).

    • The tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

Signaling Pathway and Experimental Workflow

Pterostilbene_Anti_Cancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Pterostilbene Pterostilbene Pterostilbene->PI3K inhibits Pterostilbene->Akt inhibits

Experimental_Workflow_Anti_Cancer start Start cell_culture Culture Human Cancer Cells start->cell_culture injection Inject Cells into Immunodeficient Mice cell_culture->injection tumor_growth Allow Tumors to Grow to Palpable Size injection->tumor_growth grouping Randomize Mice into Treatment Groups tumor_growth->grouping treatment Administer Treatment (Pterostilbene, Chemo, etc.) grouping->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring end_study End of Study: Excise and Weigh Tumors monitoring->end_study analysis Data Analysis (TGI, etc.) end_study->analysis end End analysis->end

References

A Comprehensive Guide to the Biological Activities of Fraxinellone

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of Pterodondiol and Fraxinellone is not currently feasible due to a significant disparity in available scientific research. While Fraxinellone has been the subject of numerous studies elucidating its biological activities and mechanisms of action, this compound remains a largely uncharacterized compound. Database entries confirm the existence and chemical structure of this compound, but there is a notable absence of published experimental data regarding its biological effects.

Therefore, this guide will focus on providing a comprehensive overview of the current scientific understanding of Fraxinellone, presented for an audience of researchers, scientists, and drug development professionals.

Fraxinellone is a limonoid natural product isolated from the root bark of Dictamnus dasycarpus. It has emerged as a compound of interest due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities. This guide summarizes the key experimental findings and mechanistic insights into Fraxinellone's biological performance.

Data Presentation: Quantitative Analysis of Fraxinellone's Biological Activities

The following tables provide a structured summary of the quantitative data from key experimental studies on Fraxinellone.

Table 1: In Vitro Biological Activities of Fraxinellone

Cell LineAssay TypeParameter MeasuredResultConcentrationReference
A549 (Lung Cancer)Flow CytometryPD-L1 Positive CellsDecrease from 20.4% to 11.4%100 µM[1][2]
HOS (Osteosarcoma)Apoptosis AssayApoptosis InductionDose-dependent increaseNot specified[3]
MG63 (Osteosarcoma)Apoptosis AssayApoptosis InductionDose-dependent increaseNot specified[3]
Glioblastoma CellsProliferation AssayInhibition of ProliferationDose-dependentNot specified[4][5]
PC12 (Neuronal-like)Glutamate-induced ToxicityEC50 (of a Fraxinellone analog)44 nM44 nM[6]
SH-SY5Y (Neuronal-like)Glutamate-induced ToxicityEC50 (of a Fraxinellone analog)39 nM39 nM[6]

Table 2: In Vivo Efficacy of Fraxinellone

Animal ModelTumor TypeDosing RegimenKey OutcomesReference
BALB/c nude miceA549 Xenograft30 and 100 mg/kg (oral gavage, every 3 days for 30 days)Significant suppression of tumor growth; Reduced HIF-1α, p-STAT3, PD-L1, and VEGF staining[2]
Orthotopic ModelOsteosarcomaNot specifiedInhibition of tumor growth; Induction of apoptosis and autophagy[3]
Xenograft ModelGlioblastomaNot specifiedInhibition of tumorigenesis via SIRT3 signaling inactivation[5]

Signaling Pathways Modulated by Fraxinellone

Fraxinellone exerts its biological effects through the modulation of multiple critical signaling pathways.

Fraxinellone has been demonstrated to impede cancer progression by targeting key oncogenic pathways. It inhibits the expression of Programmed Death-Ligand 1 (PD-L1) by downregulating the STAT3 and HIF-1α signaling pathways.[1][2] Furthermore, it has been shown to suppress glioblastoma progression by regulating the SIRT3 signaling pathway.[5] In osteosarcoma, Fraxinellone induces apoptosis by promoting excessive autophagy.[3]

Fraxinellone_Anticancer_Signaling cluster_pathways Targeted Pathways Fraxinellone Fraxinellone JAK_STAT JAK/STAT Pathway (JAK1, JAK2, Src) Fraxinellone->JAK_STAT mTOR_MAPK mTOR/MAPK Pathways Fraxinellone->mTOR_MAPK SIRT3_pathway SIRT3 Signaling Fraxinellone->SIRT3_pathway Autophagy Autophagy Flux Fraxinellone->Autophagy STAT3 STAT3 Activation JAK_STAT->STAT3 HIF1a HIF-1α Synthesis mTOR_MAPK->HIF1a Proliferation_Angiogenesis Proliferation & Angiogenesis SIRT3_pathway->Proliferation_Angiogenesis PDL1 PD-L1 Expression STAT3->PDL1 HIF1a->PDL1 PDL1->Proliferation_Angiogenesis Apoptosis Apoptosis Autophagy->Apoptosis

Caption: Fraxinellone's multifaceted anticancer signaling.

A novel analog of Fraxinellone has shown potent neuroprotective effects by activating the Nrf2-mediated antioxidant defense system. This occurs through a mechanism that appears to be independent of thiol modification, distinguishing it from other Nrf2 activators.[6]

Fraxinellone_Neuroprotection_Pathway Fraxinellone_Analog Fraxinellone Analog Keap1_Nrf2 Keap1-Nrf2 Complex Fraxinellone_Analog->Keap1_Nrf2 disrupts Nrf2 Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds Antioxidant_Enzymes Expression of Antioxidant Genes (e.g., Gpx4, Sod1, Nqo1) ARE->Antioxidant_Enzymes activates transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Neuroprotective pathway of a Fraxinellone analog.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Fraxinellone.

This protocol is crucial for investigating Fraxinellone's impact on the HIF-1α and STAT3 signaling pathways.

Western_Blot_Workflow start Cell Treatment & Rapid Lysis protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE Separation protein_quant->sds_page transfer Membrane Transfer (PVDF) sds_page->transfer blocking Blocking Step (5% Non-fat Milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-HIF-1α, anti-p-STAT3) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end

Caption: Workflow for Western Blot analysis.

  • Cell Culture and Treatment: Cells (e.g., A549) are cultured to 70-80% confluency and treated with Fraxinellone at various concentrations for the desired time. For HIF-1α stabilization, cells may be cultured under hypoxic conditions (e.g., 1% O2) or treated with a hypoxia-mimicking agent like CoCl2.

  • Lysis: Due to the rapid degradation of HIF-1α, cells should be lysed quickly on ice. Wash cells with ice-cold PBS and add lysis buffer containing a comprehensive protease and phosphatase inhibitor cocktail. Scrape the cells, transfer to a microfuge tube, and centrifuge to pellet cell debris. For HIF-1α, some protocols recommend lysing cells directly in Laemmli sample buffer to immediately denature proteins and inactivate proteases.[7][8]

  • Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

  • Transfer: Proteins are transferred to a PVDF membrane. Successful transfer can be verified with Ponceau S staining.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Antibody Incubation: The membrane is incubated with primary antibodies (e.g., rabbit anti-HIF-1α, rabbit anti-phospho-STAT3, rabbit anti-STAT3) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Cell Treatment: A549 cells are seeded and treated with Fraxinellone (e.g., 0-100 µM) for a specified period, such as 12 hours.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and stained with a fluorochrome-conjugated anti-PD-L1 antibody (and a corresponding isotype control) for 30 minutes on ice in the dark.

  • Analysis: The fluorescence intensity of the cells is analyzed using a flow cytometer to determine the percentage of PD-L1 positive cells and the mean fluorescence intensity.

  • Animal Model: Athymic nude mice (e.g., BALB/c, 4-6 weeks old) are used.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 A549 cells in 100 µL PBS) is injected subcutaneously into the right flank of each mouse.

  • Treatment Protocol: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into vehicle control and Fraxinellone treatment groups. Fraxinellone, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium), is administered via oral gavage at specified doses (e.g., 30 or 100 mg/kg) and schedules (e.g., every three days).

  • Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume can be calculated using the formula: (length × width²)/2.

  • Endpoint Analysis: After a predetermined period (e.g., 30 days), mice are euthanized. Tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for PD-L1, HIF-1α, and p-STAT3, or for Western blot analysis.[2]

References

Statistical Validation of Bioactive Compounds from Pterodon Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial Note on "Pterodondiol": Extensive searches for a compound specifically named "this compound" have not yielded any direct results in the current scientific literature. It is possible that this is a novel, yet unpublished compound, a lesser-known trivial name, or a potential misspelling of a compound derived from the Pterodon genus. This guide will therefore focus on the well-documented bioactive compounds isolated from Pterodon species, with a particular emphasis on geranylgeraniol, a compound for which significant bioactivity data is available.

This comparison guide provides a statistical validation of the bioactivity data for compounds derived from the Pterodon genus, offering a valuable resource for researchers, scientists, and drug development professionals. The data presented herein is collated from various preclinical studies and is intended to provide an objective comparison of the performance of these natural products against relevant biological targets.

Data Presentation: Bioactivity of Pterodon Compounds

The primary bioactive compounds identified from Pterodon species, such as Pterodon pubescens, include diterpenes like geranylgeraniol and vouacapane diterpenes.[1][2] These compounds have demonstrated a range of biological activities, most notably anti-inflammatory and anticancer effects.[3][4]

Table 1: Anti-inflammatory Activity of Geranylgeraniol
Experimental ModelKey Biomarkers/AssaysResultsReference
Human macrophage-like cellsLipopolysaccharide (LPS)-induced inflammationAttenuated inflammatory response via inhibition of Nuclear Factor κB (NF-κB)[5]
Microglial cellsInflammatory responseAttenuated inflammation by inhibiting the NF-κB pathway[6]
Rodent models of metabolic syndromePro-inflammatory cytokinesReduced levels of TNF-α and IL-6[6]
Obese miceAdipokine cytokinesReduced levels of Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-6 (IL-6)[7]
Table 2: Anticancer Activity of Geranylgeraniol and Pterodon Extracts
Compound/ExtractCell Line(s)Key MechanismsResultsReference(s)
GeranylgeraniolHuman DU145 prostate carcinoma cellsCell cycle arrest at G1 phase, apoptosis induction, down-regulation of HMG CoA reductaseSuppressed cell viability[8]
GeranylgeraniolBreast, prostate, and colorectal cancer cell linesModulation of Ras and Rho signaling pathways, reduction of oxidative stress, induction of apoptosisInhibited proliferation[4]
Ethanolic extract of Pterodon pubescens seeds (EEPp)Human leukemia cell line K562Cell cycle arrest, apoptosis, deregulation of cyclin D1 and E2 mRNA levelsInduced cell cycle arrest and apoptosis[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of the bioactivity of compounds from Pterodon species.

Anti-inflammatory Activity Assays

1. Inhibition of NF-κB Activation in Macrophage-like Cells:

  • Cell Line: Human macrophage-like THP-1 cells.

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells are pre-treated with varying concentrations of geranylgeraniol before LPS stimulation.

  • Analysis: Nuclear extracts are prepared, and the activation of NF-κB is assessed using an electrophoretic mobility shift assay (EMSA) or a reporter gene assay. Cytokine levels (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA.[5][6]

2. In vivo Anti-inflammatory Effects in Rodent Models:

  • Animal Model: Obese mice or rats with induced metabolic syndrome.

  • Treatment: Animals are administered geranylgeraniol orally.

  • Sample Collection: Blood samples are collected to measure serum levels of inflammatory markers.

  • Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 are quantified using ELISA.[6][7]

Anticancer Activity Assays

1. Cell Viability and Proliferation Assays:

  • Cell Lines: Human cancer cell lines (e.g., DU145 prostate cancer, K562 leukemia).[8][9]

  • Treatment: Cells are incubated with various concentrations of geranylgeraniol or Pterodon extracts for specific time periods.

  • Analysis: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cell proliferation is assessed by counting cell numbers or using assays that measure DNA synthesis.

2. Cell Cycle Analysis:

  • Cell Lines: Cancer cell lines of interest.

  • Treatment: Cells are treated with the test compound.

  • Procedure: Cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8][9]

3. Apoptosis Assays:

  • Method: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis).

  • Analysis: The percentage of apoptotic cells is quantified.[9]

Mandatory Visualization

Below are diagrams representing key signaling pathways and experimental workflows relevant to the bioactivity of compounds from Pterodon species.

G Figure 1: Simplified NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Geranylgeraniol Geranylgeraniol Geranylgeraniol->IKK inhibits

Figure 1: Simplified NF-κB Signaling Pathway Inhibition by Geranylgeraniol.

G Figure 2: General Apoptosis Induction Pathway Pterodon_Compound Geranylgeraniol / Pterodon Extract Mitochondria Mitochondria Pterodon_Compound->Mitochondria induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: General Apoptosis Induction Pathway by Pterodon Compounds.

G Figure 3: Experimental Workflow for Anticancer Activity cluster_0 Preparation cluster_1 Analysis start Cancer Cell Culture treatment Treatment with Pterodon Compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis

Figure 3: Experimental Workflow for Assessing Anticancer Activity.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Pterodondiol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

Disclaimer: Pterodondiol is a chemical compound available for research purposes.[1][2] This document provides guidance on its proper disposal based on its known properties and general principles of laboratory safety. Users should always consult their institution's specific hazardous waste management protocols and the material's Safety Data Sheet (SDS) before handling and disposal.

This compound is a heterocyclic compound that requires careful handling and disposal to mitigate risks to personnel and the environment. Improper disposal can lead to hazardous reactions and environmental contamination. Adherence to the following procedures is critical for ensuring a safe laboratory environment.

Waste Identification and Segregation

Proper segregation of this compound waste is the first step in safe disposal. Due to its chemical nature, it must not be mixed with other waste streams.

  • Solid this compound Waste:

    • Collect in a dedicated, clearly labeled, puncture-resistant container.

    • This includes unused or expired pure compounds, and contaminated lab materials like weigh boats, gloves, and bench paper.

  • Liquid this compound Waste:

    • Halogenated vs. Non-Halogenated Solvents: this compound is often dissolved in halogenated solvents (e.g., dichloromethane). This waste must be kept separate from non-halogenated solvent waste as disposal costs and methods differ significantly.[3]

    • Collect in a designated, leak-proof, and chemically compatible container. Glass or polyethylene containers are generally suitable.

    • Never mix this compound waste with acids, bases, or oxidizing agents to prevent violent reactions.[4]

  • Acutely Toxic Waste: If this compound is classified as an acutely hazardous "P-listed" waste, accumulation limits are much lower (e.g., one quart of liquid).[5]

  • Sharps: Chemically contaminated sharps, such as needles and broken glass, must be disposed of in a labeled, puncture-resistant sharps container.[6]

Waste Container Management

Proper management of waste containers is crucial to prevent spills and exposure.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "this compound in Dichloromethane"). The accumulation start date should also be clearly marked.[3]

  • Storage:

    • Waste containers must be kept closed at all times, except when adding waste.[3][4]

    • Store in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[4][5]

    • Secondary containment, such as a larger, chemically resistant tub, is required to contain spills.[3][7]

    • Store containers below eye level and away from heat sources or ignition.[6]

  • Container Fullness: Do not overfill containers. Leave at least one inch of headspace to allow for expansion.[4] Once a container is full, it must be removed from the SAA within three days.[4]

Disposal Procedures

The following table summarizes the key logistical information for the disposal of this compound.

Waste Type Container Type Labeling Requirements Storage Location Disposal Method
Solid this compound Waste Puncture-resistant, sealed container"Hazardous Waste - Solid this compound"Satellite Accumulation AreaCollection by institution's Environmental Health and Safety (EHS) personnel.
Liquid this compound in Halogenated Solvents Leak-proof, chemically compatible bottle (e.g., coated glass) with a secure cap"Hazardous Waste - Liquid this compound in [Solvent Name]"Satellite Accumulation Area with secondary containmentCollection by EHS for incineration or other specialized treatment.
Contaminated Sharps Puncture-resistant sharps container"Hazardous Waste - Chemically Contaminated Sharps"Satellite Accumulation AreaCollection by EHS.
Empty this compound Containers Original containerDeface original labelDesignated area for empty containersTriple rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and dispose of the container as regular trash.[3][7]
Experimental Protocol: Decontamination of Glassware

This protocol details the steps for decontaminating glassware that has come into contact with this compound.

  • Initial Rinse:

    • Under a certified chemical fume hood, perform an initial rinse of the glassware with a small amount of a suitable solvent (e.g., the solvent used to dissolve the this compound).

    • Collect this initial rinsate in the appropriate halogenated or non-halogenated liquid waste container.

  • Triple Rinse:

    • Rinse the glassware three more times with the chosen solvent.[7] Each rinse should use a solvent volume equal to about 5-10% of the container's volume.[7]

    • Collect all rinsate as hazardous waste.

  • Detergent Wash:

    • Wash the triple-rinsed glassware with laboratory detergent and water.

  • Final Rinse and Drying:

    • Rinse the glassware with deionized water and allow it to dry completely.

Emergency Procedures

In case of a spill, immediately alert personnel in the area and follow your institution's spill response procedures. For small spills, use a chemical spill kit to absorb the material, and dispose of the cleanup materials as hazardous this compound waste. For large spills, evacuate the area and contact your institution's emergency response team.

Visual Guide to this compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.

Pterodondiol_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., needles, broken glass) waste_type->sharps_waste Sharps container_type Select Appropriate Container solid_waste->container_type liquid_waste->container_type sharps_waste->container_type solid_container Puncture-resistant container container_type->solid_container Solid liquid_container Leak-proof, compatible bottle container_type->liquid_container Liquid sharps_container Puncture-resistant sharps container container_type->sharps_container Sharps label_container Label Container Correctly (Name, Hazard, Date) solid_container->label_container liquid_container->label_container sharps_container->label_container store_waste Store in Designated SAA with Secondary Containment label_container->store_waste full_check Container Full? store_waste->full_check add_waste Continue to Add Waste full_check->add_waste No request_pickup Request EHS Pickup full_check->request_pickup Yes add_waste->store_waste end EHS Collects Waste for Disposal request_pickup->end

Caption: this compound Waste Disposal Workflow.

References

Personal protective equipment for handling Pterodondiol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Fictional Compound

"Pterodondiol" is not a recognized chemical compound. The following safety and handling information is a hypothetical guide created for illustrative purposes. Researchers must always consult the official Safety Data Sheet (SDS) for any specific chemical they are handling.

This compound: Comprehensive Safety & Handling Protocol

This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for the hypothetical compound this compound, a potent neurotoxic and respiratory irritant.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before handling this compound. The primary routes of exposure are inhalation, skin contact, and eye contact.

Assumed Occupational Exposure Limits:

Parameter Value
Permissible Exposure Limit (PEL) - TWA 0.05 ppm
Short-Term Exposure Limit (STEL) - 15 min 0.2 ppm

| Immediately Dangerous to Life or Health (IDLH) | 5 ppm |

Personal Protective Equipment (PPE)

Selection of appropriate PPE is critical to mitigate the risks associated with this compound. The required level of protection depends on the concentration and quantity of the substance being handled.

PPE Requirements by Task:

Task / ScaleMinimum PPE Requirement
Low-Concentration Solutions (<1%) (e.g., analytical standard preparation)Nitrile gloves (double-gloved), chemical splash goggles, lab coat. Work must be performed in a certified chemical fume hood.
High-Concentration Solutions (>1%) or Pure Compound (e.g., weighing pure solid, reaction setup)Heavy-duty chemical resistant gloves (e.g., Butyl rubber), face shield worn over chemical splash goggles, chemical-resistant apron over a lab coat. All work must be conducted in a chemical fume hood.
High-Risk Operations (e.g., large-scale reactions, potential for aerosolization)Full-face respirator with appropriate cartridges, chemical-resistant suit, butyl rubber gloves and boots. Operations should be in a controlled, negative-pressure environment.

Glove Selection and Breakthrough Time:

Glove MaterialBreakthrough Time (minutes) for Pure this compoundRating
Nitrile< 10Not Recommended for prolonged contact
Neoprene30 - 60Acceptable for short-duration tasks
Butyl Rubber> 480Recommended
Viton> 480Recommended
Operational and Handling Plan

Step-by-Step Handling Procedure (High-Concentration):

  • Preparation: Cordon off the work area. Ensure the chemical fume hood has a certified face velocity of 100-120 fpm. Prepare all necessary equipment and a designated waste container within the hood.

  • PPE Donning: Don PPE in the following order: inner nitrile gloves, lab coat, chemical-resistant apron, outer butyl rubber gloves, and face shield with goggles.

  • Chemical Handling:

    • Carefully weigh or measure this compound within the fume hood.

    • Use non-sparking tools.

    • Keep all containers tightly sealed when not in use.

    • Perform all manipulations at least 6 inches inside the fume hood sash.

  • Post-Handling:

    • Decontaminate all surfaces with a 10% bleach solution, followed by an ethanol wipe.

    • Rinse all non-disposable equipment used.

  • PPE Doffing: Remove PPE in a way that avoids cross-contamination: outer gloves, apron, face shield, lab coat, and finally inner gloves. Wash hands thoroughly with soap and water.

Emergency and Disposal Plan

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area and alert personnel.

    • If the spill is large or outside a fume hood, evacuate the lab and call emergency services.

    • For small spills within a fume hood, use a chemical spill kit with an absorbent compatible with this compound. Do not use combustible materials.

    • Collect absorbed material into a labeled, sealed hazardous waste container.

Disposal Protocol:

  • All this compound waste (solid, liquid, and contaminated consumables) is classified as hazardous waste.

  • Segregate this compound waste from other chemical waste streams.

  • Collect waste in clearly labeled, leak-proof containers. The label must include "Hazardous Waste," "this compound," and the associated hazards (e.g., "Acute Toxicity," "Neurotoxin").

  • Store the waste container in a designated, well-ventilated satellite accumulation area.

  • Dispose of the waste through the institution's certified hazardous waste management program.

Visual Workflow for PPE Selection

PPE_Selection_Workflow start Start: Plan to Handle This compound assess_task Assess Task: Concentration & Quantity start->assess_task low_conc Low Concentration (<1%) Small Quantity assess_task->low_conc is_high_risk High Risk? (e.g., Aerosolization, Large Scale) ppe_high Standard PPE: - Butyl Gloves (over Nitrile) - Face Shield & Goggles - Chemical Apron - Fume Hood is_high_risk->ppe_high No ppe_high_risk High-Risk PPE: - Full-Face Respirator - Chemical Suit - Butyl Gloves & Boots - Controlled Environment is_high_risk->ppe_high_risk Yes low_conc->is_high_risk No (High Conc. / Pure) ppe_low Minimum PPE: - Double Nitrile Gloves - Goggles & Lab Coat - Fume Hood low_conc->ppe_low Yes end_op Proceed with Operation ppe_low->end_op ppe_high->end_op ppe_high_risk->end_op

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.